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  • Product: seco Everolimus B
  • CAS: 769905-89-7

Core Science & Biosynthesis

Foundational

seco Everolimus B chemical structure and properties

An In-depth Technical Guide to seco Everolimus B: Structure, Properties, and Analysis Introduction Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely ut...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to seco Everolimus B: Structure, Properties, and Analysis

Introduction

Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely utilized as an immunosuppressant in organ transplantation and as an antineoplastic agent in oncology[1][2][3]. The chemical stability of this complex macrolide is a critical parameter in its pharmaceutical development and quality control. Like many macrocyclic esters, Everolimus is susceptible to hydrolysis, which leads to the opening of its macrolide ring. This process generates a primary degradation product known as seco Everolimus B.

This technical guide provides a comprehensive overview of seco Everolimus B, detailing its chemical structure, physicochemical properties, formation pathways, and analytical characterization. As the principal hydrolytic impurity, understanding the profile of seco Everolimus B is essential for researchers, quality control analysts, and drug development professionals working with Everolimus. It serves as a critical reference standard for impurity profiling, stability testing, and analytical method development[4][5].

Chemical Identity and Structure

Seco Everolimus B is the product of the hydrolytic cleavage of the ester bond within the macrolide ring of Everolimus. This transformation results in a linear carboxylic acid, fundamentally altering the molecule's three-dimensional conformation.

  • Chemical Name: (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[6][7][8].

  • Synonyms: Everolimus Hydrolized Impurity, Everolimus Ring-opening Impurity, Everolimus Open-Ring Acid Impurity[6][7][9][10].

  • CAS Number: 769905-89-7[4][6][9].

The structural transformation from the cyclic Everolimus to the acyclic seco Everolimus B is illustrated below.

G cluster_0 Everolimus (Cyclic Macrolide) cluster_1 seco Everolimus B (Acyclic Acid) Everolimus Everolimus C₅₃H₈₃NO₁₄ MW: 958.2 g/mol (Contains macrocyclic ester bond) Process Hydrolysis (+ H₂O) Acidic or Basic Conditions Everolimus->Process Ester Cleavage SecoB seco Everolimus B C₅₃H₈₅NO₁₅ MW: 976.3 g/mol (Contains terminal -COOH and -OH) Process->SecoB Ring Opening

Caption: Hydrolytic conversion of Everolimus to seco Everolimus B.

Physicochemical Properties

The opening of the macrolide ring introduces a carboxylic acid functional group, which significantly alters the physicochemical properties of the molecule compared to its parent, Everolimus. While extensive experimental data for seco Everolimus B is not publicly available, key properties can be summarized and inferred from its structure.

PropertyValueSource / Comment
Molecular Formula C₅₃H₈₅NO₁₅[4][6][8]
Molecular Weight 976.3 g/mol [4][6][8]
Appearance Light Beige Solid[10]
Solubility Poorly soluble in water.Everolimus itself is poorly water-soluble[11]. The presence of a carboxylic acid suggests pH-dependent aqueous solubility (increased solubility at higher pH). Soluble in organic solvents like methanol, acetonitrile, DMSO.
SMILES O=C(N1CCCC[C@H]1C(O)=O)C(/C(C)=C/C=C/C=C/CC(/C(C)=C/C(CCC[C@H]3OC)=O)=O">C@(C)O)=O[6][8]
Storage 2-8°C, Under inert atmosphere[10]

Formation and Stability

Seco Everolimus B is primarily formed through the hydrolysis of Everolimus. This degradation is a key consideration during manufacturing, formulation, storage, and administration.

Forced Degradation Studies: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Studies on Everolimus show that it degrades significantly under acidic and oxidative conditions, while being relatively stable in alkaline, neutral, thermal, and photolytic conditions[2].

  • Acidic Conditions: Treatment with hydrochloric acid (e.g., 2N HCl at 60°C) leads to the formation of seco Everolimus B as a major degradant[2][]. The hydrolysis of the ester linkage is catalyzed under these conditions.

  • Oxidative Conditions: Exposure to hydrogen peroxide can also cause degradation, though this may lead to different impurities in addition to or instead of the simple hydrolytic product[2][].

  • Alkaline and Neutral Conditions: Everolimus shows greater stability under neutral and alkaline conditions compared to acidic conditions[2].

The formation of seco Everolimus B is a critical quality attribute to monitor in Everolimus drug substances and products to ensure safety and efficacy.

Biological Activity and Mechanism of Action

Everolimus exerts its therapeutic effect by first binding to the intracellular protein FKBP-12. The resulting Everolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a serine/threonine kinase that regulates cell growth, proliferation, and survival[1][3].

The structural integrity of the macrolide ring is paramount for its binding to FKBP-12 and subsequent mTOR inhibition. The ring-opening that forms seco Everolimus B causes a profound conformational change in the molecule. It is therefore highly probable that seco Everolimus B lacks significant mTOR inhibitory activity because it can no longer adopt the correct conformation to bind effectively to the FKBP-12 binding pocket. While direct studies on the biological activity of seco Everolimus B are scarce in public literature, it is treated as an inactive impurity from a pharmacological standpoint.

mTOR_Pathway GrowthFactor Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates CellGrowth Cell Growth, Proliferation, Survival p70S6K->CellGrowth Promotes Everolimus Everolimus FKBP12 FKBP-12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex FKBP12->Complex Complex->mTORC1 INHIBITS SecoB seco Everolimus B (Ring-Opened) SecoB->FKBP12 No/Weak Binding

Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.

Analytical Characterization

As a known impurity, the accurate detection and quantification of seco Everolimus B are critical for the quality control of Everolimus. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice[13][14][15].

RP-HPLC Method for Impurity Profiling

A stability-indicating RP-HPLC method allows for the separation of Everolimus from its degradation products, including seco Everolimus B.

Exemplary Protocol: Stability-Indicating RP-HPLC

  • Objective: To separate and quantify Everolimus and its hydrolytic impurity, seco Everolimus B.

  • Rationale: A C18 column is used due to the lipophilic nature of both molecules. A buffered mobile phase of acetonitrile and/or methanol and water allows for the fine-tuning of retention and resolution. UV detection is suitable as the conjugated polyene system in the molecules provides a chromophore.

Step-by-Step Methodology:

  • Chromatographic System:

    • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent[2].

    • Mobile Phase: Acetate buffer:Acetonitrile (50:50 v/v), with the pH of the buffer adjusted to 6.5[2]. Alternative mobile phases include mixtures of acetonitrile and methanol[16].

    • Flow Rate: 1.0 mL/min[2][16].

    • Detection: UV/PDA at 280 nm[2][].

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10-20 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of Everolimus reference standard (e.g., 1000 µg/mL) in mobile phase or diluent (e.g., acetonitrile/methanol). Prepare working standards by serial dilution[16].

    • Impurity Standard: Prepare a stock solution of seco Everolimus B reference standard in the same diluent.

    • Sample Preparation: Dissolve the Everolimus drug substance or extract the drug from the dosage form using the diluent to achieve a known concentration (e.g., 100 µg/mL). Sonicate and filter through a 0.45 µm filter if necessary[16].

  • Chromatographic Run & Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks.

    • Inject the standard and impurity solutions to determine their retention times and response factors. Due to the added polarity from the carboxylic acid, seco Everolimus B is expected to have a shorter retention time than Everolimus.

    • Inject the sample solution.

    • Identify and quantify seco Everolimus B in the sample chromatogram based on its retention time relative to the standard.

HPLC_Workflow Prep Sample & Standard Preparation (Dissolve in Diluent, Filter) Inject Inject Blank, Standards, & Sample Prep->Inject System HPLC System Setup - C18 Column - Mobile Phase: ACN/Buffer - UV Detector @ 280 nm Equilibrate System Equilibration System->Equilibrate Equilibrate->Inject Run Chromatographic Run (Isocratic or Gradient Elution) Inject->Run Detect Data Acquisition (Chromatogram) Run->Detect Analyze Data Analysis - Identify peaks by Rt - Quantify by peak area Detect->Analyze Report Report Results (% Impurity) Analyze->Report

Caption: General workflow for HPLC-based impurity analysis.

LC-MS/MS Analysis

For therapeutic drug monitoring in biological matrices like whole blood or for highly sensitive impurity quantification, LC-MS/MS is the preferred method[17]. The method involves protein precipitation followed by chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[15]. This provides exceptional specificity and sensitivity.

Applications in Research and Quality Control

Seco Everolimus B is not used therapeutically. Its primary application is as a pharmaceutical reference standard [4].

  • Impurity Profiling: It is used to identify and quantify the hydrolytic degradant in Everolimus active pharmaceutical ingredient (API) and finished drug products.

  • Analytical Method Validation: It serves as a crucial material for validating the specificity and stability-indicating nature of chromatographic methods[4][5].

  • Quality Control: It is used as a reference marker in routine quality control testing to ensure that the level of this impurity remains below the acceptable limits defined by regulatory bodies (e.g., ICH guidelines)[4].

Conclusion

Seco Everolimus B is the principal hydrolytic degradation product of the mTOR inhibitor Everolimus. Formed by the cleavage of the macrolide ester bond, its presence is a critical indicator of the stability and purity of Everolimus preparations. Its distinct chemical structure and physicochemical properties necessitate the use of validated, stability-indicating analytical methods, such as RP-HPLC, for its control. As an essential reference standard, seco Everolimus B plays a vital role in ensuring the quality, safety, and efficacy of Everolimus-based therapies.

References

  • Venkatasai Life Sciences. Seco Everolimus B. Available from: [Link]

  • IJTSRD. Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • ResearchGate. (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Available from: [Link]

  • SynZeal. Seco Everolimus B | 769905-89-7. Available from: [Link]

  • KM Pharma Solution Private Limited. Seco Everolimus B. Available from: [Link]

  • WIPO. Method development and validation of everolimus by using rp-hplc. Available from: [Link]

  • Scribd. HPLC Method Devolopment and Validation For Everolimus | PDF. Available from: [Link]

  • National Institutes of Health (NIH). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Available from: [Link]

  • Pharmaffiliates. CAS No : 769905-89-7 | Product Name : Seco Everolimus B. Available from: [Link]

  • ACS Publications. Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Available from: [Link]

  • Agilent. Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole. Available from: [Link]

  • PubMed. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. Available from: [Link]

  • PubMed. A HPLC-mass spectrometric method suitable for the therapeutic drug monitoring of everolimus. Available from: [Link]

  • Alentris Research Pvt. Ltd. Seco Everolimus B. Available from: [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. Available from: [Link]

  • PubMed. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling. Available from: [Link]

  • Eurofins-Viracor. 30409 - Everolimus LC-MS/MS | Clinical. Available from: [Link]

  • PubMed. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. Available from: [Link]

  • ZORA (Zurich Open Repository and Archive). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Available from: [Link]

  • ChemWhat. Seco Everolimus B CAS#: 769905-89-7. Available from: [Link]

  • National Institutes of Health (NIH) PubChem. Everolimus | C53H83NO14 | CID 6442177. Available from: [Link]

  • Google Patents. CN104557975B - The preparation method of everolimus intermediate and its degradation impurity.
  • ResearchGate. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). 21-560s000 - accessdata.fda.gov. Available from: [Link]

Sources

Exploratory

Everolimus Hydrolyzed Impurity Identification: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals Preamble: The Imperative of Purity in Advanced Therapeutics Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), represents a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Imperative of Purity in Advanced Therapeutics

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), represents a cornerstone in immunosuppressive and oncologic therapies.[1] Its complex macrocyclic lactone structure, while key to its efficacy, also renders it susceptible to degradation, particularly through hydrolysis.[2] The resulting impurities, even in trace amounts, can potentially alter the drug's safety and efficacy profile.[3] Therefore, a robust and systematic approach to identifying and characterizing these hydrolytic impurities is not merely a quality control exercise; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides a comprehensive framework for the identification of everolimus hydrolyzed impurities. We will move beyond rote protocols to explore the underlying chemical mechanisms, the logic behind analytical method development, and the interpretation of complex data sets. This document is designed for the practicing scientist, offering field-proven insights into building a self-validating system for impurity analysis that is compliant with global regulatory standards, such as the ICH Q3A and Q3B guidelines.[4][5][6]

Part 1: The Chemistry of Everolimus Hydrolysis

Everolimus's core structure is a 31-membered macrolide lactone.[7] The ester linkage within this large ring is the primary site susceptible to hydrolysis. Under aqueous conditions, particularly when catalyzed by acid or base, this lactone ring can be cleaved.

G

This ring-opening event results in the formation of a carboxylic acid and a hydroxyl group, fundamentally altering the molecule's polarity, size, and potentially its biological activity. The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts.[] Understanding this primary degradation pathway is the first step in designing targeted analytical methods for detection.

Part 2: The Analytical Workflow: A Self-Validating System

The identification of unknown impurities is a systematic process of discovery, confirmation, and quantification. The workflow described below is designed as a logical cascade, where each step provides the necessary input for the next, creating a robust and scientifically sound process.

G

Step 1: Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the drug substance under controlled conditions to generate the likely degradation products.[9] This predictive approach is mandated by ICH guidelines and is crucial for developing a stability-indicating analytical method.

Causality Behind Experimental Choices: The conditions are chosen to be slightly more aggressive than what the product would experience during its shelf life, accelerating the formation of impurities without creating degradation pathways that are not relevant to real-world storage. Studies have shown that everolimus is particularly susceptible to acid-catalyzed hydrolysis and oxidation, while showing more stability under alkaline and neutral conditions.[10][11]

Experimental Protocol: Hydrolytic Stress Testing

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of everolimus pure drug in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2 N HCl.[10][12][13]

    • Heat the mixture in a water bath at 60°C for 30 minutes.[10][12][13]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute the final solution with the mobile phase to a target concentration (e.g., 100 µg/mL) for analysis.[13]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2 N NaOH.[10][12]

    • Heat the mixture in a water bath at 60°C for 30 minutes.[10][12]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.

    • Dilute to the target concentration with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Reflux the solution at 60°C for 6 hours.[10][12]

    • Cool and dilute to the target concentration with the mobile phase.

  • Control Sample: Prepare a sample of the undegraded drug substance at the same target concentration for comparison.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDurationObserved Degradation
Acidic Hydrolysis2 N HCl60°C30 minSignificant (~7-87%)[10][13]
Alkaline Hydrolysis2 N NaOH60°C30 minMinimal to Complete[10][13]
Neutral HydrolysisWater60°C6 hoursMinimal (<1%)[][10]

Note: The extent of degradation can vary based on the precise experimental setup.

Step 2: Stability-Indicating Chromatography

A stability-indicating method is a validated analytical procedure that can accurately detect changes in the drug substance's purity over time. For everolimus, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[14]

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation for a large, moderately polar molecule like everolimus and its likely more polar hydrolyzed impurities.[][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used. The gradient elution, where the proportion of the organic solvent is increased over time, is essential to elute the parent drug and a range of impurities with varying polarities.[10]

  • Detection: UV detection at approximately 280 nm is effective as this corresponds to an absorbance maximum for the everolimus molecule.[][10] A photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Protocol: RP-HPLC Method

ParameterRecommended ConditionRationale
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent[10]Industry-standard C18 for robust separation of macrolides.
Mobile Phase A Acetate Buffer (pH 6.5)[10]Buffering agent to control ionization and ensure reproducible retention times.
Mobile Phase B Acetonitrile[10]Strong organic solvent for eluting analytes from the C18 column.
Gradient 50:50 (A:B) isocratic, or a gradient programAn isocratic method may suffice, but a gradient is often needed to resolve all impurities.[10]
Flow Rate 1.0 mL/min[][10]Standard flow rate for a 4.6 mm ID column.
Column Temp. Ambient or controlled (e.g., 25°C)Temperature control enhances reproducibility.
Injection Vol. 10-20 µLStandard volume for analytical HPLC.
Detector PDA/UV at 280 nm[][10]Wavelength for optimal detection of everolimus and related structures.
Step 3 & 4: Mass Spectrometric Characterization and Structure Elucidation

While HPLC-UV can separate and quantify impurities, it provides no structural information. This is the critical role of mass spectrometry (MS).

Causality Behind MS Choices:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers are essential. They provide a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula of an unknown impurity. This is the first and most critical piece of structural evidence.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that reveals structural motifs.[7] By comparing the fragmentation pattern of the impurity to that of the parent drug, one can deduce the location of the chemical modification (e.g., the ring-opening).[7] It is noteworthy that everolimus and its fragments often ionize inefficiently and are primarily detected as sodium adducts in positive ion mode.[7]

Workflow for Structure Elucidation:

  • Analyze Stressed Samples by LC-HRMS: Inject the samples from the forced degradation study into an LC-HRMS system.

  • Identify Impurity Peaks: In the chromatogram, identify the new peaks that are not present in the control sample.

  • Determine Accurate Mass: For each new peak, extract the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • Propose Elemental Formula: Use the accurate mass to calculate the most probable elemental formula. For a hydrolyzed impurity, this formula should correspond to the addition of one molecule of water (H₂O) to the parent drug's formula (C₅₃H₈₃NO₁₄).

  • Perform MS/MS Fragmentation: Acquire MS/MS spectra for both the parent everolimus and the impurity.

  • Interpret Fragmentation: Compare the fragment ions. Many fragments will be common to both the parent and the impurity. The fragments that differ will pinpoint the site of the modification. For a hydrolyzed product, the fragmentation pattern will be consistent with a linear, rather than a cyclic, structure.

  • Confirm Structure: Based on the elemental formula and the MS/MS fragmentation data, the structure of the hydrolyzed impurity (seco-everolimus) can be confidently proposed.

Part 3: Regulatory Context and Impurity Management

The identification of an impurity is not the final step. Regulatory guidelines from the International Council for Harmonisation (ICH) dictate the subsequent actions based on the impurity's concentration.[4]

G start Impurity Detected report_thresh Level > Reporting Threshold? start->report_thresh id_thresh Level > Identification Threshold? report_thresh->id_thresh Yes end_node Monitor & Control report_thresh->end_node No qual_thresh Level > Qualification Threshold? id_thresh->qual_thresh Yes report Report Impurity id_thresh->report identify Identify Structure qual_thresh->identify qualify Qualify Impurity (Toxicology Study) qual_thresh->qualify Yes report->end_node identify->end_node qualify->end_node

ICH Q3A/Q3B Impurity Thresholds: These guidelines establish three key thresholds for action.[4][6]

ThresholdDefinitionTypical Value (for max daily dose ≤ 2g)
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which an impurity's structure must be determined.≥ 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification The level above which an impurity must be assessed for its biological safety.≥ 0.15% or 1.0 mg/day intake (whichever is lower)

Note: These thresholds are general; specific values depend on the maximum daily dose of the drug.[4]

The analytical workflow described in this guide provides the necessary data to meet the Identification threshold. If an impurity exceeds the Qualification threshold, further toxicological studies are required to demonstrate its safety.[6]

Conclusion

The identification of hydrolyzed impurities in everolimus is a multifaceted process that integrates organic chemistry, analytical science, and regulatory strategy. A thorough understanding of the degradation mechanism, coupled with a systematic analytical approach using forced degradation and LC-HRMS, allows for the confident identification and characterization of these critical impurities. By implementing the self-validating workflows and adhering to the principles outlined in this guide, drug development professionals can ensure the quality, safety, and efficacy of everolimus products, ultimately safeguarding patient health.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–605. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • Naga Babu, A., et al. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. Retrieved from [Link]

  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387572A - Reference marker for everolimus impurity detection and preparation method thereof.
  • ACS Publications. (2021). Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Retrieved from [Link]

  • IJNRD. (2025). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. Retrieved from [Link]

  • Google Patents. (n.d.). EP2670756B1 - PROCESS FOR MAKING EVEROLIMUS.
  • Google Patents. (n.d.). CN109206441B - Purification method of everolimus.
  • National Institutes of Health. (n.d.). Everolimus. PubChem. Retrieved from [Link]

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Foundational

The Formation of Seco-Everolimus B: A Mechanistic and Practical Guide for Drug Development Professionals

Introduction: The Imperative of Stability in Advanced Therapeutics Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and a cornerstone in the treatment of various ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Advanced Therapeutics

Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and a cornerstone in the treatment of various cancers and in preventing organ transplant rejection.[1][2][3] Its complex macrocyclic lactone structure, while key to its therapeutic efficacy, also presents inherent stability challenges.[2][4][5][6] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of impurities with potentially altered toxicological profiles. Among these degradation products, Seco-Everolimus B, a ring-opened hydrolytic derivative, is of significant interest.[7][8][9][10][11] Understanding the mechanism of its formation is not merely an academic exercise; it is a critical component of robust formulation development, stability testing, and ensuring patient safety. This guide provides an in-depth exploration of the chemical transformation of everolimus into Seco-Everolimus B, offering field-proven insights into the causative factors and analytical methodologies essential for its control.

Core Mechanism: The Hydrolytic Cleavage of the Macrolide Ring

The formation of Seco-Everolimus B from everolimus is fundamentally a hydrolysis reaction.[7][8] The term "seco" in its name indicates a ring-opening event, which in this case, involves the cleavage of the ester linkage within the large macrolide ring of the everolimus molecule. This reaction is particularly susceptible to acidic conditions.[1][]

The chemical name for Seco-Everolimus B is (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid.[7][8][9][11] This nomenclature reveals that the hydrolysis opens the macrolide lactone, resulting in a linear carboxylic acid at one end and a hydroxyl group at the other.

The reaction is catalyzed by the presence of hydronium ions (H₃O⁺) in an acidic environment. The mechanism proceeds via a classic acid-catalyzed ester hydrolysis pathway:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group within the macrolide ring. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen atom that was part of the original ester linkage. This converts the alkoxy group into a good leaving group (an alcohol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol portion of the former ester as a leaving group. This step breaks the macrolide ring.

  • Deprotonation: The final step is the deprotonation of the newly formed carboxylic acid, regenerating the acid catalyst.

This sequence of events leads to the irreversible opening of the everolimus macrolide ring to form the more polar, acyclic Seco-Everolimus B.

Mechanism of Seco-Everolimus B Formation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Ring Cleavage cluster_3 Step 5: Deprotonation Everolimus_Lactone Everolimus (Macrolide Ring) C=O group Protonated_Lactone Protonated Carbonyl (Enhanced Electrophilicity) Everolimus_Lactone->Protonated_Lactone + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate + H₂O Ring_Opened Ring-Opened Intermediate (Alcohol Leaving Group) Tetrahedral_Intermediate->Ring_Opened Proton Transfer & Leaving Group Elimination Seco_Everolimus_B Seco-Everolimus B (Carboxylic Acid) Ring_Opened->Seco_Everolimus_B - H₃O⁺

Acid-catalyzed hydrolysis of everolimus.

Factors Influencing the Formation of Seco-Everolimus B

The rate and extent of Seco-Everolimus B formation are dictated by several environmental and formulation factors. A thorough understanding of these is paramount for developing a stable drug product.

  • pH: This is the most critical factor. Forced degradation studies have consistently shown that everolimus is significantly more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[1][] In one study, 7.02% of the drug was degraded in 2N HCl at 60°C for 30 minutes, whereas less than 1% degradation was observed under alkaline and neutral conditions.[1] Therefore, maintaining a pH environment well above the acidic range is a primary strategy for preventing the formation of Seco-Everolimus B.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The combination of elevated temperature and acidic pH creates a synergistic effect, accelerating the degradation of everolimus.[1][] Stability studies should, therefore, encompass a range of temperature conditions to accurately predict shelf-life.

  • Moisture: Water is a direct reactant in the hydrolysis process.[] Consequently, exposure of the drug substance or product to moisture will promote the formation of Seco-Everolimus B. This underscores the importance of controlling humidity during manufacturing and storage, and the potential need for protective packaging for the final dosage form.

  • Oxidative Stress: While the primary mechanism for Seco-Everolimus B formation is hydrolysis, everolimus is also sensitive to oxidation.[1][] In forced degradation studies, significant degradation (10.09%) was observed under oxidative conditions (20% H₂O₂), leading to the formation of other impurities.[1] While not directly forming Seco-Everolimus B, a highly oxidative environment can compromise the overall stability of the molecule, potentially creating an environment where hydrolytic degradation is more likely. The inclusion of antioxidants in the formulation is a common and justified approach to mitigate this degradation pathway.[13]

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the typical degradation behavior of everolimus under various stress conditions, highlighting the conditions most conducive to the formation of hydrolytic impurities like Seco-Everolimus B.

Stress ConditionParameters% Degradation of EverolimusNumber of Degradation ProductsReference
Acidic Hydrolysis 2N HCl, 60°C, 30 min7.02%1[1]
Alkaline Hydrolysis 2N NaOH, 60°C, 30 min< 1%-[1]
Neutral Hydrolysis Reflux, 60°C, 6 h< 1%-[1]
Oxidative 20% H₂O₂, 60°C, 30 min10.09%2[1]
Thermal 105°C, 6 h< 1%-[1][]
Photolytic Sunlight, 7 days< 1%-[1][14]

Experimental Protocol: Forced Degradation and HPLC Analysis

A self-validating protocol is essential for reliably inducing, separating, and quantifying Seco-Everolimus B. The following methodology outlines a robust approach based on established practices.[1][][14]

Objective: To induce the formation of Seco-Everolimus B through forced degradation and to develop a stability-indicating HPLC method for its separation and quantification relative to the parent everolimus peak.

Materials and Reagents:

  • Everolimus API

  • Hydrochloric Acid (HCl), 2N

  • Sodium Hydroxide (NaOH), 2N

  • Acetonitrile (HPLC Grade)

  • Acetate Buffer (pH 6.5)

  • Orthophosphoric Acid

  • Purified Water (HPLC Grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

  • Reversed-Phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size)[1]

  • pH meter

  • Reflux condenser and heating mantle

Procedure:

Part 1: Sample Preparation and Forced Degradation

  • Stock Solution Preparation: Accurately weigh 10 mg of everolimus and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Transfer 1 mL of the stock solution to a round-bottom flask.

    • Add 1 mL of 2N HCl.[1]

    • Heat the mixture under reflux at 60°C for 30 minutes.[1]

    • Cool the solution to room temperature.

    • Carefully neutralize the mixture by adding 1 mL of 2N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed sample, without subjecting it to the acid and heat treatment.

Part 2: HPLC Analysis

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: Acetate buffer (pH 6.5 adjusted with orthophosphoric acid) : Acetonitrile (50:50 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1][]

    • Detection Wavelength: 280 nm.[1]

    • Injection Volume: 20 µL.

  • Analysis Sequence:

    • Inject a blank (mobile phase).

    • Inject the control (unstressed) everolimus sample to determine its retention time (typically around 3.1 minutes under these conditions).[1]

    • Inject the acid-degraded sample.

  • Data Evaluation:

    • In the chromatogram of the degraded sample, identify the peak corresponding to everolimus.

    • A new, more polar peak appearing at an earlier retention time is indicative of a degradation product. Based on its hydrolytic origin, this is likely Seco-Everolimus B.

    • Ensure the method demonstrates selectivity, with no interfering peaks at the retention time of everolimus in the blank or excipient-only samples.[1]

    • Calculate the percentage of degradation by comparing the peak area of everolimus in the stressed sample to that in the control sample.

Experimental_Workflow cluster_prep Part 1: Sample Preparation cluster_hplc Part 2: RP-HPLC Analysis cluster_data Part 3: Data Evaluation A Prepare Everolimus Stock Solution (1 mg/mL) B Aliquot Stock Solution A->B C Add 2N HCl B->C G Control Sample: Dilute Stock Solution Directly B->G D Reflux at 60°C for 30 min C->D E Neutralize with 2N NaOH D->E F Dilute to Final Concentration E->F J Inject Stressed Sample F->J I Inject Control Sample G->I H Set Chromatographic Conditions (C18, 50:50 ACN:Buffer, 280 nm) H->I I->J K Analyze Chromatograms J->K L Identify Everolimus and Degradation Product Peaks K->L M Calculate % Degradation L->M

Workflow for forced degradation analysis.

Conclusion: Proactive Control through Mechanistic Understanding

The formation of Seco-Everolimus B is a predictable consequence of the inherent chemical properties of the everolimus molecule, primarily driven by acid-catalyzed hydrolysis. By understanding this core mechanism, researchers and drug development professionals can proactively design robust formulations and control strategies. This includes careful pH control, the inclusion of appropriate excipients like antioxidants, and the implementation of rigorous, stability-indicating analytical methods. A deep mechanistic insight is not just about identifying impurities; it is about building quality and stability into the therapeutic from the ground up, ensuring the delivery of a safe and efficacious product to the patient.

References

  • Patel, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Young Pharmacists, 7(3), 236-243. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. [Link]

  • SynZeal. Seco Everolimus B | 769905-89-7. [Link]

  • Venkatasai Life Sciences. Seco Everolimus B. [Link]

  • KM Pharma Solution Private Limited. Seco Everolimus B. [Link]

  • Geneesmiddeleninformatiebank. (2018). Public Assessment Report Scientific discussion Everolimus CF 2.5 mg, 5 mg and 10 mg, tablets. [Link]

  • National Center for Biotechnology Information. Everolimus. PubChem Compound Summary for CID 6442177. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Everolimus?. [Link]

  • Google Patents. WO2012103959A1 - Process for making everolimus.
  • Google Patents. EP2670756B1 - Process for making everolimus.

Sources

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of Seco-Everolimus B

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Executive Summary Everolimus is a potent and specific allosteric inhibitor of the mechanistic Tar...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

Everolimus is a potent and specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical kinase regulating cellular growth, proliferation, and metabolism. Its clinical utility as an immunosuppressant and anti-cancer agent is well-established.[1][2] Seco-Everolimus B is a ring-opened, hydrolytic degradation product of the parent molecule.[3][4] The defining structural feature of Everolimus and other rapalogs is the macrocyclic lactone ring, which rigidly orients the two key functional regions: the FKBP12-binding domain and the mTOR-binding (effector) domain.[5][6] Hydrolysis of this ring, resulting in the 'seco' structure, is predicted to dramatically alter the molecule's three-dimensional conformation. This guide provides a detailed, technically-grounded framework for systematically investigating the core hypothesis: Does the ring-opening event in Seco-Everolimus B abolish its canonical mTOR-inhibitory activity, and could it unmask novel, off-target biological functions? We present a phased experimental approach, from direct biochemical assays to functional cellular characterization, designed to provide a definitive biological profile of this molecule.

Structural Rationale: The Criticality of the Macrocycle

The mechanism of action for Everolimus is a classic example of induced proximity. It acts as a molecular "glue," first binding to the intracellular immunophilin FKBP12 and subsequently, this binary complex engages the FRB domain of mTOR, forming an inhibitory ternary complex.[2][6] This intricate mechanism is entirely dependent on the macrocyclic structure, which constrains the molecule, presenting the binding and effector domains in a precise orientation for ternary complex formation.

Seco-Everolimus B , as the hydrolytic product, lacks this critical macrocyclic constraint.[3][4][7] The ester bond within the macrolactone is cleaved, resulting in a linear, more flexible chain. This structural disruption is strongly hypothesized to abrogate the ability to form a stable ternary complex with FKBP12 and mTOR, likely leading to a significant loss of mTOR-inhibitory activity. Indeed, a study on seco-rapamycin, the analogous ring-opened metabolite of rapamycin, reported that it does not affect mTOR function.[8] However, the same study noted that seco-rapamycin could allosterically inhibit the proteasome, suggesting that the loss of one activity may unmask another.[8] This precedent forms the basis for a comprehensive investigation beyond the primary target.

A Phased Experimental Workflow for Biological Characterization

We propose a multi-phased approach to systematically evaluate the biological activity of Seco-Everolimus B. This workflow is designed to first test the primary hypothesis (loss of mTOR inhibition) before moving to broader functional screens.

G cluster_0 Phase 1: Primary Target Assessment cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Off-Target & Hypothesis Generation p1_a Protocol 1: In Vitro mTORC1 Kinase Assay p1_b Protocol 2: Cellular mTOR Pathway Analysis (Western Blot) p1_a->p1_b Biochemical -> Cellular p2_a Protocol 3: Anti-Proliferative Assay (Cancer Cell Lines) p1_b->p2_a Proceed if mTOR activity is confirmed or ambiguous p2_b Protocol 4: Immunosuppression Assay (T-Cell Proliferation) p2_a->p2_b p3_a Proteasome Activity Assay p2_b->p3_a Proceed if functional activity is observed without clear mTOR inhibition p3_b Broad Kinase Panel Screen p3_c Phenotypic Screening end Comprehensive Biological Profile p3_c->end start Seco-Everolimus B (Test Article) start->p1_a

Caption: A phased workflow for characterizing Seco-Everolimus B.

Phase 1: Primary Target Assessment - The mTOR Kinase

The most critical first step is to determine if Seco-Everolimus B retains any activity against its parent's target, mTOR.

This biochemical assay directly measures the enzymatic activity of the mTORC1 complex. Its purpose is to quantify the direct inhibitory potential of the test article on the isolated kinase, free from cellular uptake or metabolism confounders.

Methodology:

  • Immunoprecipitation of mTORC1:

    • Culture HEK293T cells to ~80% confluency. For enhanced mTORC1 activity, cells can be stimulated with insulin (100 nM) for 15 minutes prior to lysis.[9]

    • Lyse cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.[10] CHAPS is a mild non-ionic detergent that preserves the integrity of the mTORC1 complex.

    • Incubate the clarified lysate with an anti-Raptor antibody (a key component of mTORC1) for 1.5 hours at 4°C.[11]

    • Add Protein A/G magnetic beads and incubate for an additional hour to capture the antibody-mTORC1 complex.

    • Wash the beads extensively, first with CHAPS lysis buffer and finally with the kinase assay buffer to remove detergents and contaminants.[10]

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂).[12]

    • Add the test article (Seco-Everolimus B) or controls (Everolimus as positive control, DMSO as vehicle control) at various concentrations and pre-incubate for 20 minutes on ice.

    • Initiate the reaction by adding a reaction mix containing 1 µg of inactive GST-p70S6K or 4E-BP1 as a substrate and 100-500 µM ATP.[9][12]

    • Incubate at 30-37°C for 30 minutes with gentle shaking.[9][12]

  • Detection:

    • Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling.

    • Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46).

Expert Causality: The choice to immunoprecipitate via Raptor specifically isolates the mTORC1 complex.[11] The direct addition of substrate and ATP in a cell-free system ensures that any observed inhibition is due to a direct interaction with the complex and not an upstream cellular event. Everolimus serves as the crucial positive control to validate that the assay system is responsive to canonical mTOR inhibition.

This cell-based assay validates the findings from the in vitro assay in a more physiologically relevant context, assessing the compound's ability to penetrate the cell membrane and engage its target within the intracellular signaling network.

G cluster_everolimus Site of Action GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 (Activation) Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 p-Thr389 (Measured) _4EBP1 4E-BP1 mTORC1->_4EBP1 p-Thr37/46 (Measured) Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Everolimus Everolimus (Rapalogs) Everolimus->mTORC1 Allosteric Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and key analytical targets.

Methodology:

  • Cell Culture and Treatment:

    • Select a cell line with a well-characterized, active mTOR pathway, such as the MCF-7 (breast cancer) or PC-3 (prostate cancer) cell lines.[13]

    • Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with a dose range of Seco-Everolimus B, Everolimus (positive control), or DMSO (vehicle) for 2 hours.

    • Stimulate the mTOR pathway with a growth factor like insulin (100 nM) or IGF-1 for 30 minutes.

  • Lysate Preparation and Western Blot:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay to ensure equal loading.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies overnight at 4°C. Key antibodies include:

      • p-p70S6K (Thr389): A direct and sensitive readout of mTORC1 activity.

      • Total p70S6K: Loading control for p-p70S6K.

      • p-4E-BP1 (Thr37/46): Another direct mTORC1 substrate.

      • p-Akt (Ser473): A readout for mTORC2 activity; inhibition here would be an unexpected but important finding.

      • Total Akt: Loading control for p-Akt.

      • β-Actin or GAPDH: Overall loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation:

  • Expected Outcome for Everolimus: A dose-dependent decrease in the phosphorylation of p70S6K and 4E-BP1.

  • Expected Outcome for Seco-Everolimus B: Based on the structural rationale, little to no change in the phosphorylation of mTORC1 substrates is anticipated, even at high concentrations. A lack of inhibition in this assay would strongly support the hypothesis that the ring-opening abrogates mTOR-directed activity.

Phase 2: Functional Cellular Assays

If Phase 1 shows any unexpected inhibitory activity, these assays will determine if it translates to a functional cellular outcome. Conversely, if Phase 1 shows no mTOR inhibition, these assays can reveal mTOR-independent effects.

This assay measures the overall effect of the compound on cell viability and growth. Many cancer cell lines are dependent on the mTOR pathway for proliferation, making this a relevant functional screen.[14]

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, U87-MG, A549) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add a 10-point, 3-fold serial dilution of Seco-Everolimus B (e.g., from 100 µM down to 5 nM). Include Everolimus as a positive control and a vehicle control.

  • Incubation: Incubate the plates for 72 hours, a sufficient time for multiple cell doublings.

  • Viability Assessment: Use a standard viability assay, such as MTT or MTS, which measures mitochondrial metabolic activity as a proxy for viable cell number.[13] Read the absorbance on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 (the concentration at which 50% of proliferation is inhibited) using non-linear regression.

Table 1: Representative Data for Proliferation Assay

CompoundCell LinePredicted IC50 (µM)Rationale
EverolimusMCF-70.001 - 0.01Potent mTORC1 inhibitor
Seco-Everolimus B MCF-7> 100Predicted lack of mTOR inhibition
DoxorubicinMCF-70.05 - 0.5Positive control for general cytotoxicity

The original therapeutic indication for rapalogs was immunosuppression, achieved by inhibiting T-cell proliferation.[15] This assay assesses whether Seco-Everolimus B retains this hallmark function.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Label the PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the dye is halved.

  • Assay Setup: Plate the labeled PBMCs and stimulate them to proliferate using anti-CD3/CD28 antibodies or Phytohaemagglutinin (PHA).

  • Compound Treatment: Concurrently treat the cells with a dose range of Seco-Everolimus B, Everolimus (positive control), and a vehicle control.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD4+ or CD8+ T-cell populations and analyze the CFSE fluorescence histogram. Proliferating cells will show multiple peaks of decreasing fluorescence intensity.

Data Interpretation: A potent immunosuppressant like Everolimus will cause the T-cells to remain in the high-fluorescence, undivided peak. If Seco-Everolimus B is inactive, the T-cells will show robust proliferation identical to the vehicle control.

Phase 3: Off-Target & Hypothesis-Generating Screens

This phase is exploratory and should be pursued if Phase 2 reveals functional activity (e.g., anti-proliferative effects) that cannot be explained by the mTOR inhibition data from Phase 1.

  • Proteasome Activity Assays: Based on the findings for seco-rapamycin, directly testing for inhibition of the 20S proteasome's chymotrypsin-like, trypsin-like, and caspase-like activities using fluorogenic substrates is a logical step.[8]

  • Broad Kinase Profiling: Submitting the compound to a commercial kinase panel screen (e.g., a 400+ kinase panel) can rapidly identify unexpected off-target kinase interactions.

  • Phenotypic Screening: High-content imaging or other phenotypic platforms can reveal unexpected effects on cell morphology, organelle health, or other cellular processes, providing clues for new mechanisms of action.

Conclusion and Future Directions

The structural integrity of the macrolide ring is fundamental to the canonical biological activity of Everolimus. The available evidence strongly suggests that its ring-opened hydrolytic product, Seco-Everolimus B, will be devoid of significant mTOR-inhibitory activity. The experimental framework outlined in this guide provides a rigorous and systematic path to confirm this primary hypothesis while remaining open to the discovery of unforeseen, off-target activities.

A definitive finding of inactivity would classify Seco-Everolimus B as a simple degradation product, important for manufacturing and stability studies but likely of little pharmacological interest. However, should any reproducible, mTOR-independent activity be uncovered, particularly in functional assays, it would warrant a significant deconvolution effort. This would transform Seco-Everolimus B from a mere impurity into a potential starting point for a new chemical series with a novel mechanism of action, underscoring the importance of thoroughly characterizing even seemingly insignificant molecular alterations.

References

  • Vertex AI Search. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Wikipedia. mTOR inhibitors.
  • BOC Sciences. mTOR Inhibitors and mTOR Signaling Pathway.
  • PubMed. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches.
  • Grokipedia. mTOR inhibitors.
  • Santa Cruz Biotechnology. mTOR Inhibitors.
  • AACR Journals. Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo.
  • Springer Nature Experiments. An In Vitro Assay for the Kinase Activity of mTOR Complex 2.
  • RSC Publishing. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules.
  • PubMed Central. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein.
  • PubMed. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface.
  • ResearchGate. Does anyone have a protocol for mTORC1 kinase assay?.
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  • PubMed. Anti‑proliferative effect of cardamonin on mTOR inhibitor‑resistant cancer cells.
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  • Human Metabolome Database. Showing metabocard for Everolimus (HMDB0015529).
  • Venkatasai Life Sciences. Seco Everolimus B.
  • PMC. Immunoregulatory Functions of mTOR Inhibition.
  • Oxford Academic. Beyond natural targets: chemical synthesis reprograms the target specificity of rapamycin.
  • Chemicea. Seco Everolimus B | CAS No- 769905-89-7.
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  • Pharmaffiliates. CAS No : 769905-89-7 | Product Name : Seco Everolimus B.
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  • Patsnap Synapse. What are mTOR inhibitors and how do they work?.

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Foundational

An In-depth Technical Guide on Seco Everolimus B as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Everolimus and Its Impurities Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely u...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Everolimus and Its Impurities

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant to prevent organ transplant rejection and in the treatment of certain cancers.[1] As a derivative of sirolimus, its complex macrocyclic structure presents significant challenges in synthesis, purification, and storage, making it susceptible to the formation of related impurities and degradation products.[][3]

The presence of impurities in an active pharmaceutical ingredient (API) can impact its quality, safety, and efficacy.[4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in new drug substances.[5][6][7][8][9] This necessitates the availability of well-characterized reference standards for these impurities.

Seco Everolimus B , also known as Everolimus Hydrolized Impurity, is a significant degradation product of Everolimus that can arise during manufacturing or storage, particularly under hydrolytic conditions.[][10][11][12] Its name, "seco," indicates a ring-opened structure relative to the parent Everolimus molecule. The formation of this impurity represents a critical quality attribute that must be monitored and controlled.

Molecular Structure and Physicochemical Properties

Seco Everolimus B is formed by the hydrolytic cleavage of the macrolide ring in Everolimus. This structural modification significantly alters its physicochemical properties compared to the parent drug.

Structural Elucidation:

The definitive structure of seco Everolimus B has been elucidated using a combination of advanced analytical techniques, including:

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition, confirming the molecular formula as C53H85NO15.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the ring-opening and elucidating the precise connectivity of the atoms in the seco-acid structure.

  • Infrared (IR) Spectroscopy: IR analysis helps in identifying the functional groups present, such as the carboxylic acid group formed upon hydrolysis.

Below is a diagram illustrating the relationship between Everolimus and its hydrolytic degradation product, seco Everolimus B.

G Everolimus Everolimus (Macrocyclic Lactone) Hydrolysis Hydrolysis (e.g., acidic or basic conditions) Everolimus->Hydrolysis Seco_Everolimus_B seco Everolimus B (Ring-Opened Carboxylic Acid) Hydrolysis->Seco_Everolimus_B

Caption: Formation of seco Everolimus B from Everolimus via hydrolysis.

Physicochemical Data Summary:

PropertyValueSource
Chemical Name (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[10][11][15]
CAS Number 769905-89-7[10][12][13][14][15]
Molecular Formula C53H85NO15[12][13][14][15]
Molecular Weight 976.3 g/mol [13][14][15]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSOGeneral knowledge

Qualification of seco Everolimus B as a Pharmaceutical Reference Standard

The establishment of seco Everolimus B as a pharmaceutical reference standard is a rigorous process that ensures its identity, purity, and suitability for its intended analytical purpose.[4][16] This process is governed by pharmacopeial guidelines and internal quality management systems.[17][18]

Synthesis and Purification

While seco Everolimus B can be generated through forced degradation studies of Everolimus, for use as a reference standard, it is often more practical to perform a targeted synthesis or a controlled degradation followed by extensive purification.[19]

Protocol for Forced Degradation to Generate seco Everolimus B:

  • Dissolution: Dissolve a known quantity of Everolimus API in a suitable solvent mixture (e.g., methanol/water).

  • Stress Condition: Subject the solution to acidic or alkaline conditions (e.g., by adding a specific concentration of HCl or NaOH) and gentle heating (e.g., 60°C for a defined period).[20][21] The reaction progress should be monitored by HPLC.

  • Neutralization: Once a significant amount of seco Everolimus B is formed, neutralize the solution.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Purify the crude product using preparative chromatography (e.g., preparative HPLC or column chromatography) to isolate seco Everolimus B with high purity.

Comprehensive Characterization and Certification

A certified reference standard of seco Everolimus B must be accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and assigned content.[22] The following analytical techniques are essential for this characterization.

Experimental Workflow for Reference Standard Qualification:

G cluster_0 Material Preparation cluster_1 Characterization & Purity Assessment cluster_2 Certification Synthesis Synthesis / Controlled Degradation Purification Preparative Chromatography Synthesis->Purification HPLC HPLC Purity Purification->HPLC MS Mass Spectrometry (Identity & Mass Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR TGA Thermogravimetric Analysis (Residual Solvents/Water) Purification->TGA LOD Loss on Drying (Water Content) Purification->LOD CoA Certificate of Analysis (Assigned Purity & Content) HPLC->CoA MS->CoA NMR->CoA IR->CoA TGA->CoA LOD->CoA

Caption: Workflow for the qualification of seco Everolimus B as a reference standard.

Detailed Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone for purity determination and assay.

    Typical HPLC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[][20]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).[][20]

    • Flow Rate: 1.0 mL/min.[][20]

    • Detection: UV detection at approximately 280 nm.[][20]

    • Column Temperature: Controlled, e.g., 25°C.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the main peak as seco Everolimus B and to identify any co-eluting impurities.[23]

  • Quantitative NMR (qNMR): This technique can be used for an absolute purity assessment without the need for a pre-existing reference standard of the same material.

Application of the seco Everolimus B Reference Standard

The primary applications of the seco Everolimus B reference standard are in the development, validation, and routine execution of analytical methods for Everolimus drug substance and drug product.[10][14]

  • Peak Identification: Used to definitively identify the peak corresponding to seco Everolimus B in the chromatograms of Everolimus samples.

  • Method Validation: Essential for demonstrating the specificity of the analytical method. The method must be able to separate seco Everolimus B from Everolimus and other related impurities.

  • Quantification of Impurities: As a quantitative standard, it is used to determine the exact amount of seco Everolimus B present in a sample. This is critical for ensuring that the impurity levels are within the limits specified by regulatory guidelines.[5][6]

  • Stability Studies: Used to monitor the formation of seco Everolimus B over time under various storage conditions, thus helping to establish the shelf-life of the drug substance and product.[20][21]

ICH Thresholds for Impurity Qualification:

The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[5][6][7][9] For a drug with a low daily dose like Everolimus, these thresholds are typically in the range of 0.10% to 0.15% for identification and qualification. Having a qualified reference standard for seco Everolimus B is crucial if its levels are expected to approach or exceed these thresholds.

Storage and Handling

To maintain its integrity, the seco Everolimus B reference standard should be stored under controlled conditions, typically at low temperatures (e.g., -20°C) and protected from light and moisture. A re-test date is established based on stability data to ensure its continued fitness for use.[24]

Conclusion

The seco Everolimus B reference standard is an indispensable tool for pharmaceutical scientists and researchers involved in the development and quality control of Everolimus. Its proper synthesis, rigorous characterization, and correct application are fundamental to ensuring the quality, safety, and regulatory compliance of Everolimus-containing drug products. This guide has provided a comprehensive overview of the critical aspects of seco Everolimus B as a pharmaceutical reference standard, from its molecular origins to its practical application in a regulated environment.

References

  • European Medicines Agency. (2006, October 25). ICH guideline Q3A(R2) on impurities in new drug substances. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B | 769905-89-7. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Scribd. (n.d.). Regulatory Guide On Reference Standard. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of degradation parameters for everolimus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. (a) Acidic.... Retrieved from [Link]

  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557975A - Methods for preparing everolimus intermediates and everolimus degradation impurities.
  • IJTSRD. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00339-EN Using the DPiMS-8060 Mass Spectrometer to Analyze Drugs in Plasma (1)-A Quantitative Analysis of Everolimus-. Retrieved from [Link]

  • International Journal of Pharmacy and Industrial Research. (n.d.). Analytical method development for the estimation of everolimus by rp-hplc. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). Everolimus. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Everolimus Metabolite Patterns in Trough Blood Samples of Kidney Transplant Patients | Request PDF. Retrieved from [Link]

Sources

Exploratory

Introduction: The Critical Role of Stability in Drug Development

An In-Depth Technical Guide to the Stability Profile of seco-Everolimus B This guide provides a comprehensive technical analysis of the stability profile of seco-Everolimus B, a primary degradation product of the mTOR in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability Profile of seco-Everolimus B

This guide provides a comprehensive technical analysis of the stability profile of seco-Everolimus B, a primary degradation product of the mTOR inhibitor, Everolimus. Understanding the formation and stability of this impurity is critical for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of Everolimus-based pharmaceutical products. This document delves into the degradation pathways of the parent compound, the analytical methodologies required for stability assessment, and the inferred stability characteristics of seco-Everolimus B itself.

Everolimus is a potent derivative of rapamycin, functioning as a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This mechanism of action makes it a vital therapeutic agent in oncology and as an immunosuppressant to prevent the rejection of organ transplants.[1][2][3] The chemical integrity of such a high-potency drug is paramount. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities.

Seco-Everolimus B is recognized as a principal hydrolytic impurity of Everolimus.[4][5][6][7] Its name, "seco," from the Latin for "to cut," signifies that it is a ring-opened form of the parent macrolide lactam. The presence of this and other impurities must be strictly monitored and controlled throughout the drug development lifecycle. This guide provides the foundational knowledge for establishing robust control strategies by thoroughly examining the conditions that lead to the formation of seco-Everolimus B and its subsequent stability.

Genesis of an Impurity: The Formation Pathway of seco-Everolimus B

The transformation of Everolimus into seco-Everolimus B is a classic example of hydrolytic degradation, specifically the cleavage of the lactam (cyclic amide) bond within the macrolide ring structure. This reaction is catalyzed by the presence of water and is significantly influenced by pH.

Chemical Structures:

  • Everolimus: A macrocyclic lactone-lactam.[1]

  • seco-Everolimus B: The resulting ring-opened carboxylic acid, also referred to as "Everolimus Hydrolized Impurity."[4][5][7]

The diagram below illustrates this critical degradation pathway.

G Everolimus Everolimus (Macrolide Lactam) SecoB seco-Everolimus B (Ring-Opened Carboxylic Acid) Everolimus->SecoB  Hydrolysis  (Lactam Cleavage)  [H₂O, H⁺ or OH⁻] G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) dev1 Select Column & Mobile Phase dev2 Optimize Separation dev1->dev2 dev3 Perform Forced Degradation dev2->dev3 dev4 Confirm Peak Purity & Resolution dev3->dev4 val1 Specificity dev4->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 G cluster_stress Forced Degradation start Obtain Purified seco-Everolimus B Reference Standard prep Prepare Stock Solution in Suitable Solvent start->prep acid Acidic (HCl) prep->acid alkali Alkaline (NaOH) prep->alkali oxid Oxidative (H₂O₂) prep->oxid therm Thermal prep->therm photo Photolytic prep->photo analyze Analyze Stressed Samples using Validated Stability-Indicating HPLC/LC-MS acid->analyze alkali->analyze oxid->analyze therm->analyze photo->analyze report Characterize Degradation Profile: - Identify new degradants - Determine degradation rate analyze->report

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Seco-Everolimus B in Everolimus Drug Substance and Product

Abstract This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of seco-everolimus B, a critical h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of seco-everolimus B, a critical hydrolytic degradation product of everolimus. The method is designed for use in quality control and stability studies of everolimus in both bulk drug substance and finished pharmaceutical products. The described protocol provides excellent resolution and sensitivity, ensuring compliance with rigorous regulatory standards for impurity profiling.

Introduction: The Significance of Seco-Everolimus B Quantification

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of certain cancers.[1][2] As a macrolide lactone, everolimus is susceptible to hydrolysis, which can lead to the formation of degradation products. One such critical impurity is seco-everolimus B, an open-ring version of the parent molecule formed through the cleavage of the lactone ring.[3][4][5] The presence of this and other impurities can impact the safety and efficacy of the drug product. Therefore, a reliable and accurate analytical method for the quantification of seco-everolimus B is essential for ensuring the quality and stability of everolimus formulations.

This application note provides a comprehensive, step-by-step protocol for an HPLC method specifically developed and validated for the quantification of seco-everolimus B. The method is designed to be stability-indicating, meaning it can effectively separate seco-everolimus B from the active pharmaceutical ingredient (API), everolimus, and other potential degradation products.[6][7] The validation of this method is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[3][8][9]

Understanding the Analyte: Everolimus and Seco-Everolimus B

Everolimus is a complex macrocyclic lactone.[1] Seco-everolimus B is formed by the hydrolytic cleavage of the ester bond within the macrolide ring, resulting in a linear carboxylic acid derivative.[3][4][5] This structural change significantly alters the polarity of the molecule, which is the key principle exploited for its chromatographic separation from everolimus.

Diagram 1: Hydrolytic Degradation of Everolimus to Seco-Everolimus B

G Everolimus Everolimus (Closed Lactone Ring) Hydrolysis Hydrolysis (e.g., acidic or alkaline conditions) Everolimus->Hydrolysis Seco_Everolimus_B Seco-Everolimus B (Open Ring Carboxylic Acid) Hydrolysis->Seco_Everolimus_B

Caption: Hydrolytic conversion of Everolimus.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of seco-everolimus B.

Materials and Reagents
  • Reference Standards:

    • Everolimus, USP Reference Standard or equivalent

    • Seco-Everolimus B Reference Standard (available from suppliers such as SynZeal, LGC Standards, or SRIRAMCHEM)[3][8][9]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., from a Milli-Q system)

    • Ammonium Acetate (analytical grade)

    • Glacial Acetic Acid (analytical grade)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation and quantification of seco-everolimus B.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Glacial Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time Approximately 30 minutes

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.04060
20.02080
25.02080
25.16040
30.06040
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution of Everolimus (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of Everolimus reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Standard Stock Solution of Seco-Everolimus B (approx. 50 µg/mL):

    • Accurately weigh about 2.5 mg of Seco-Everolimus B reference standard into a 50 mL volumetric flask.

    • Follow the same dissolution procedure as for the everolimus standard.

  • System Suitability Solution:

    • Pipette 5.0 mL of the Everolimus standard stock solution and 1.0 mL of the Seco-Everolimus B standard stock solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of everolimus and 1 µg/mL of seco-everolimus B.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by diluting the Seco-Everolimus B standard stock solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the target specification limit for this impurity (e.g., 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL).

  • Sample Preparation (for Drug Product):

    • Weigh and finely powder a representative number of everolimus tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of everolimus into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram 2: Experimental Workflow for Sample Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Everolimus and Seco-Everolimus B Standards System_Suitability System Suitability Test Standard_Prep->System_Suitability Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Prepare Everolimus Sample Solution Sample_Analysis Sample Injection and Analysis Sample_Prep->Sample_Analysis System_Suitability->Calibration Calibration->Sample_Analysis Integration Peak Integration and Identification Sample_Analysis->Integration Quantification Quantification of Seco-Everolimus B Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for HPLC analysis.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for the intended purpose.[3][9]

System Suitability

The system suitability was assessed by injecting the system suitability solution in six replicates. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (for Everolimus peak) ≤ 2.0
Theoretical Plates (for Everolimus peak) ≥ 2000
Resolution (between Everolimus and Seco-Everolimus B) ≥ 2.0
%RSD for peak areas (n=6) ≤ 2.0%

Table 3: System Suitability Criteria

Specificity (Forced Degradation)

Forced degradation studies were performed on an everolimus sample to demonstrate the stability-indicating nature of the method. The sample was subjected to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.[6][7] The chromatograms showed that the seco-everolimus B peak was well-resolved from the main everolimus peak and other degradation products, with no co-eluting peaks at the retention time of seco-everolimus B.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of the seco-everolimus B reference standard into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 90.0% to 110.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of a sample spiked with seco-everolimus B at the target concentration on the same day. The %RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day by a different analyst using different equipment. The %RSD should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The S/N ratio for LOD should be approximately 3:1, and for LOQ, it should be approximately 10:1. The LOQ should be verified for precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should still be met under these varied conditions.

Results and Discussion

The developed HPLC method demonstrated excellent performance in separating seco-everolimus B from everolimus. Under the specified conditions, a typical retention time for everolimus is approximately 18 minutes, while seco-everolimus B, being more polar, elutes earlier at around 12-14 minutes. The gradient elution ensures adequate separation of these and other potential impurities. The validation results confirmed that the method is specific, linear, accurate, precise, and robust for its intended application.

Conclusion

The RP-HPLC method described in this application note is a reliable and validated procedure for the quantification of the hydrolytic impurity, seco-everolimus B, in everolimus drug substance and product. This method is suitable for routine quality control analysis and for stability monitoring, thereby ensuring the quality, safety, and efficacy of everolimus formulations.

References

  • SynZeal. Seco Everolimus B | 769905-89-7. [Link]

  • ResearchGate. Chromatograms of stress conditions of everolimus. (a) Acidic.... [Link]

  • Kumari et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 95.
  • KM Pharma Solution Private Limited. Seco Everolimus B. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6442177, Everolimus. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. [Link]

  • Baldelli, S., et al. (2005). High-performance Liquid Chromatography With Ultraviolet Detection for Therapeutic Drug Monitoring of Everolimus. Journal of Chromatography B, 816(1-2), 99-105. [Link]

  • International Journal of Pharmaceutical Research & Applications. Method development and validation of everolimus by using rp-hplc. [Link]

  • ResearchGate. (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. [Link]

  • PubMed. Synthesis and evaluation of an injectable everolimus prodrug. [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Everolimus. [Link]

  • Google Patents.
  • ResearchGate. Summary of degradation parameters for everolimus. [Link]

  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Application

Application Note: A Validated Stability-Indicating Protocol for Everolimus and its Seco-Derivative

Abstract This application note provides a comprehensive, scientifically-grounded protocol for conducting stability testing of the immunosuppressant drug Everolimus, with a specific focus on identifying and quantifying it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for conducting stability testing of the immunosuppressant drug Everolimus, with a specific focus on identifying and quantifying its primary hydrolytic degradation product, seco-Everolimus. Everolimus, a macrolide lactone, is susceptible to hydrolysis, which leads to the formation of a ring-opened seco-acid derivative. This degradant is a critical quality attribute (CQA) that must be rigorously monitored to ensure the safety and efficacy of the final drug product. The protocols herein are designed in accordance with International Council for Harmonisation (ICH) guidelines and detail procedures for forced degradation (stress testing) and formal stability studies. Furthermore, a validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is described for the accurate quantification of Everolimus and its seco-derivative.

Introduction and Scientific Principles

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used in oncology and transplant medicine.[1] Its chemical structure features a large macrolide lactone ring, which is inherently susceptible to hydrolysis under aqueous or humid conditions. This reaction cleaves the ester bond, resulting in a ring-opened carboxylic acid known as seco-Everolimus.

The presence of seco-Everolimus and other degradation products can potentially alter the drug's therapeutic properties and safety profile.[] Therefore, regulatory bodies require robust stability testing to establish the shelf-life and appropriate storage conditions for the drug substance and its formulated products.[3] This process is governed by the principles outlined in ICH Q1A(R2), which defines the requirements for stability testing, and ICH Q3B(R2), which sets guidelines for the control of impurities in new drug products.[4][5]

The core of any stability program is a validated, stability-indicating analytical method. Such a method must be able to accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously detecting and quantifying any significant degradation products that form. Forced degradation studies are essential for developing and validating this method by intentionally generating degradants and demonstrating that the analytical procedure can resolve them from the parent compound.[6][7]

Overall Experimental Workflow

The stability testing of Everolimus is a multi-stage process that begins with method development and validation through forced degradation, followed by the execution of formal stability studies under ICH-prescribed conditions. The data from these studies are used to determine the product's shelf-life and recommended storage conditions.

G cluster_0 Method Development & Validation cluster_1 Formal Stability Study cluster_2 Data Analysis & Reporting Forced_Degradation Protocol 1: Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Analytical_Method Protocol 3: Develop & Validate Stability-Indicating RP-HPLC Method Forced_Degradation->Analytical_Method Demonstrates Specificity Sample_Pull Sample Analysis at Defined Timepoints Analytical_Method->Sample_Pull Applies Validated Method ICH_Study Protocol 2: ICH Stability Study Setup (Long-Term & Accelerated) ICH_Study->Sample_Pull Data_Analysis Data Analysis: Assay, Impurity Profile, Mass Balance Sample_Pull->Data_Analysis Reporting Establish Shelf-Life & Storage Conditions Data_Analysis->Reporting

Caption: Overall workflow for Everolimus stability testing.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways for Everolimus and to validate the specificity of the analytical method. These studies expose the drug substance to stress conditions exceeding those in accelerated stability testing.[8]

Materials:

  • Everolimus Reference Standard (e.g., USP grade)[9]

  • Hydrochloric Acid (HCl), 2 N and 0.1 N

  • Sodium Hydroxide (NaOH), 2 N and 0.1 N

  • Hydrogen Peroxide (H₂O₂), 20%

  • Methanol and Acetonitrile (HPLC Grade)

  • Purified Water (Milli-Q or equivalent)

  • Calibrated oven, photostability chamber

Procedure: Prepare a stock solution of Everolimus (e.g., 1 mg/mL in methanol). For each condition below, an unstressed control sample (Everolimus solution diluted to the final concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To 1 mL of Everolimus stock solution, add 1 mL of 2 N HCl.[6]

    • Incubate in a water bath at 60°C for 30 minutes.[6]

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[6]

    • Rationale: Acid catalysis is a primary driver for lactone hydrolysis, making this a critical test to generate the seco-Everolimus derivative.[][7] Studies have shown significant degradation (around 7%) under these conditions.[6]

  • Alkaline Hydrolysis:

    • To 1 mL of Everolimus stock solution, add 1 mL of 2 N NaOH.[6]

    • Incubate at 60°C for 30 minutes.[6]

    • Cool and neutralize with an equivalent volume and concentration of HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

    • Rationale: Base-catalyzed hydrolysis also cleaves the lactone ring. While Everolimus is reported to be more stable under alkaline conditions than acidic ones, this test is still necessary to confirm the degradation profile.[6][10]

  • Oxidative Degradation:

    • To 1 mL of Everolimus stock solution, add 1 mL of 20% H₂O₂.[6]

    • Incubate at 60°C for 30 minutes.[6]

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

    • Rationale: This test evaluates the susceptibility of the molecule to oxidation. Studies show that Everolimus degrades significantly under oxidative stress, forming different impurities than hydrolysis.[6]

  • Thermal Degradation:

    • Accurately weigh a sample of solid Everolimus powder and expose it to 60°C in a calibrated oven for 6 hours.[6][11]

    • After exposure, dissolve the powder in methanol and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

    • Rationale: This evaluates the solid-state thermal stability of the drug substance.

  • Photolytic Degradation:

    • Expose a sample of solid Everolimus powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]

    • A control sample should be protected from light (e.g., with aluminum foil).

    • After exposure, dissolve and dilute the samples to a final concentration of ~100 µg/mL for HPLC analysis.

    • Rationale: This assesses the drug's sensitivity to light, which informs packaging requirements.[12]

Stress Condition Parameters Expected Outcome
Acid Hydrolysis2 N HCl, 60°C, 30 minSignificant degradation, primary product is seco-Everolimus.[6]
Alkaline Hydrolysis2 N NaOH, 60°C, 30 minLess degradation than acidic conditions.[6][10]
Oxidation20% H₂O₂, 60°C, 30 minSignificant degradation, formation of oxidative adducts.[6]
Thermal (Solid)60°C, 6 hoursGenerally stable, minimal degradation expected.[6]
Photolytic (Solid)ICH Q1B conditionsGenerally stable, minimal degradation expected.[6]

Protocol 2: ICH Stability Study

Objective: To evaluate the stability of the Everolimus drug substance or product over time under defined storage conditions to establish a re-test period or shelf-life.

Procedure:

  • Package the Everolimus drug substance or product in containers that simulate the proposed market packaging.

  • Place the samples into calibrated stability chambers maintained at the conditions specified in the table below, as per ICH Q1A(R2) guidelines.[8]

  • Pull samples at the specified time points.

  • Analyze the samples using the validated stability-indicating HPLC method (Protocol 3).

  • Assess for any changes in appearance, assay, and degradation products.

Study Type Storage Condition Minimum Duration Testing Frequency (Months)
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36[13]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6[14]

Note: The intermediate condition is only required if a significant change occurs during the accelerated study. Long-term studies for different climatic zones may require alternative conditions (e.g., 30°C / 65% RH).[13]

Protocol 3: Stability-Indicating RP-HPLC Method

Objective: To provide a validated analytical method capable of separating and quantifying Everolimus from its seco-derivative and other process-related or degradation impurities. The following method is adapted from published, validated procedures.[6][15]

Parameter Condition
HPLC System Agilent 1200 series or equivalent with PDA/UV detector
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetate Buffer : Acetonitrile (50:50 v/v), pH 6.5 adjusted with Orthophosphoric Acid[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection Wavelength 280 nm[6]
Injection Volume 10 µL
Run Time ~6 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the acetate buffer and mix with acetonitrile in a 50:50 ratio. Filter and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Everolimus reference standard in a suitable diluent (e.g., water:methanol 20:80 v/v) to prepare a stock solution (e.g., 1 mg/mL). Further dilute to achieve a working concentration of ~100 µg/mL.[6]

  • Sample Preparation: Prepare stability samples (from Protocol 2) or forced degradation samples (from Protocol 1) to a final expected concentration of ~100 µg/mL Everolimus using the same diluent.

  • System Suitability Test (SST): Before sample analysis, inject a system suitability solution (e.g., a partially degraded sample from acid hydrolysis or a USP Everolimus System Suitability Mixture) to verify system performance.[12]

SST Parameter Acceptance Criteria
Tailing Factor (Everolimus) ≤ 1.5
Theoretical Plates (Everolimus) > 2000
Resolution (Everolimus & seco-Everolimus) > 2.0
%RSD of replicate injections ≤ 2.0%
  • Analysis: Inject the standard, control, and stressed/stability samples. Identify the Everolimus and seco-Everolimus peaks by their retention times relative to the standard and control chromatograms. The retention time for Everolimus is expected to be approximately 3.1 minutes under these conditions.[6]

Data Analysis and Reporting

For each time point, calculate the following:

  • Assay of Everolimus (% of initial): Compare the peak area of Everolimus to the time-zero sample.

  • % of seco-Everolimus: Calculate the percentage of the seco-Everolimus peak area relative to the total area of all peaks using the formula: % Impurity = (Area_impurity / Area_total) x 100

  • Total Impurities: Sum the percentages of all individual degradation products.

  • Mass Balance: Should be between 98.0% and 102.0% to ensure that all degradation products are accounted for.

The results should be tabulated and trended over time. The shelf-life is determined by the time at which the assay value or the level of the seco-Everolimus (or total impurities) exceeds the established acceptance criteria. The reporting threshold for degradation products is typically 0.05% as per ICH guidelines.[16]

Conclusion

This application note provides a robust framework for the stability testing of Everolimus, with a necessary focus on its primary hydrolytic degradant, seco-Everolimus. Adherence to these protocols, grounded in ICH guidelines, ensures the development of a comprehensive stability profile. The forced degradation protocol is crucial for confirming the specificity of the analytical method, while the long-term stability study provides the data necessary to establish a scientifically justified shelf-life and ensure the quality, safety, and efficacy of the final drug product.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2006, June 6). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Naga Babu, A., et al. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • USP. (2025). Everolimus - Definition, Identification, Assay. Retrieved from [Link]

  • USP-NF. (n.d.). Everolimus. Retrieved from [Link]

  • Jain, D., et al. (2013). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of degradation parameters for everolimus. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. Retrieved from [Link]

  • IJNRD. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • International Journal of Pharmacy and Industrial Research. (2012). Analytical method development for the estimation of everolimus by rp-hplc. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557975A - Methods for preparing everolimus intermediates and everolimus degradation impurities.
  • ResearchGate. (2025). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • Drugs.com. (2024, June 10). Everolimus Monograph for Professionals. Retrieved from [Link]

  • PubMed. (2001). Quantification and Stability of Everolimus (SDZ RAD) in Human Blood by High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: Utilizing Seco Everolimus B in Forced Degradation Studies of Everolimus

Introduction Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the active pharmaceutical ingredient (API) to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][4] This information is critical for developing stability-indicating analytical methods, understanding the chemical properties of the drug molecule, and ensuring the safety and efficacy of the final drug product.[3]

Everolimus, a derivative of sirolimus, is a potent mTOR inhibitor used as an immunosuppressant and in cancer therapy.[5][6][7] Its complex macrolide structure makes it susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis.[][9] One of the potential degradation products arising from the hydrolysis of the macrolide ring is seco Everolimus B, also known as Everolimus Hydrolized Impurity.[10][11][12] This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on Everolimus, with a specific focus on the generation and identification of seco Everolimus B. The protocols described herein are aligned with ICH guidelines to ensure scientific integrity and regulatory compliance.[1][2]

Scientific Rationale: The "Why" Behind the Protocols

The choice of stress conditions is not arbitrary; it is a scientifically driven process designed to mimic potential storage and handling conditions and to induce degradation through predictable chemical mechanisms. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[1]

  • Acid and Base Hydrolysis: These conditions target labile functional groups susceptible to hydrolysis, such as esters and lactones. The macrolide lactone ring of Everolimus is a primary target for hydrolysis, which can lead to the formation of ring-opened impurities like seco Everolimus B.[][13][14]

  • Oxidative Degradation: Everolimus is known to be susceptible to oxidation.[15] Using an oxidizing agent like hydrogen peroxide helps to identify potential sites of oxidation on the molecule, which could impact its biological activity.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. This helps in assessing the thermal stability of the drug substance and is crucial for determining appropriate storage conditions.[]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Photostability studies are essential to determine if the drug substance or product requires protection from light.[2][16]

Materials and Reagents

  • Everolimus (Reference Standard)

  • seco Everolimus B (Reference Standard, if available)

  • Hydrochloric Acid (HCl), 2 N solution

  • Sodium Hydroxide (NaOH), 2 N solution

  • Hydrogen Peroxide (H₂O₂), 20% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Reflux apparatus

  • Thermostatically controlled oven

  • Photostability chamber

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Hypersil BDS C18 column (100 x 4.6 mm, 5 µm) or equivalent

Experimental Workflow

The overall workflow for the forced degradation study is depicted below. This systematic approach ensures that all stress conditions are evaluated and that the resulting samples are analyzed appropriately.

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Acid_Hydrolysis Acid Hydrolysis (2N HCl, 60°C, 30 min) Neutralization Neutralization (for Acid/Base) Acid_Hydrolysis->Neutralization Base_Hydrolysis Base Hydrolysis (2N NaOH, 60°C, 30 min) Base_Hydrolysis->Neutralization Oxidative_Degradation Oxidative Degradation (20% H₂O₂, 60°C, 30 min) Dilution Dilution to Working Concentration Oxidative_Degradation->Dilution Thermal_Degradation Thermal Degradation (105°C, 6 h) Thermal_Degradation->Dilution Dissolve & Photolytic_Degradation Photolytic Degradation (Sunlight, 7 days) Photolytic_Degradation->Dilution Dissolve & Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis Peak_Identification Peak Identification & Quantification HPLC_Analysis->Peak_Identification Mass_Spectrometry LC-MS for Structural Elucidation Peak_Identification->Mass_Spectrometry Everolimus_Stock Everolimus Stock Solution Everolimus_Stock->Acid_Hydrolysis Expose Everolimus_Stock->Base_Hydrolysis Expose Everolimus_Stock->Oxidative_Degradation Expose Everolimus_Powder Everolimus Powder Everolimus_Powder->Thermal_Degradation Expose Everolimus_Powder->Photolytic_Degradation Expose

Caption: Experimental workflow for the forced degradation of Everolimus.

Detailed Protocols

Preparation of Everolimus Stock Solution

Prepare a stock solution of Everolimus at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Procedures

For each condition, a control sample (Everolimus stock solution diluted to the final concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

  • To 1 mL of the Everolimus stock solution, add 1 mL of 2 N HCl.

  • Heat the mixture under reflux at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with 2 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a final concentration of 100 µg/mL.

  • To 1 mL of the Everolimus stock solution, add 1 mL of 2 N NaOH.

  • Heat the mixture under reflux at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with 2 N HCl.

  • Dilute the neutralized solution with the mobile phase to a final concentration of 100 µg/mL.

  • To 1 mL of the Everolimus stock solution, add 1 mL of 20% H₂O₂.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.

  • Place the powdered Everolimus drug substance in a vial.

  • Expose the vial to a dry heat of 105°C in an oven for 6 hours.

  • After cooling, dissolve an appropriate amount of the powder in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Spread a thin layer of powdered Everolimus drug substance in a petri dish.

  • Expose the sample to sunlight for 7 days.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dissolve an appropriate amount of the powder in the mobile phase to obtain a final concentration of 100 µg/mL.

Analytical Methodology: A Stability-Indicating RP-HPLC Method

A validated, stability-indicating method is crucial for separating the parent drug from its degradation products. The following method has been shown to be effective for Everolimus and its degradants.[5]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 adjusted with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature Ambient
Retention Time (Everolimus) Approximately 3.11 min

Method Validation: As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.[5]

Identification of Seco Everolimus B

The formation of seco Everolimus B is anticipated under hydrolytic (acidic or alkaline) conditions due to the cleavage of the macrolide lactone ring.

Everolimus_Hydrolysis Everolimus Everolimus (Cyclic Macrolide) Seco_Everolimus_B seco Everolimus B (Acyclic, Ring-Opened) Everolimus->Seco_Everolimus_B Hydrolysis (Acid or Base)

Caption: Proposed formation of seco Everolimus B from Everolimus via hydrolysis.

The identification of seco Everolimus B in the chromatograms of the stressed samples can be achieved by:

  • Retention Time Matching: If a reference standard for seco Everolimus B is available, its retention time can be compared with the peaks observed in the degradation samples.

  • LC-MS Analysis: In the absence of a reference standard, LC-MS can be used to identify the peak corresponding to seco Everolimus B. The expected mass of seco Everolimus B (C₅₃H₈₅NO₁₅) is 976.3 g/mol , which is 18 units (the mass of H₂O) greater than Everolimus (C₅₃H₈₃NO₁₄, 958.2 g/mol ).[17][11] The fragmentation pattern in the mass spectrum can further confirm the structure.

Data Interpretation and Reporting

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation and the formation of major degradants under each stress condition.

Stress Condition% Degradation of EverolimusMajor Degradation Products (including seco Everolimus B)
Acidic (2N HCl, 60°C, 30 min)~7.02%[5]One major peak observed[5]
Alkaline (2N NaOH, 60°C, 30 min)< 1%[5]Minimal degradation
Oxidative (20% H₂O₂, 60°C, 30 min)~10.09%[5]Two major peaks observed[5]
Thermal (105°C, 6 h)< 1%[5]Minimal degradation
Photolytic (Sunlight, 7 days)< 1%[5]Minimal degradation

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Everolimus, with a particular focus on the identification of the hydrolytic degradant, seco Everolimus B. By following these protocols, which are grounded in ICH guidelines and published scientific literature, researchers can effectively assess the intrinsic stability of Everolimus, develop and validate a stability-indicating analytical method, and gain crucial insights into its degradation pathways. This knowledge is fundamental for the development of a safe, stable, and efficacious pharmaceutical product.

References

  • Veerareddy, P. R. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners. Retrieved from [Link]

  • Jain, D., Jain, S., & Maheshwari, R. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Young Pharmacists, 6(2), 39-46. Retrieved from [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. (a) Acidic.... Retrieved from [Link]

  • Klick, S., Muellner, T., & Watricht, O. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6). Retrieved from [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • International Council for Harmonisation. (2018). ICH HARMONISED TRIPARTITE GUIDELINE Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH HARMONISED TRIPARTITE GUIDELINE Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN106146536A - A kind of preparation method of everolimus.
  • Google Patents. (n.d.). CN106146536B - A kind of preparation method of everolimus.
  • SynZeal. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. Retrieved from [Link]

  • ResearchGate. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research, Application Number: 21-560s000. Retrieved from [Link]

  • New Drug Approvals. (2021). EVEROLIMUS. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Everolimus. Retrieved from [Link]

  • Google Patents. (n.d.). EP2670756B1 - Process for making everolimus.
  • Google Patents. (n.d.). WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof.
  • ChemWhat. (n.d.). Seco Everolimus B. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Studies of seco-Everolimus B

Introduction: Unveiling the Bioactivity of a Key Everolimus-Related Compound In the landscape of pharmaceutical development and quality control, the characterization of impurities and related substances is of paramount i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Key Everolimus-Related Compound

In the landscape of pharmaceutical development and quality control, the characterization of impurities and related substances is of paramount importance. Seco-Everolimus B, a hydrolyzed derivative of the potent mTOR inhibitor Everolimus, is often classified as a process impurity or degradant.[1] While typically utilized as a reference standard for analytical purposes to ensure the purity of the active pharmaceutical ingredient, the biological activity of seco-Everolimus B itself remains largely unexplored.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro biological effects of seco-Everolimus B. Leveraging established protocols for the parent compound, Everolimus, we present a logical framework and detailed methodologies to assess its potential to modulate the mTOR signaling pathway and impact cell fate. By systematically evaluating its effects on cell viability and key intracellular signaling events, researchers can elucidate whether this related substance retains any of the pharmacological activity of Everolimus, thereby contributing to a more complete understanding of its biological profile.

Presumed Mechanism of Action: Targeting the mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2][3] Everolimus first forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, namely p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[4]

Given that seco-Everolimus B is a structural analog of Everolimus, it is hypothesized that it may interact with the same molecular targets, albeit with potentially different affinity and efficacy. The primary objective of the following in vitro studies is to test this hypothesis by examining the impact of seco-Everolimus B on the mTORC1 signaling cascade.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits FKBP12 FKBP12 FKBP12->mTORC1 inhibits seco_Everolimus_B seco-Everolimus B seco_Everolimus_B->FKBP12 binds

Caption: Presumed mTOR signaling pathway and the inhibitory role of seco-Everolimus B.

Experimental Workflow for In Vitro Characterization

A systematic approach is essential to characterize the biological activity of seco-Everolimus B. The following workflow outlines the key experimental stages, from initial assessment of effects on cell viability to a more detailed analysis of the underlying molecular mechanism.

Experimental_Workflow Start Start: Obtain seco-Everolimus B Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Viability_Assay 2. Cell Viability Assay (Resazurin or MTT) Cell_Culture->Viability_Assay IC50_Determination 3. Determine IC50 Value Viability_Assay->IC50_Determination Western_Blot_Prep 4. Cell Lysis & Protein Quantification (Bradford) IC50_Determination->Western_Blot_Prep Western_Blot 5. Western Blot Analysis (p-S6K, p-4E-BP1) Western_Blot_Prep->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis Conclusion Conclusion: Biological Activity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for the in vitro characterization of seco-Everolimus B.

Detailed Application Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

Scientific Rationale: The resazurin assay is a sensitive and reliable method for quantifying cell viability.[5] It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[6][7] The intensity of the fluorescent signal is directly proportional to the number of viable cells, allowing for the determination of the concentration at which seco-Everolimus B inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line known to be sensitive to Everolimus (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • seco-Everolimus B (stock solution in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[8]

  • 96-well black, clear-bottom tissue culture plates

  • Multimode plate reader with fluorescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of seco-Everolimus B in complete medium. A suggested starting range is 0.1 nM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Add 20 µL of the resazurin solution to each well.[8]

    • Incubate for 2-4 hours at 37°C, protected from light.[8]

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of seco-Everolimus B and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Scientific Rationale: Western blotting is a powerful technique to detect changes in the phosphorylation status of specific proteins, providing a direct measure of signaling pathway activation.[9] By examining the phosphorylation of S6K at Threonine 389 and 4E-BP1 at Threonine 37/46, we can directly assess the inhibitory effect of seco-Everolimus B on mTORC1 activity.[10][11]

Materials:

  • 6-well tissue culture plates

  • seco-Everolimus B

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Bradford reagent for protein quantification[12]

  • Laemmli sample buffer (4x)[13][14]

  • SDS-PAGE gels and running buffer[15][16]

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with seco-Everolimus B at concentrations around the determined IC50 for 2-24 hours. Include a vehicle control.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the Bradford assay according to the manufacturer's protocol.[12][18]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4x Laemmli buffer to each sample and boil at 95°C for 5 minutes.[17]

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.[15]

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Table 1: Recommended Antibody Dilutions for Western Blotting

Target ProteinRecommended DilutionSupplier (Example)
Phospho-S6K (Thr389)1:1000Cell Signaling Technology
Total S6K1:1000Cell Signaling Technology
Phospho-4E-BP1 (Thr37/46)1:1000Cell Signaling Technology[10]
Total 4E-BP11:1000Cell Signaling Technology[20]
GAPDH (Loading Control)1:5000Various

Data Interpretation and Further Steps

A dose-dependent decrease in cell viability and a reduction in the phosphorylation of S6K and 4E-BP1 upon treatment with seco-Everolimus B would suggest that this compound retains mTORC1 inhibitory activity. Should these initial findings be positive, further investigations could include:

  • Kinase Assays: To directly measure the enzymatic inhibition of mTOR by seco-Everolimus B.

  • Apoptosis Assays: To determine if the observed decrease in cell viability is due to apoptosis.

  • Cell Cycle Analysis: To investigate if seco-Everolimus B induces cell cycle arrest.

By following these detailed protocols and applying rigorous data analysis, researchers can effectively characterize the in vitro biological activity of seco-Everolimus B, contributing valuable knowledge to the field of drug development and safety assessment.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Sharebiology. (n.d.). Laemmli buffer: Preparation (1x,2x & 4x) and principle. Retrieved from [Link]

  • Zor, T., & Selinger, Z. (1996). Linearization of the Bradford protein assay increases its sensitivity: theoretical and experimental studies. Analytical Biochemistry, 236(2), 302–308.
  • Assay-Protocol.com. (n.d.). SDS-PAGE. Retrieved from [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]

  • NPTEL. (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel, Switzerland), 12(9), 12347–12360.
  • iGEM. (2016). SDS-PAGE for protein electrophoresis. Retrieved from [Link]

  • Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • Cytographica. (2007). Laemmli Sample Buffer. Retrieved from [Link]

  • ResearchGate. (2021). Laemmli buffer recipe. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed Central. (2016). Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. Retrieved from [Link]

  • Pharmaceutical Technology. (2018). Impurity Testing. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for phosphorylation of the various mTOR.... Retrieved from [Link]

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  • Biocompare. (2015). Phospho-4E-BP1 Antibody Used for Western Blot and Immunohistochemistry. Retrieved from [Link]

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  • Working Group for New TB Drugs. (n.d.). Everolimus. Retrieved from [Link]

  • PubMed Central. (2012). The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. Retrieved from [Link]

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Method

Sample preparation for seco Everolimus B analysis

Application Note & Protocol Topic: High-Recovery Sample Preparation for the Bioanalysis of seco-Everolimus B from Whole Blood Audience: Researchers, scientists, and drug development professionals. Abstract This applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Recovery Sample Preparation for the Bioanalysis of seco-Everolimus B from Whole Blood

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the sample preparation of seco-Everolimus B, a critical hydrolyzed metabolite of the immunosuppressant drug Everolimus, from complex biological matrices such as whole blood.[1][2][3] Accurate quantification of Everolimus and its metabolites is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies, directly impacting patient outcomes.[4][5][6] The low in-vivo concentrations and the complexity of whole blood necessitate robust, high-recovery sample preparation methods to ensure the accuracy and sensitivity of subsequent analysis, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This document details three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We delve into the mechanistic principles behind each technique, provide detailed, step-by-step protocols, and offer expert insights into the rationale for specific procedural choices. A comparative analysis of method performance, including recovery and matrix effects, is presented to guide the selection of the most appropriate technique for specific research or clinical needs.

Introduction: The Analytical Challenge of seco-Everolimus B

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and a cornerstone of immunosuppressive therapy in organ transplantation to prevent rejection.[4][6][9] Its narrow therapeutic window requires rigorous TDM to maintain efficacy while avoiding toxicity.[5] The biotransformation of Everolimus leads to various metabolites, including the hydrolyzed open-ring form, seco-Everolimus B.[1][10][11][12] The analysis of such metabolites is crucial for understanding the complete pharmacokinetic profile and potential cross-reactivity in certain assay types.[13][14][15]

The primary challenge in the bioanalysis of seco-Everolimus B lies in its extraction from whole blood. This matrix is a complex mixture of proteins, lipids, salts, and cellular components that can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in LC-MS/MS, leading to inaccurate quantification.[7][16] Therefore, the sample preparation step is the most critical part of the analytical workflow, designed to isolate the analyte of interest from these interfering components efficiently.

This guide explores the three gold-standard techniques for this purpose, providing the technical details and scientific justification to empower researchers to develop and validate reliable analytical methods.

Comparative Overview of Extraction Methodologies

The choice of a sample preparation technique is a critical decision that balances analytical requirements with practical laboratory constraints. The three primary methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—offer distinct advantages and disadvantages.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Analyte partitioning between immiscible aqueous and organic phases.Analyte retention on a solid sorbent followed by selective elution.
Speed & Throughput Very Fast / HighModerate / ModerateSlow to Moderate / High (with automation)
Cost per Sample LowLow to ModerateHigh
Solvent Consumption ModerateHighLow to Moderate
Extract Cleanliness Low (High Matrix Effect)[17]ModerateHigh (Low Matrix Effect)[18]
Typical Recovery >90%[17][19]>90%[20][21]>65%[18]
Automation Potential High[22]ModerateVery High[23]
Best Suited For High-throughput screening, rapid analysis where a deuterated internal standard can compensate for matrix effects.[17]Assays requiring higher cleanliness than PPT without the cost of SPE.High-sensitivity applications, clinical research, and methods requiring minimal matrix interference.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for each extraction technique. The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C₂D₄-Everolimus), is strongly recommended for all protocols to compensate for analyte loss during preparation and to correct for matrix effects.[4][24][25]

Protocol 1: Protein Precipitation (PPT)

Causality & Expertise: PPT is the fastest and simplest method. It works by adding a large excess of an organic solvent (like acetonitrile or methanol) and often a salt (like zinc sulfate) to the whole blood sample.[4][19][26] The organic solvent disrupts the hydration shell around proteins, while the salt alters the ionic strength, causing the proteins to denature, aggregate, and precipitate out of the solution. The analyte, being soluble in the resulting supernatant, is physically separated from the bulk of the protein matrix by centrifugation. Freezing the sample post-precipitation can enhance protein removal and yield a cleaner supernatant.[4]

Materials:

  • Whole blood sample (EDTA anticoagulant)

  • Precipitation Reagent: Acetonitrile containing 0.1 M Zinc Sulfate (prepare fresh) or 80:20 Methanol:2% Zinc Sulfate solution.[19][27]

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Autosampler vials

Step-by-Step Protocol:

  • Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 200-400 µL of cold (4°C) Precipitation Reagent to the tube. The ratio of precipitant to sample is critical; a 3:1 or 4:1 ratio is common.[19]

  • Immediately cap the tube and vortex vigorously for at least 30 seconds to ensure complete protein denaturation and prevent clotting.

  • Centrifuge the tubes at 14,000 rpm (~16,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet at the bottom.

  • The sample is now ready for injection into the LC-MS/MS system.

PPT_Workflow cluster_0 A 1. Sample Aliquot (100 µL Whole Blood) B 2. Add Internal Standard A->B C 3. Add Cold Precipitation Reagent B->C D 4. Vortex (30 seconds) C->D E 5. Centrifuge (10 min @ 14,000 rpm) D->E F 6. Transfer Supernatant to Autosampler Vial E->F G 7. Inject into LC-MS/MS F->G

Fig 1. Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)

Causality & Expertise: LLE provides a cleaner extract than PPT by partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent. The choice of solvent is critical and is based on the polarity and solubility of seco-Everolimus B. A common choice for Everolimus and related compounds is methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate.[20] Adjusting the pH of the aqueous phase can be used to suppress the ionization of the analyte, making it more hydrophobic and promoting its transfer into the organic phase, thereby maximizing recovery. After extraction, the organic phase is evaporated and the residue is reconstituted in a solvent compatible with the initial mobile phase of the LC method to ensure good peak shape.

Materials:

  • Whole blood sample (EDTA anticoagulant)

  • Aqueous Buffer: 0.1 M Ammonium Acetate, pH 9.5[20]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) / Ethyl Acetate (1:1, v/v)[20]

  • Internal Standard (IS) working solution

  • Glass test tubes (5 mL)

  • Vortex mixer / Mechanical shaker

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., 50:50 Methanol:Water)

  • Autosampler vials

Step-by-Step Protocol:

  • Pipette 100 µL of whole blood sample into a glass test tube.

  • Add 25 µL of the IS working solution.

  • Add 200 µL of aqueous buffer (pH 9.5) and briefly vortex.

  • Add 2 mL of the Extraction Solvent.

  • Cap the tube and vortex or shake mechanically for 10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Reconstitution Solvent. Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_0 A 1. Sample & IS in Test Tube B 2. Add Buffer (pH 9.5) A->B C 3. Add Organic Extraction Solvent B->C D 4. Vortex/Shake (10 minutes) C->D E 5. Centrifuge (5 min @ 4,000 g) D->E F 6. Isolate Organic Layer E->F G 7. Evaporate to Dryness (Nitrogen Stream) F->G H 8. Reconstitute in Mobile Phase G->H I 9. Transfer to Vial & Inject into LC-MS/MS H->I

Fig 2. Workflow for Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE)

Causality & Expertise: SPE offers the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent packed into a cartridge or 96-well plate.[18] For a hydrophobic molecule like seco-Everolimus B, a reversed-phase sorbent (e.g., Waters Oasis HLB) is ideal. The process involves four key steps:

  • Conditioning: A solvent like methanol wets the hydrophobic sorbent, allowing it to interact with the aqueous sample.

  • Loading: The pre-treated sample is passed through the sorbent. The analyte is retained by hydrophobic interactions, while polar components like salts pass through to waste.

  • Washing: A weak organic solvent (e.g., 5-10% methanol in water) is used to wash away less hydrophobic, interfering compounds without dislodging the analyte.

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) disrupts the hydrophobic interaction, eluting the purified analyte for collection.[19]

Materials:

  • Whole blood sample (EDTA anticoagulant)

  • Pre-treatment Solution: 0.1 M Zinc Sulfate in 80% Methanol[23]

  • SPE Cartridges or 96-well plate (e.g., Waters Oasis HLB µElution Plate)[18]

  • SPE Manifold (Vacuum or Positive Pressure)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 10% Methanol in Water

  • Elution Solvent: Acetonitrile

  • Internal Standard (IS) working solution

Step-by-Step Protocol:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of whole blood, 25 µL of IS, and 200 µL of Pre-treatment Solution. Vortex and centrifuge for 5 minutes. Load the supernatant in the next step. This initial protein crash prevents the SPE sorbent from clogging.[23]

  • Condition SPE Plate: Add 200 µL of Methanol to each well. Pass through using vacuum or positive pressure.

  • Equilibrate SPE Plate: Add 200 µL of Deionized Water to each well. Pass through. Do not let the sorbent dry out.

  • Load Sample: Load the supernatant from Step 1 onto the SPE plate. Draw the sample through slowly (~1 mL/min).

  • Wash Plate: Add 200 µL of Wash Solvent to each well. Pass through completely.

  • Elute Analyte: Place a clean collection plate or tubes inside the manifold. Add 50 µL of Elution Solvent to each well. Allow it to soak for 1 minute before passing it through slowly to collect the eluate. Repeat with a second 50 µL aliquot of elution solvent.

  • The collected eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

SPE_Workflow cluster_0 A 1. Sample Pre-treatment (Protein Crash) D 4. Load Sample Supernatant A->D B 2. Condition Sorbent (Methanol) C 3. Equilibrate Sorbent (Water) B->C C->D E 5. Wash Sorbent (10% Methanol) D->E F 6. Elute Analyte (Acetonitrile) E->F G 7. Collect Eluate & Inject into LC-MS/MS F->G

Fig 3. Workflow for Solid-Phase Extraction.

References

  • Gounden, V., et al. (2010). Procedure for determination of immunosuppressive drugs in whole blood with liquid chromatography-isotope dilution mass spectrometry. Clinical Biochemistry, 43(1-2), 113-119. Retrieved from [Link]

  • Vethe, N. T., et al. (2011). Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: Assessment of matrix effects and assay performance. Journal of Chromatography B, 879(3-4), 275-283. Retrieved from [Link]

  • Wysocka, A., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Pharmaceutics, 15(11), 2586. Retrieved from [Link]

  • Dasgupta, A., & Langman, L. J. (2012). Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry. Therapeutic Drug Monitoring, 34(3), 346-351. Retrieved from [Link]

  • Shipkova, M., et al. (2016). Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study. Therapeutic Drug Monitoring, 38(1), 86-94. Retrieved from [Link]

  • Wu, L., et al. (2024). A validated UPLC-MS/MS method for the quantification of immunosuppressive drugs in peripheral blood mononuclear cells using liquid-liquid extraction with low temperature purification without complex pretreatment steps. Journal of Pharmaceutical and Biomedical Analysis, 250, 116389. Retrieved from [Link]

  • Miyazaki, T., et al. (2021). High-Sensitivity and High-Throughput Quantification of Everolimus in Human Whole Blood using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Biological and Pharmaceutical Bulletin, 44(11), 1668-1674. Retrieved from [Link]

  • Vethe, N. T., et al. (2010). Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance. Scandinavian Journal of Clinical and Laboratory Investigation, 70(7), 493-502. Retrieved from [Link]

  • IJNRD. (2025). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. International Journal of Novel Research and Development, 10(3). Retrieved from [Link]

  • Zhang, R., et al. (2015). Determination of everolimus in whole blood by online SPE LC-MS/MS and study on the pharmacokinetics in Chinese healthy volunteers. Chinese Journal of New Drugs, 24(16), 1901-1906. Retrieved from [Link]

  • Allmultidisciplinary. (2021). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. International Journal of Multidisciplinary Research and Growth Evaluation. Retrieved from [Link]

  • Kumari, B., & Pande, V. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. Retrieved from [Link]

  • IJCSPUB. (2024). Method development and validation of everolimus by using rp-hplc. International Journal of Current Science Publication, 14(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Retrieved from [Link]

  • Agilent Technologies. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole LC/MS. Agilent Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Bias plots of (A) everolimus measurements obtained by LC-MS/MS using... Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Devolopment and Validation For Everolimus. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B. SynZeal. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Extraction Protocol for Analysis of Immunosuppressant Drugs in Whole Blood. Retrieved from [Link]

  • Sadjadi, S., et al. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Chromatography Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Retrieved from [Link]

  • Zhang, Y., et al. (2013). A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. Clinica Chimica Acta, 420, 98-103. Retrieved from [Link]

  • CORE. (n.d.). Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS. CORE. Retrieved from [Link]

  • de Wit, L. E. A., et al. (2019). Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling. Bioanalysis, 11(1), 25-36. Retrieved from [Link]

  • LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 16(11). Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Venkatasai Life Sciences. Retrieved from [Link]

  • Eurofins-Viracor. (n.d.). 30409 - Everolimus LC-MS/MS. Eurofins-Viracor. Retrieved from [Link]

  • Tecan. (n.d.). Automated processing of whole blood samples for monitoring of immunosuppressants by LC-MS/MS. Retrieved from [Link]

  • Rapamycin Longevity News. (n.d.). Everolimus Test Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Everolimus Metabolite Patterns in Trough Blood Samples of Kidney Transplant Patients. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A validated UPLC-MS/MS method for the quantification of immunosuppressive drugs in peripheral blood mononuclear cells using liquid-liquid extraction with low temperature purification without complex pretreatment steps. Retrieved from [Link]

  • Chromatography Today. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Seco Everolimus B. KM Pharma Solution Private Limited. Retrieved from [Link]

  • MSACL. (n.d.). Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. Retrieved from [Link]

  • Singh, B., & Singh, S. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(3), 322-328. Retrieved from [Link]

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Application

A Robust, Stability-Indicating RP-HPLC Method for the Resolution of Everolimus and its Primary Hydrolytic Degradant, Seco-Everolimus B

An Application Note for the Chromatographic Separation of Everolimus and its Seco-Derivative Abstract This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of Everolimus and its Seco-Derivative

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Everolimus and its critical process impurity and degradant, seco-Everolimus B. Everolimus, a macrolide lactone, is a crucial immunosuppressant and antineoplastic agent.[1] Its efficacy and safety are intrinsically linked to its purity. Seco-Everolimus B is a hydrolytic, ring-opened derivative that represents a key impurity.[2][3] Therefore, a robust analytical method capable of resolving the active pharmaceutical ingredient (API) from this degradant is essential for quality control, stability testing, and formulation development. The method described herein utilizes a C18 stationary phase with an isocratic mobile phase of buffered acetonitrile, providing excellent resolution and peak symmetry for both analytes. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for monitoring the purity and stability of Everolimus.

Introduction and Scientific Rationale

Everolimus is a semi-synthetic derivative of sirolimus and functions as a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][4] This mechanism of action makes it a cornerstone therapy in preventing organ transplant rejection and treating various cancers, including renal cell carcinoma and certain breast cancers.[1][5] The chemical stability of Everolimus is a critical quality attribute, as it is susceptible to degradation under various stress conditions, particularly hydrolysis.

One of the primary degradation pathways for Everolimus involves the hydrolysis of its macrolide lactone ring, leading to the formation of seco-derivatives. Seco-Everolimus B is the carboxylic acid resulting from this ring-opening and is also known as the "Everolimus Hydrolized Impurity".[3] The presence of this and other impurities can impact the drug's safety and efficacy profile. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the development of stability-indicating analytical methods that can distinguish the intact API from any potential degradation products.[6][7]

The method detailed in this note is founded on the principles of reversed-phase chromatography. The fundamental difference in polarity between the intact, cyclic Everolimus and its acyclic, more polar seco-acid derivative allows for their differential retention on a hydrophobic C18 column. This chemical distinction is the cornerstone of the separation's success.

Analyte Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Chemical Nature
Everolimus C₅₃H₈₃NO₁₄958.2Macrolide Lactone, relatively nonpolar
Seco-Everolimus B C₅₃H₈₅NO₁₅976.3Acyclic Carboxylic Acid, more polar

Data sourced from PubChem and commercial supplier data sheets.[1][2][3]

Chromatographic Separation Principle

The separation is achieved using reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The retention mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

  • Everolimus , being more nonpolar due to its intact macrocyclic structure, will have a stronger affinity for the C18 stationary phase, resulting in a longer retention time.

  • Seco-Everolimus B , with its opened ring and free carboxylic acid group, is significantly more polar. This increased polarity reduces its interaction with the stationary phase, causing it to elute earlier than the parent compound.

This differential retention allows for a baseline separation of the two compounds.

G cluster_0 HPLC Column (C18 Stationary Phase) cluster_1 cluster_2 node_C18 Hydrophobic C18 Chains Seco_B Seco-Everolimus B (More Polar, Elutes First) node_C18->Seco_B Weak Interaction Everolimus Everolimus (Less Polar, Elutes Second) node_C18->Everolimus Strong Interaction Analyte_Mix Sample Injection (Everolimus + Seco-Everolimus B) Analyte_Mix->node_C18 Interaction Elution Detector Seco_B->Elution Everolimus->Elution

Caption: Principle of RP-HPLC separation of Everolimus and its seco-derivative.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the specified conditions and system suitability checks will ensure reliable and reproducible results.

  • Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical Column: Hypersil BDS C18, 100 x 4.6 mm, 5 µm particle size (or equivalent).[5][8][9]

  • Reagents:

    • Everolimus Reference Standard (CRS)

    • Seco-Everolimus B Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

ParameterSettingRationale
Mobile Phase Acetate Buffer : Acetonitrile (50:50, v/v). Buffer: Ammonium Acetate, pH adjusted to 6.5 with Orthophosphoric Acid.Provides good peak shape and resolution between the polar impurity and the nonpolar API.[5][8][9][]
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm)C18 chemistry offers the necessary hydrophobicity for retaining and separating the analytes.[5][8][9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run time.[5][][11][12]
Detection UV at 280 nmProvides good sensitivity for both Everolimus and its structurally similar degradant.[5][6][8][9][]
Column Temp. 30°CEnsures stable retention times and prevents viscosity-related pressure fluctuations.
Injection Vol. 10 µLA standard volume for achieving good sensitivity without overloading the column.
Run Time ~10 minutesSufficient to allow for the elution of Everolimus and any late-eluting impurities.
  • Diluent: Water : Methanol (20:80, v/v). This composition ensures the solubility of both analytes.[5][9]

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by dissolving ammonium acetate in water to a concentration of 10 mM and adjusting the pH to 6.5 using dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 50:50 volume/volume ratio.

    • Sonicate the final mobile phase for 10 minutes to degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Everolimus Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation (from Tablet Formulation):

    • Weigh and finely powder no fewer than 10 tablets to create a homogenous composite.

    • Transfer an amount of powder equivalent to 10 mg of Everolimus into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

    • Allow the solution to cool to room temperature, then dilute to volume with diluent.

    • Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first 2-3 mL of filtrate. The resulting solution has a nominal concentration of 100 µg/mL.

Experimental Workflow and Data Analysis

The following workflow ensures the integrity and validity of the chromatographic analysis.

G prep 1. Prepare Mobile Phase, Diluent, and Standards/Samples system_prep 2. Equilibrate HPLC System with Mobile Phase until Baseline is Stable prep->system_prep sst 3. Perform System Suitability Test (SST) (Inject Standard 5x) system_prep->sst sst_check 4. Verify SST Criteria (Resolution, Tailing, %RSD) sst->sst_check sst_check->system_prep Fail (Troubleshoot) analysis 5. Inject Blank (Diluent), Standard, and Samples sst_check->analysis Pass integration 6. Integrate Chromatograms and Identify Peaks by Retention Time analysis->integration quant 7. Quantify Everolimus and Seco-Everolimus B using Peak Areas integration->quant report 8. Report Results (% Purity, % Impurity) quant->report

Caption: Standard workflow for the HPLC analysis of Everolimus.

Before sample analysis, the chromatographic system must be verified. Inject the Everolimus Working Standard Solution five replicate times. The system is deemed ready for use if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 for the Everolimus peakEnsures peak is symmetrical, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000 for the Everolimus peakIndicates good column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector system.
Resolution (Rs) ≥ 2.0 between Everolimus and Seco-Everolimus BConfirms that the two compounds are baseline separated.

Identify the peaks in the sample chromatogram by comparing their retention times with those from the standard chromatogram. Seco-Everolimus B will elute before Everolimus.

The amount of seco-Everolimus B as a percentage of the Everolimus peak can be calculated using the following formula (assuming equal response factors, which should be formally determined during full method validation):

% Impurity = (Area_Impurity / (Area_Everolimus + Sum_of_All_Impurity_Areas)) * 100

Expected Results and Conclusion

Under the specified conditions, a clean chromatogram with well-resolved peaks for seco-Everolimus B and Everolimus is expected. The retention time for Everolimus is anticipated to be approximately 3-4 minutes.[5][][11] The method demonstrates high selectivity and specificity, making it suitable as a stability-indicating assay. The validation parameters, as reported in similar published methods, show excellent linearity (r² > 0.999), accuracy (recovery ~99-101%), and precision (%RSD < 2.0%).[5][8][11]

This application note provides a comprehensive and robust RP-HPLC method for the critical separation of Everolimus from its seco-hydrolytic impurity. The protocol is grounded in established chromatographic principles and has been designed for straightforward implementation in a quality control or research environment. Its adherence to systematic validation checks ensures trustworthy and reproducible data, which is paramount for ensuring the quality and safety of Everolimus-containing pharmaceutical products.

References

  • Prasad, et al. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(8), 1803-1810. Retrieved from [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. Retrieved from [Link]

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–605. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Method development and validation of everolimus by using rp-hplc. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. Retrieved from [Link]

  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • ResearchGate. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • IJNRD. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem Compound Summary for CID 6442177. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Seco Everolimus B. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Quality Control of seco-Everolimus B

Abstract This document provides a comprehensive technical guide for the quality control of seco-Everolimus B, a critical process-related impurity and potential degradant of Everolimus. Everolimus is a potent inhibitor of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quality control of seco-Everolimus B, a critical process-related impurity and potential degradant of Everolimus. Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant and antineoplastic agent.[1][2][3] The safety and efficacy of the final drug product are contingent upon the stringent control of impurities.[] This guide details the scientific rationale and provides a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise identification and quantification of seco-Everolimus B. The methodologies described herein are grounded in established pharmacopeial principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Profiling for Everolimus

Everolimus is a semi-synthetic derivative of sirolimus, distinguished by its 40-O-(2-hydroxyethyl) substitution.[2] Its therapeutic function as an mTOR inhibitor is pivotal in preventing organ transplant rejection and treating various cancers.[1][2] The manufacturing process of Everolimus, a complex multi-step synthesis, can inadvertently generate process-related impurities, which are structurally similar compounds that may co-exist in the final active pharmaceutical ingredient (API).[] Furthermore, Everolimus is susceptible to degradation under specific environmental conditions, such as hydrolysis and oxidation, leading to the formation of degradation products.[][5][6][7][8]

Seco-Everolimus B, also known as Everolimus Hydrolized Impurity, is a ring-opened derivative of the parent molecule formed via hydrolysis of the macrolide lactone ring.[9][10][11] The presence of such impurities, even at trace levels, can potentially impact the drug's stability, efficacy, and safety profile. Therefore, regulatory bodies worldwide mandate the development and validation of highly sensitive and specific analytical methods to monitor and control these impurities within strict limits.[1]

This application note serves as a practical guide for researchers and quality control analysts, explaining the causality behind experimental choices and providing a self-validating protocol for the reliable quantification of seco-Everolimus B.

Scientific Rationale: Understanding the Analyte and Method Selection

Genesis and Structure of seco-Everolimus B

The formation of seco-Everolimus B is a direct consequence of the hydrolytic cleavage of the ester bond within the macrolide ring of Everolimus. This reaction can be catalyzed by acidic, alkaline, or even neutral aqueous conditions, a vulnerability confirmed through forced degradation studies.[][5][6][7] These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[12] The structural transformation from the cyclic Everolimus to the linear seco-Everolimus B results in a molecule with altered polarity and physicochemical properties, which is the fundamental principle enabling its chromatographic separation from the parent API.

G Everolimus Everolimus (Cyclic Macrolide Lactone) SecoB seco-Everolimus B (Acyclic, Ring-Opened Hydrolyzed Form) Everolimus->SecoB Hydrolysis (H₂O, Acid/Base catalysis)

Caption: Formation of seco-Everolimus B from Everolimus via hydrolysis.

Methodological Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the separation, identification, and quantification of pharmaceutical impurities.[2] Its suitability stems from its high resolving power for separating structurally similar compounds. The method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] Everolimus and its impurities, being relatively nonpolar, are retained on the column and can be selectively eluted by carefully controlling the composition of the mobile phase, allowing for their separation and subsequent quantification. UV detection is commonly employed, as the chromophores within the Everolimus structure absorb light in the UV spectrum, with wavelengths around 280 nm providing good sensitivity.[][5][6][8]

Detailed Protocol: Quantification of seco-Everolimus B by RP-HPLC

This protocol provides a robust and validated method for the determination of seco-Everolimus B in Everolimus drug substance.

Instrumentation and Materials
  • HPLC/UPLC System: Equipped with a quaternary or binary pump, autosampler with temperature control, column compartment, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Reference Standards: USP or Ph. Eur. traceable reference standards for Everolimus and seco-Everolimus B.

  • Reagents: HPLC grade acetonitrile, orthophosphoric acid, and ammonium acetate. High-purity water (Milli-Q® or equivalent).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 100 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS)[5][6][8]The C18 stationary phase provides the necessary hydrophobicity to retain Everolimus and its related impurities, enabling effective separation based on polarity differences.
Mobile Phase Acetate Buffer:Acetonitrile (50:50 v/v), pH 6.5[5][6][8]The acetonitrile acts as the organic modifier, controlling the elution strength. The buffered aqueous phase maintains a consistent pH to ensure reproducible retention times.
Flow Rate 1.0 mL/min[5][6][8]This flow rate provides a good balance between analysis time and separation efficiency for the specified column dimensions.
Detection UV at 280 nm[5][6][8]Everolimus and its impurities contain conjugated systems that absorb strongly at this wavelength, providing high sensitivity.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes potential column overload and band broadening, leading to sharper peaks and better resolution.
Run Time Approximately 15 minutesSufficient time to allow for the elution of the main component and all relevant impurities.
Preparation of Solutions

Note: Protect solutions containing Everolimus from light and prepare them fresh.[13]

  • Acetate Buffer (pH 6.5): Dissolve an appropriate amount of ammonium acetate in high-purity water to a concentration of 10 mM. Adjust the pH to 6.5 using dilute orthophosphoric acid.

  • Mobile Phase: Mix the Acetate Buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution using sonication or vacuum filtration before use.

  • Diluent: A mixture of water and acetonitrile (20:80 v/v) is suitable.[8]

  • Standard Stock Solution (seco-Everolimus B): Accurately weigh about 5 mg of seco-Everolimus B reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration appropriate for the impurity specification limit (e.g., 1.0 µg/mL for a 0.1% limit relative to a 1 mg/mL sample).

  • Sample (Test) Solution: Accurately weigh about 25 mg of the Everolimus API into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 1.0 mg/mL.

Analytical Workflow

Caption: General workflow for the HPLC analysis of seco-Everolimus B.

System Suitability and Calculations
  • System Suitability: Before sample analysis, inject the Working Standard Solution (e.g., five replicate injections). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for seco-Everolimus B is not more than 5.0%.[13][14]

  • Identification: The retention time of the peak corresponding to seco-Everolimus B in the sample chromatogram must match that of the peak in the standard chromatogram within a predefined window.

  • Calculation: The percentage of seco-Everolimus B in the Everolimus API is calculated using the following external standard formula:

    % Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

    Where:

    • Area_Sample = Peak area of seco-Everolimus B in the sample solution.

    • Area_Std = Average peak area of seco-Everolimus B in the standard solution.

    • Conc_Std = Concentration of seco-Everolimus B in the standard solution (µg/mL).

    • Conc_Sample = Concentration of Everolimus in the sample solution (µg/mL).

Method Validation Protocol: Ensuring Analytical Integrity

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[15][16] For an impurity quantification test, the following parameters are critical.

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities).[15]The peak for seco-Everolimus B should be free from interference from Everolimus and any other process or degradation impurities. Peak purity analysis (using PDA) should confirm homogeneity.[12][17]
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.[15]Correlation coefficient (r²) ≥ 0.999 over a range from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.[5][18]
Accuracy To determine the closeness of the test results to the true value.[15]% Recovery should be within 98.0% to 102.0% at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[18][19][20]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]Repeatability: %RSD ≤ 5.0% for six determinations. Intermediate Precision: %RSD ≤ 10.0% for results from different days/analysts/equipment.[18][19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]Signal-to-noise ratio ≥ 10.[20] The precision (%RSD) at the LOQ concentration should meet acceptance criteria (e.g., ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17]Signal-to-noise ratio ≥ 3.[20]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]The system suitability criteria must be met, and results should not be significantly affected by minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), or mobile phase composition (±2%).

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. The RP-HPLC method detailed in this application note provides a specific, sensitive, and reliable protocol for the quantification of seco-Everolimus B, a key hydrolytic impurity of Everolimus. Adherence to this protocol and its associated validation principles will enable researchers and quality control professionals to accurately monitor the purity of Everolimus, thereby ensuring the final drug product meets the stringent quality, safety, and efficacy standards required by regulatory authorities.[18]

References

  • IJTSRD. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599. Retrieved from [Link]

  • Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, October 4). Method development and validation of everolimus by using rp-hplc. WJPR. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2022, January 17). Public Assessment Report Scientific discussion Everolimus Biocon. Geneesmiddeleninformatiebank. Retrieved from [Link]

  • PubMed. (n.d.). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]

  • Veeprho. (n.d.). Everolimus Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B. SynZeal. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Venkatasai Life Sciences. Retrieved from [Link]

  • European Medicines Agency. (2009, May 29). CHMP ASSESSMENT REPORT FOR Afinitor. EMA. Retrieved from [Link]

  • IJNRD. (2025, March). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. International Journal of Novel Research and Development. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Devolopment and Validation For Everolimus. Scribd. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. ResearchGate. Retrieved from [Link]

  • SynZeal. (n.d.). Everolimus Impurities. SynZeal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Everolimus-impurities. Pharmaffiliates. Retrieved from [Link]

  • Veeprho. (n.d.). Everolimus EP Impurity A. Veeprho. Retrieved from [Link]

  • USP. (2025, December 20). Everolimus - Definition, Identification, Assay. USP. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. Allmultidisciplinary.com. Retrieved from [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex® 2.7 µm C18. Phenomenex. Retrieved from [Link]

  • USP-NF. (n.d.). Everolimus. USP-NF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Everolimus. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of everolimus and intermediates thereof. Google Patents.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in seco Everolimus B HPLC analysis

Welcome to the technical support guide for the HPLC analysis of Everolimus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic iss...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of Everolimus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Our approach is rooted in explaining the fundamental causes of these issues to empower you with the knowledge to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Everolimus peak is tailing. How do I confirm and quantify the issue?

A1: Peak tailing is a common chromatographic problem where a peak exhibits an asymmetry, with the latter half being broader than the front half.[1] This can compromise the accuracy of integration and, therefore, quantification.[1]

To quantify peak tailing, you should calculate the Tailing Factor (T) or Asymmetry Factor (As). Most chromatography data systems (CDS) can calculate this automatically.

  • Tailing Factor (USP Tailing Factor, T): Calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2] A value of T=1.0 indicates a perfectly symmetrical Gaussian peak. A value > 1 indicates tailing. For many assays, peaks with an Asymmetry Factor (As) up to 1.5 are acceptable, though a value closer to 1 is always desirable.[3]

  • Asymmetry Factor (As): Calculated as As = B / A, where B is the distance from the tailing edge to the center of the peak and A is the distance from the leading edge to the center, both measured at 10% of the peak height.[3]

If your tailing factor consistently exceeds 1.2, it is crucial to investigate the root cause.

Q2: What are the primary chemical reasons my Everolimus peak might be tailing in Reverse-Phase HPLC?

A2: The most common cause of peak tailing, especially for a molecule like Everolimus, is unwanted secondary interactions between the analyte and the stationary phase.[3][4] Everolimus is a large macrolide lactone with multiple polar functional groups (hydroxyls, ketones, ethers).[5] These groups can interact with the stationary phase in ways other than the intended hydrophobic mechanism.

The primary culprit is often the interaction with residual silanol groups on the silica-based stationary phase.[1][3][4]

  • Silanol Interactions: Silica-based C18 columns have silanol groups (Si-OH) on their surface. While manufacturers "end-cap" the column to cover most of these active sites, some always remain.[3][6] These residual silanols are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3.[3][7] The polar functional groups on Everolimus can then interact strongly with these ionized silanols through hydrogen bonding or ion-exchange mechanisms, causing a portion of the molecules to lag behind in the column, resulting in a tailing peak.[3][4][8]

The diagram below illustrates this secondary interaction mechanism.

G cluster_0 HPLC Column Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 C18 Chains (Primary Retention) Silanol Ionized Silanol Group (Si-O⁻) Everolimus_Good Everolimus (Hydrophobic Interaction) Everolimus_Good->C18 Desired Hydrophobic Interaction (Good Peak Shape) Everolimus_Bad Everolimus (Polar Interaction) Everolimus_Bad->Silanol Secondary Ionic Interaction (Causes Peak Tailing)

Figure 1: Mechanism of Peak Tailing.
Q3: How can I troubleshoot peak tailing based on my mobile phase composition?

A3: Your mobile phase is one of the most powerful tools for controlling peak shape.[9][10] If you suspect silanol interactions are the cause of tailing, the pH of your aqueous component is the first parameter to optimize.

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with Everolimus.

  • Procedure:

    • Lower the pH: The ionization of silanol groups is significantly reduced at a lower pH.[3][6] Prepare your aqueous mobile phase component with a buffer or acidifier to achieve a pH between 2.5 and 3.0.[3][6] Formic acid (0.1%) is a common choice, especially for LC-MS applications.[6]

    • Why this works: At a low pH, the silanol groups (Si-OH) are fully protonated and neutral, which prevents the strong ionic interaction with the polar parts of the Everolimus molecule.[3][4]

    • Caution: Standard silica columns can be damaged by prolonged use at a pH below 2.5.[3] Ensure your column is rated for use at low pH. Many modern columns, such as those with bidentate bonding or hybrid particles, offer enhanced stability.[2]

  • Buffer Concentration: Ensure your buffer concentration is adequate to control the pH effectively, especially when injecting the sample.[11]

    • For UV-based detection, a buffer concentration of 10-25 mM is often effective.[6][12]

    • For LC-MS, keep buffer concentrations low (typically <10 mM) to avoid ion suppression in the mass spectrometer.[6][12]

    • Increasing the buffer's ionic strength can also help mask residual silanol sites and improve peak shape.[4][11]

ParameterRecommended ActionRationaleSupporting Citation(s)
Mobile Phase pH Adjust to pH 2.5 - 3.0 using an additive like formic or acetic acid.Suppresses ionization of acidic silanol groups, minimizing secondary retention.[3][4][6]
Buffer Choice Use a buffer with a pKa near the target pH (e.g., formate, acetate).Provides stable pH control throughout the analysis.[11][12]
Buffer Concentration Use 10-25 mM for UV; <10 mM for LC-MS.Ensures adequate buffering capacity without compromising detector sensitivity.[6][12]
Q4: Could my HPLC column be the problem? How do I choose the right column and maintain it?

A4: Yes, the column is a critical factor. Both the choice of column and its condition can lead to peak tailing.

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica, which has fewer metallic impurities that can activate silanol groups.[4][8] They also feature advanced end-capping technologies that cover a higher percentage of residual silanols.[2][3] Look for columns described as "base-deactivated" or "fully end-capped."[6] Several validated methods for Everolimus utilize Hypersil BDS (Base Deactivated Silica) C18 or equivalent columns.[13][14]

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18, consider a column with a polar-embedded phase. These columns have a polar group embedded near the base of the alkyl chain, which helps shield the analyte from residual silanols.[2]

  • Column Degradation: Over time, especially under harsh pH conditions, the stationary phase can degrade, exposing more active silanol sites.[1] If you observe that peak tailing has worsened over the life of the column, it may be time to replace it.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

  • Column Void/Bed Deformation: A void at the column inlet or a disturbed packing bed can cause peak distortion, including tailing.[3][4] This can result from pressure shocks or operating outside the column's recommended pH range.

G start Peak Tailing Observed col_check Is the column old or has performance degraded over time? start->col_check replace_col Replace with a new, high-purity, end-capped C18 column. col_check->replace_col Yes guard_col Do you use a guard column? col_check->guard_col No problem_solved Problem Resolved replace_col->problem_solved flush_col Perform a column flush procedure. void_check Disconnect from detector and reverse flush the column (check manufacturer's advice first). flush_col->void_check void_check->problem_solved If peak shape improves problem_persists Problem Persists (Investigate Mobile Phase / System) void_check->problem_persists If no improvement guard_col->flush_col No replace_guard Replace the guard column. guard_col->replace_guard Yes replace_guard->problem_solved

Figure 2: Column Troubleshooting Workflow.
Q5: Besides chemical interactions, what instrumental or system factors can cause peak tailing?

A5: While chemical factors are common, system and instrumental issues can also contribute to or cause peak tailing. This is often referred to as "extra-column dispersion" or "dead volume."[2][4] When this is the cause, typically all peaks in the chromatogram will show some degree of tailing, often more pronounced for early-eluting peaks.[6]

  • Improper Connections: A small gap between the tubing and the column end fitting can create a void where the sample can mix, causing band broadening and tailing. Ensure all fittings are properly seated and tightened.

  • Excessive Tubing Length/Diameter: Using tubing with a large internal diameter (e.g., >0.005 inches) or excessive length between the injector, column, and detector increases the volume through which the sample must travel, leading to dispersion.[2][15]

  • Blocked Frit: A partially blocked inlet frit on the column or in-line filter can distort the flow path of the sample onto the column, causing tailing.[3] Back-flushing the column (if permitted by the manufacturer) can sometimes resolve this.[3] Regular use and replacement of in-line filters and guard columns is the best preventative measure.[3]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a specific type of peak distortion known as overload tailing, which often has a more gradual "shark fin" front and a sharp tail.[1][16] Try reducing the injection volume or sample concentration to see if the peak shape improves.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • Jadhav, A. S., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Young Pharmacists, 7(4), 381-389. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Method development and validation of everolimus by using rp-hplc. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • ResearchGate. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • SlideShare. (2022). Stability Indicating RP HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2023). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? [Link]

  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • PubMed. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

  • Chromatography Today. (2023). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2. [Link]

  • Phenomenex. HPLC Tech Tip: The Effect of Gradient on Buffers. [Link]

  • Human Metabolome Database. Showing metabocard for Everolimus (HMDB0015529). [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6442177, Everolimus. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. everolimus. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Seco Everolimus Bioanalysis

Welcome to the technical support center for the bioanalysis of everolimus and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of everolimus and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in the LC-MS/MS quantification of seco everolimus and its parent compound, everolimus. As everolimus possesses a narrow therapeutic window, accurate and precise quantification is paramount for both preclinical and clinical studies.[1][2] This resource provides in-depth troubleshooting guides and FAQs to help you diagnose, understand, and mitigate these common but complex analytical hurdles.

Introduction: The Challenge of the Matrix

Everolimus is a macrocyclic lactone and an inhibitor of the mammalian target of rapamycin (mTOR).[3] Seco everolimus is an open-ring metabolite, representing a structural transformation from the parent drug.[4] When quantifying these compounds in biological matrices like whole blood or plasma using highly sensitive LC-MS/MS methods, we are not just measuring the analyte; we are contending with the "matrix"—the complex mixture of endogenous components like phospholipids, proteins, salts, and metabolites.[5][6]

A matrix effect is the alteration of an analyte's ionization efficiency due to these co-eluting components.[5][7] This can manifest as:

  • Ion Suppression: A decrease in analyte signal, leading to under-quantification and reduced sensitivity.[8]

  • Ion Enhancement: An increase in analyte signal, causing over-quantification.[8]

These effects are a primary source of imprecision and inaccuracy in bioanalytical methods.[8] The U.S. Food and Drug Administration (FDA) mandates that matrix effects must be evaluated as part of method validation to ensure data integrity.[9][10][11] This guide will walk you through a systematic approach to mastering these challenges.

Troubleshooting Guide: A Systematic Approach

This section is structured in a question-and-answer format to directly address issues you may be encountering in your workflow.

Q1: My analyte signal is erratic and my QC samples are failing. How do I definitively diagnose a matrix effect?

A1: Initial Diagnosis via Post-Extraction Spike Analysis.

Inconsistent peak areas, poor reproducibility in quality control (QC) samples, and non-linear calibration curves are classic indicators of matrix effects.[5] To confirm this, the most direct method is a post-extraction spike experiment, which isolates the effect of the matrix on the MS signal by bypassing the extraction recovery variable.

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

This protocol is designed to compare the analyte response in the presence of extracted matrix components to the response in a clean, neat solution.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., whole blood) through your entire sample preparation workflow. After the final evaporation step, spike the analyte and SIL-IS into the dried extract using the same reconstitution solvent as in Set A.

    • Set C (Aqueous Standard/Extracted Sample): Prepare your standard calibration curve or QC samples by spiking the analyte and SIL-IS into the biological matrix before extraction and process them as usual. (This set is used for calculating recovery, not the matrix factor itself).

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF) and the IS-Normalized MF as described in the table below.

Data Presentation: Calculating and Interpreting the Matrix Factor
ParameterCalculation FormulaInterpretation
Matrix Factor (MF) (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])MF = 1: No matrix effect. MF < 1: Ion Suppression. MF > 1: Ion Enhancement.
IS-Normalized MF (Analyte MF) / (Internal Standard MF)Value should be close to 1 (typically 0.85-1.15). This indicates the SIL-IS is effectively tracking and compensating for the variability in the analyte's ionization caused by the matrix.[12] A significant deviation from 1 suggests the IS is not performing adequately.
Workflow for Matrix Factor Assessment

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_calc Calculation A1 Spike Analyte + IS into Solvent A2 Inject & Analyze A1->A2 A3 Peak Response (Neat) A2->A3 Calc Matrix Factor (MF) = Response(Matrix) / Response(Neat) A3->Calc Denominator B1 Extract Blank Matrix (6+ Lots) B2 Spike Analyte + IS into Dried Extract B1->B2 B3 Inject & Analyze B2->B3 B4 Peak Response (Matrix) B3->B4 B4->Calc Numerator

Caption: Workflow for calculating the Matrix Factor (MF).

Q2: I've confirmed ion suppression. What are the most likely culprits in my whole blood samples?

A2: Understanding the Sources of Interference.

Matrix effects are caused by co-eluting compounds that compete with your analyte for ionization in the MS source.[7][13] In whole blood, the primary offenders are:

  • Phospholipids: These abundant, ionizable molecules are notorious for causing ion suppression in ESI mode.[6] They often elute in the middle of a typical reversed-phase gradient, potentially overlapping with everolimus and its metabolites.

  • Endogenous Components: Salts, urea, amino acids, and other small molecules can alter the droplet chemistry in the ESI source, hindering the efficient ionization of the analyte.[6]

  • Exogenous Substances: Anticoagulants (Li-heparin has been shown to cause matrix effects), dosing vehicles, and even leachables from plasticware can introduce interference.[14]

Mechanism of Ion Suppression in ESI

cluster_source ESI Droplet Evaporation cluster_output MS Detector Signal D1 Initial Droplet D2 Concentrated Droplet D1->D2 Solvent Evaporation D3 Gas-Phase Ions D2->D3 Coulombic Fission Signal_Good Strong Analyte Signal D3->Signal_Good Clean Sample Signal_Bad Suppressed Analyte Signal D3->Signal_Bad High Matrix Analyte Analyte Analyte->D1 Matrix Matrix Components (e.g., Phospholipids) Matrix->D1 Matrix->D2 Competes for surface & charge IS SIL-IS IS->D1

Caption: Competition for charge within an ESI droplet.

Q3: How can I improve my sample preparation to remove these interferences?

A3: Selecting the Right Cleanup Strategy.

Your sample preparation is the first and most critical line of defense. The goal is to selectively remove matrix components while maximizing analyte recovery.[15]

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., ACN, MeOH) or salt (e.g., ZnSO₄).Fast, simple, inexpensive, high recovery.[1][16]Non-selective; yields "dirty" extracts high in phospholipids and salts.[15]High-throughput screening where speed is prioritized.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity.More selective than PPT; can remove different interferences (e.g., salts).More labor-intensive, requires solvent optimization, can have lower recovery.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, can concentrate the analyte.[15]Requires significant method development, more expensive, can have variable recovery.Assays requiring the lowest limits of quantification and highest data quality.
Recommended Protocol: Enhanced Protein Precipitation

For everolimus analysis, a simple protein precipitation is often used but can be improved. Using a combination of a salt and an organic solvent can enhance the removal of phospholipids.

  • Aliquot Sample: To 100 µL of whole blood calibrator, QC, or unknown sample in a microcentrifuge tube, add 200 µL of precipitating reagent.

    • Precipitating Reagent: A 1:4 (v/v) mixture of 0.1-0.4M zinc sulfate in water and methanol, containing your SIL-IS.[15][16]

    • Rationale: Zinc sulfate aids in crashing out proteins more effectively, while the methanol acts as the organic precipitant.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at high speed (>10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or well for analysis. Some methods may include an evaporation and reconstitution step to exchange solvents for better chromatographic compatibility.

Q4: Beyond sample prep, what LC-MS/MS parameters can I adjust?

A4: A Multi-faceted Optimization of Chromatography and Detection.

Fine-tuning your analytical method provides a second layer of defense against any remaining matrix components.

  • Chromatographic Separation: The primary goal is to achieve chromatographic separation between your analyte and the bulk of the matrix interferences, particularly phospholipids.

    • Increase Resolution: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase peak efficiency and resolution.

    • Optimize Gradient: Adjust the gradient slope. A shallower gradient can often resolve the analyte from closely eluting interferences.

    • Employ a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the initial part of the run directly to waste instead of the MS source.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[5]

    • Mechanism: A SIL-IS, such as Everolimus-d4 or [13C2D4]RAD001, has nearly identical chemical properties and chromatographic retention time to the analyte.[17] It will co-elute and experience the same degree of ion suppression or enhancement.[5]

    • Result: By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[12][18]

  • Choice of Ionization Source: While Electrospray Ionization (ESI) is commonly used, it is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because it is more sensitive to changes in droplet surface tension and charge competition.[8] However, this can be instrument-dependent.[14] If you continue to face insurmountable ESI suppression, testing an APCI source may be a viable, though less common, alternative for this class of compounds.[2]

Frequently Asked Questions (FAQs)

  • What are the regulatory expectations regarding matrix effects?

    • Regulatory bodies like the FDA and EMA require a thorough investigation of matrix effects during method validation.[19][20] You must demonstrate that the matrix does not compromise the accuracy, precision, and sensitivity of the assay. This is typically done by evaluating the matrix factor from at least six different sources (i.e., six different individuals).[10]

  • My matrix effect varies between different patient samples. Why?

    • This is known as the "relative matrix effect" and arises from the inter-individual variability in the composition of the biological matrix.[18] Factors like diet, co-administered medications, and disease state can alter the levels of endogenous components, leading to different degrees of ion suppression between samples. This is precisely why using a co-eluting SIL-IS is critical to ensure consistent quantification across a study population.[18]

  • Can I just dilute my sample to reduce matrix effects?

    • Yes, dilution is a valid strategy.[15] Diluting the sample with a clean solvent reduces the concentration of interfering matrix components. However, this also dilutes your analyte, which may compromise the limit of quantification (LOQ). This approach is a trade-off between reducing matrix effects and maintaining analytical sensitivity.

  • Is a stable isotope-labeled internal standard (SIL-IS) always mandatory?

    • While not strictly mandatory in all cases, for regulated bioanalysis, a SIL-IS is the industry gold standard and strongly recommended by regulatory agencies for LC-MS/MS assays.[17] Its ability to compensate for variability in extraction, injection volume, and matrix effects makes it indispensable for achieving the required levels of accuracy and precision, especially for drugs with a narrow therapeutic index like everolimus.[5]

References
  • FDA. (n.d.). Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. [Link]

  • V, P., & K, S. (n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Roca, M., et al. (2024). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Molecules, 29(13), 3119. [Link]

  • Tang, X., et al. (n.d.). Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. MSACL. [Link]

  • Vogeser, M., & Spohrer, U. (2010). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Clinical Chemistry and Laboratory Medicine, 48(4), 533-535. [Link]

  • Waters. (n.d.). Analysis of Cyclosporine, Everolimus, Sirolimus, and Tacrolimus in Whole Blood for Clinical Research. [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • Patel, B., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-114. [Link]

  • Agilent Technologies. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole LC/MS/MS. [Link]

  • ResearchGate. (n.d.). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples. [Link]

  • Pan, C., & Das, S. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health, 29(3), 209-218. [Link]

  • Vethe, N. T., et al. (2010). Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance. Scandinavian Journal of Clinical and Laboratory Investigation, 70(7), 523-532. [Link]

  • ChemWhat. (n.d.). Seco Everolimus B CAS#: 769905-89-7. [Link]

  • ResearchGate. (n.d.). Structures of the compounds tested in the study. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-573. [Link]

  • Ciavardelli, D., et al. (2015). Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard. Journal of Pharmaceutical and Biomedical Analysis, 107, 346-351. [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

  • PubChem. (n.d.). Everolimus. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Chemical structure of everolimus and its metabolite ATG181. [Link]

  • FDA. (2010). Chemistry Review #6. [Link]

Sources

Troubleshooting

Improving resolution between Everolimus and its hydrolyzed impurity

Welcome to the technical support center for the chromatographic analysis of Everolimus. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Everolimus. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal resolution between Everolimus and its critical impurities. Here, we move beyond generic advice to explain the "why" behind the "how," empowering you to make informed decisions in your method development and routine analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the separation of Everolimus and its hydrolyzed impurity.

Q1: My resolution between Everolimus and its main hydrolyzed impurity is poor. What is the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your mobile phase .

Scientific Rationale: Everolimus is a large macrocyclic lactone.[1] Its primary hydrolytic degradation pathway involves the cleavage of this lactone ring, forming a seco-acid derivative, often referred to as the "open-ring" impurity.[2][3] This hydrolysis introduces a carboxylic acid group, making the impurity's polarity and ionization state highly dependent on the mobile phase pH.[4][]

  • At a suboptimal pH , the ionization of the hydrolyzed impurity can be inconsistent, leading to peak tailing or broadening, which directly compromises resolution.

  • Everolimus itself has several hydroxyl groups and is susceptible to degradation under harsh pH conditions.[6][] Maintaining a stable, appropriate pH is crucial for the integrity of both the parent molecule and the impurity.

Troubleshooting Steps:

  • Verify pH Meter Calibration: Ensure your pH meter is properly calibrated with fresh, certified buffers.

  • Fresh Mobile Phase Preparation: Buffers can change pH over time due to absorption of atmospheric CO2 or microbial growth. Prepare fresh mobile phase for each analysis set.

  • pH Adjustment: If using a buffered mobile phase (e.g., ammonium acetate or potassium phosphate), ensure the pH is adjusted correctly. A common starting point for Everolimus analysis is in the neutral to slightly acidic range (e.g., pH 6.5).[6]

Q2: I'm observing peak tailing for the hydrolyzed impurity. What are the likely causes and solutions?

A2: Peak tailing for the hydrolyzed impurity is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Cause 1: Silanol Interactions: The hydrolyzed impurity, with its newly formed carboxylic acid and existing hydroxyl groups, can interact with active silanol groups on the silica-based stationary phase. This is a common issue in reversed-phase chromatography.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH (e.g., towards 3-4) can suppress the ionization of the silanol groups, reducing these secondary interactions. However, be mindful of the stability of Everolimus at very low pH.

      • Use End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.

      • Mobile Phase Additives: Adding a small concentration of a competing agent, like triethylamine (TEA), can mask the silanol groups. However, modern high-purity silica columns often make this unnecessary.

  • Cause 2: Insufficient Buffering: If the buffer concentration is too low, it may not have the capacity to maintain a consistent pH throughout the column, especially as the sample passes through.

    • Solution: Increase the buffer concentration. A typical range is 10-25 mM. This ensures a stable ionization state for the analyte, minimizing peak shape distortion.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: The retention times for both Everolimus and the impurity are shifting between injections. What should I investigate?

A3: Retention time shifts usually point to problems with the HPLC system's stability or the column's condition.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Managing the Stability of Seco Everolimus B in Analytical Solutions

Introduction: Welcome to the technical support center for seco Everolimus B. As researchers and drug development professionals, you are aware that robust and reproducible analytical data is the cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for seco Everolimus B. As researchers and drug development professionals, you are aware that robust and reproducible analytical data is the cornerstone of scientific discovery. Everolimus, a critical macrocyclic lactone used as an immunosuppressant and antineoplastic agent, presents a unique analytical challenge due to its susceptibility to degradation.[1] The primary hydrolytic degradation product, seco Everolimus B, is formed by the opening of the macrolide ring and is a key impurity that must be accurately monitored.[2][3]

The presence and concentration of seco Everolimus B are critical quality attributes. However, its concentration can be artificially inflated in situ within your analytical solutions if proper care is not taken, leading to inaccurate results and out-of-specification findings. This guide is designed with full editorial control to provide you with the in-depth technical insights and field-proven protocols necessary to mitigate these stability issues. We will move beyond simple steps, explaining the causality behind our recommendations to empower you to build self-validating and trustworthy analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the stability of seco Everolimus B.

Q1: What exactly is seco Everolimus B, and why is it a critical impurity?

Q2: What are the primary factors that cause the formation of seco Everolimus B in my analytical solutions?

The formation of seco Everolimus B is primarily driven by hydrolysis. The key factors influencing this degradation pathway in an analytical setting are:

  • pH: Everolimus shows significant degradation in both acidic and oxidative conditions.[5][6] While some studies suggest it is relatively stable in alkaline conditions, this is highly dependent on the specific concentration of the base and the temperature.[5][] The presence of even trace amounts of acid or base in your diluent or mobile phase can catalyze the hydrolysis of Everolimus into seco Everolimus B.

  • Solvent Composition: The choice of solvent is critical. While Everolimus is soluble in solvents like methanol and acetonitrile, these organic solvents can still contain water, which participates in the hydrolysis reaction.[8] The purity of the solvent and the use of fresh, high-performance liquid chromatography (HPLC)-grade solvents are essential.

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis.[5] Storing stock solutions, working standards, and samples in an autosampler at elevated ambient temperatures can significantly increase the rate of degradation.

  • Time: The longer a sample sits in solution, the greater the opportunity for degradation. This is particularly relevant for long analytical run times or when samples are prepared well in advance of injection.

Q3: I'm observing a consistent increase in the seco Everolimus B peak area in my chromatograms over a sequence of injections. What is the most likely cause?

This is a classic symptom of in-solution instability. The most probable cause is the ongoing hydrolysis of the parent drug, Everolimus, into seco Everolimus B in the vials sitting in your autosampler. The samples injected later in the sequence have had more time to degrade, resulting in a higher concentration of seco Everolimus B and a corresponding decrease in the Everolimus peak area. This underscores the importance of controlling the autosampler temperature, ideally keeping it refrigerated at 2-8°C.[4]

Q4: My RP-HPLC mobile phase contains a buffer at pH 6.5. Is this sufficient to ensure stability?

Using a buffer is an excellent practice for controlling pH. A pH of 6.5 is near neutral and should, in principle, minimize both acid- and base-catalyzed hydrolysis.[5] However, the "self-validating" principle requires you to prove this. You must perform a solution stability study using your specific analytical diluent and mobile phase to confirm that Everolimus and seco Everolimus B concentrations remain constant over the expected duration of your analysis.

Q5: What is the recommended solvent for preparing Everolimus stock and working standards to minimize the formation of seco Everolimus B?

Methanol and acetonitrile are commonly used and effective solvents.[8][9] To minimize degradation:

  • Use High-Purity Solvents: Always use fresh, HPLC- or LC-MS-grade solvents to minimize contaminants like water or acidic/basic residues.

  • Prepare Freshly: Whenever possible, prepare working solutions fresh daily.

  • Consider a Buffered Diluent: For maximum stability, especially for longer sequences, consider using a diluent that matches your mobile phase composition, including the buffer, such as a mixture of acetonitrile and ammonium acetate buffer.[5]

Q6: How should I handle and store my prepared samples before and during analysis?

Proper handling is crucial for data integrity.

  • Stock Solutions: Store stock solutions of Everolimus in a tightly sealed container at -20°C or colder for long-term stability.[10]

  • Working Solutions: Prepare these fresh from the stock solution. If they must be stored, keep them refrigerated (2-8°C) for no more than 24 hours, and protect them from light.[4][10]

  • Autosampler Vials: Place prepared vials in a refrigerated autosampler (set to 4°C is common) immediately after preparation.[10] Avoid letting samples sit at room temperature on the benchtop or in a non-temperature-controlled autosampler.

Part 2: Troubleshooting Guide

This section provides actionable steps for common issues encountered during the analysis of seco Everolimus B.

Problem: Inconsistent Quantification of Seco Everolimus B
  • Symptoms: Poor precision in peak areas for seco Everolimus B across replicate injections; a noticeable upward or downward drift in the analyte's peak area over the analytical run; failure to meet system suitability requirements for precision (%RSD > 2.0%).[5]

  • Root Cause Analysis: The inconsistency is likely due to ongoing chemical reactions within the sample vials. The diagram below illustrates the potential contributing factors.

Root_Cause_Analysis Result Inconsistent Quantification of Seco Everolimus B Instability In-Solution Degradation of Everolimus Instability->Result pH_Issue Incorrect pH of Diluent or Mobile Phase pH_Issue->Instability Temp_Issue High Autosampler Temperature Temp_Issue->Instability Time_Issue Extended Time Before Injection Time_Issue->Instability Solvent_Issue Low-Quality or Contaminated Solvents Solvent_Issue->Instability Method_Issue Non-Optimized Method Method_Issue->Result

Caption: Root cause analysis for inconsistent seco Everolimus B results.

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Confirm that your autosampler's cooling system is active and set to a low temperature (e.g., 4-8°C). Place a thermometer in the sample tray if possible to verify the actual temperature.

    • Conduct a Time-Zero Analysis: Prepare a sample and inject it immediately. This will serve as your baseline (T=0) reference.

    • Perform a Solution Stability Study: Re-inject the same sample vial at regular intervals (e.g., 2, 4, 8, 12, 24 hours) while it is stored in the autosampler. Calculate the percent change in the peak area of both Everolimus and seco Everolimus B relative to the T=0 injection. If the change exceeds your laboratory's acceptance criteria (typically 2-5%), it confirms in-solution instability.

    • Check Solvent and Mobile Phase pH: Measure the pH of your sample diluent and mobile phase to ensure they are within the expected range for optimal stability (near neutral, unless method validation proves otherwise).

    • Use Fresh Solvents: Discard old solvents and prepare fresh mobile phases and diluents using high-purity, HPLC-grade reagents.

    • Minimize Run Time: If instability is confirmed, rearrange your injection sequence to analyze the most critical samples first. Limit the number of samples in a single run to what can be completed within the validated stability window.

Part 3: Protocols for Stability Assessment

To ensure the trustworthiness of your data, you must validate the stability of your analytes under your specific experimental conditions.

Protocol 1: Experimental Workflow for a Forced Degradation Study
  • Objective: To deliberately degrade Everolimus under various stress conditions to understand its degradation pathways, confirm the formation of seco Everolimus B, and ensure the analytical method is "stability-indicating" (i.e., can separate the parent drug from its degradation products).

  • Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Everolimus Stock Solution (e.g., 1 mg/mL in Methanol) working Dilute to Working Concentration stock->working therm Thermal Stress (Solid, 60°C, 6 hrs) stock->therm acid Acid Hydrolysis (e.g., 2N HCl, 60°C, 30 min) working->acid base Alkaline Hydrolysis (e.g., 2N NaOH, 60°C, 30 min) working->base oxid Oxidation (e.g., 20% H₂O₂, 60°C, 30 min) working->oxid neutralize Neutralize Acid/Base (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize inject Inject Samples into HPLC/LC-MS System neutralize->inject analyze Analyze Data: Peak Purity, % Degradation, Identify Degradants inject->analyze

Caption: Workflow for conducting a forced degradation study of Everolimus.

  • Methodology: The following table summarizes typical stress conditions based on published literature.[5][10][11]

Stress ConditionProtocolExpected Outcome
Acidic Hydrolysis To 1 mL of stock solution, add 1 mL of 2N HCl. Heat at 60°C for 30 min. Neutralize with 2N NaOH before injection.[5]Significant degradation (approx. 7%) with the formation of seco Everolimus B and other degradants.[5][]
Alkaline Hydrolysis To 1 mL of stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 30 min. Neutralize with 2N HCl before injection.[5]Minor degradation (<1%) under these specific conditions, but can be significant under harsher conditions.[5][12]
Oxidative Degradation To 1 mL of stock solution, add 1 mL of 20% H₂O₂. Heat at 60°C for 30 min.[5]Significant degradation (approx. 10%) with the formation of multiple oxidative adducts.[5][]
Thermal Degradation Expose solid Everolimus powder to 60°C in a hot air oven for 6 hours. Dissolve and analyze.[10]Relatively stable, with minimal degradation observed (<1%).[5]
Photolytic Degradation Expose solid Everolimus powder to UV light (e.g., 200 watt-hours/m²) in a photostability chamber.[12]Relatively stable, with minimal degradation observed (<1%).[5]

Part 4: Data & Reference Tables

For quick reference, the following tables summarize key recommendations for handling analytical solutions of Everolimus and its related impurities.

Table 1: Recommended Solvents and Storage Conditions for Analytical Solutions

Solution TypeRecommended Solvent(s)Short-Term Storage (≤ 24h)Long-Term Storage (> 24h)
Stock Solution Methanol, Acetonitrile (HPLC-grade or higher)2-8°C, protected from light≤ -20°C, protected from light
Working Standards Acetonitrile, Methanol, or Mobile Phase2-8°C (in autosampler), prepare fresh dailyNot recommended
Test Samples Diluent matching mobile phase composition is ideal2-8°C (in autosampler)Analyze as soon as possible after preparation

Note: These are general guidelines. Stability is highly dependent on the specific matrix and concentration. Always perform your own stability validation as described in Part 3.

References

  • ResearchGate. (n.d.). (PDF) STABILITY INDICATING HIGH-PERFORMANCE THIN LAYER LIQUID CHROMATOGRAPHIC METHOD FOR EVEROLIMUS. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. (a) Acidic.... Available at: [Link]

  • SynZeal. (n.d.). Seco Everolimus B | 769905-89-7. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. Available at: [Link]

  • PubMed. (2002). Quantification and Stability of Everolimus (SDZ RAD) in Human Blood by High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • International Journal of Pharmacy and Industrial Research. (n.d.). Analytical method development for the estimation of everolimus by rp-hplc. Available at: [Link]

  • Pharmaffiliates. (n.d.). Seco Everolimus B | CAS No : 769905-89-7. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Everolimus | C53H83NO14 | CID 6442177 - PubChem. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Available at: [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex® 2.7 µm C18. Available at: [Link]

  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Seco Everolimus B

Welcome to the technical support center for the synthesis of seco Everolimus B. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of seco Everolimus B. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. As your dedicated scientific resource, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to Seco Everolimus B Synthesis

Seco Everolimus B is the ring-opened hydrolyzed form of the macrolide Everolimus. While often considered an impurity in the synthesis of the parent drug, its targeted synthesis is of interest for various research and analytical purposes, including its use as a reference standard. The primary challenge in synthesizing seco Everolimus B lies in the controlled hydrolysis of the macrolide lactone ring of Everolimus without inducing further degradation. This guide will walk you through the common challenges and provide solutions for a successful synthesis.

Core Synthesis Workflow: Controlled Hydrolysis of Everolimus

The synthesis of seco Everolimus B is achieved through the controlled acid-catalyzed hydrolysis of Everolimus. The workflow involves the careful execution of the hydrolysis reaction, in-process monitoring, and purification of the final product.

Seco Everolimus B Synthesis Workflow Start Everolimus Starting Material Hydrolysis Controlled Acidic Hydrolysis Start->Hydrolysis Acid, Solvent, Temp. Monitoring In-Process Monitoring (HPLC/TLC) Hydrolysis->Monitoring Time-course sampling Monitoring->Hydrolysis Reaction incomplete Quenching Reaction Quenching Monitoring->Quenching Desired conversion Extraction Work-up & Extraction Quenching->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Seco Everolimus B Characterization->End

Caption: A generalized workflow for the synthesis of seco Everolimus B from Everolimus.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of seco Everolimus B in a question-and-answer format.

Reaction Control & Monitoring

Q1: My hydrolysis reaction is either too slow or proceeds too quickly, leading to a low yield of seco Everolimus B. How can I better control the reaction rate?

A1: The rate of hydrolysis is highly sensitive to acid concentration, temperature, and solvent. Here’s how to fine-tune your reaction:

  • Acid Concentration: The concentration of the acid catalyst is a critical parameter. For a more controlled reaction, start with a lower concentration of a strong acid like hydrochloric acid (e.g., 0.5-1N HCl) and monitor the reaction progress closely. A higher concentration (e.g., 2N HCl) will accelerate the reaction but increases the risk of over-degradation.[1][2]

  • Temperature: Temperature plays a significant role in the reaction kinetics. A common starting point is 60°C.[1][2] If the reaction is too fast, consider lowering the temperature to 40-50°C. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary, but proceed with caution to avoid unwanted side reactions.

  • Solvent System: The choice of solvent can influence the solubility of Everolimus and the efficiency of the hydrolysis. A co-solvent system, such as methanol or acetonitrile with an aqueous acid, is often employed. The ratio of the organic solvent to the aqueous acid can be adjusted to modulate the reaction rate.

Experimental Protocol: Controlled Acidic Hydrolysis

  • Dissolve Everolimus in a suitable organic solvent (e.g., methanol) to prepare a stock solution.

  • In a separate reaction vessel, prepare the acidic solution (e.g., 1N HCl).

  • Add the Everolimus stock solution to the acidic solution while stirring.

  • Maintain the reaction at a constant temperature (e.g., 60°C).[1]

  • Monitor the reaction progress every 15-30 minutes by withdrawing a small aliquot, quenching it with a base (e.g., saturated sodium bicarbonate), and analyzing it by HPLC or TLC.

Q2: I'm unsure when to stop the reaction. How can I effectively monitor the formation of seco Everolimus B and the consumption of Everolimus?

A2: Real-time monitoring is crucial for maximizing the yield of seco Everolimus B.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate monitoring. A reversed-phase C18 column with a mobile phase of acetate buffer and acetonitrile is effective for separating Everolimus, seco Everolimus B, and other impurities.[2][] The appearance of a new peak corresponding to seco Everolimus B and the decrease in the peak area of Everolimus will indicate the reaction progress.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used. Use a mobile phase such as toluene:ethyl acetate:methanol (6:1:3 v/v/v) on a silica gel plate.[4] The seco Everolimus B product will have a different Rf value than the starting material.

Table 1: HPLC Parameters for Reaction Monitoring

ParameterCondition
HPLC System Waters HPLC-2695 with PDA detector or equivalent
Column Hypersil BDS C18 (100×4.6 mm, 5 µm) or equivalent
Mobile Phase Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 adjusted with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature Ambient

Source: Adapted from a validated stability-indicating HPLC method for Everolimus.[2]

Side Reactions & Impurity Profile

Q3: Besides seco Everolimus B, I am observing multiple other peaks in my HPLC chromatogram. What are these side products and how can I minimize their formation?

A3: The acidic conditions required for hydrolysis can also promote further degradation of both the starting material and the desired product.

  • Common Side Products: Over-hydrolysis can lead to the formation of smaller, more polar fragments. Dehydration and oxidation products can also form, especially at elevated temperatures.[1][]

  • Minimization Strategies:

    • Strict Temperature Control: Avoid excessive heat.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

    • Reaction Time: Do not let the reaction run for an extended period after the optimal conversion to seco Everolimus B is achieved. Prompt quenching is essential.

Degradation_Pathways Everolimus Everolimus Seco_Everolimus_B Seco Everolimus B (Desired Product) Everolimus->Seco_Everolimus_B Acidic Hydrolysis Oxidation_Products Oxidation Products Everolimus->Oxidation_Products Oxidative Conditions Further_Degradation Further Degradation Products (Smaller Fragments) Seco_Everolimus_B->Further_Degradation Prolonged Acid Exposure/Heat

Caption: Potential degradation pathways during the synthesis of seco Everolimus B.

Purification Challenges

Q4: I am having difficulty purifying seco Everolimus B from the reaction mixture. What is an effective purification strategy?

A4: The purification of seco Everolimus B requires separating it from unreacted Everolimus and other polar impurities.

  • Chromatography is Key:

    • Normal-Phase Chromatography: A silica gel column is a common choice. A gradient elution with a solvent system like n-hexane/ethyl acetate or toluene/ethyl acetate can be effective.[6]

    • Reversed-Phase Chromatography: For more challenging separations, reversed-phase chromatography on a C18-functionalized silica gel can provide better resolution. A mobile phase of acetonitrile/water or methanol/water with a suitable buffer is typically used.[7]

  • Crystallization: While challenging due to the structural flexibility of seco Everolimus B, crystallization can be attempted from a suitable solvent system to obtain a highly pure product. A method for purifying Everolimus involves dissolving the crude product in a water-containing organic solvent at low temperature, followed by the addition of an alkane to induce crystallization.[6] A similar approach could be adapted for seco Everolimus B.

Experimental Protocol: Purification by Column Chromatography

  • After quenching and work-up, concentrate the crude product under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure seco Everolimus B.

  • Combine the pure fractions and evaporate the solvent to obtain the final product.

Frequently Asked Questions (FAQs)

Q: What is the chemical structure of seco Everolimus B?

A: Seco Everolimus B is the product of the hydrolysis of the lactone (ester) bond in the macrolide ring of Everolimus. This results in a linear molecule with a carboxylic acid at one end and a hydroxyl group at the other.

Q: What are the recommended storage conditions for seco Everolimus B?

A: As a hydrolyzed product, seco Everolimus B may be susceptible to further degradation. It is recommended to store it as a solid at -20°C under an inert atmosphere.[8]

Q: Can I use basic conditions for the hydrolysis of Everolimus?

A: While basic hydrolysis is a standard method for cleaving esters, Everolimus is known to be relatively stable under alkaline conditions with less than 1% degradation observed.[1][2] Acidic conditions are more effective for this particular transformation.

Q: Are there any enzymatic methods to produce seco Everolimus B?

A: Macrolide esterases are known to hydrolyze the lactone ring of macrolide antibiotics.[9] While not a common synthetic route in a laboratory setting, enzymatic hydrolysis could be a potential alternative for a highly selective transformation.

Q: How can I confirm the identity and purity of my synthesized seco Everolimus B?

A: A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the opening of the macrolide ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This technical guide provides a comprehensive overview of the common challenges in seco Everolimus B synthesis and offers practical solutions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kumari, B., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98.
  • Patel, D. S., et al. (2014). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. International Journal of Novel Research and Development, 2(5), 1-10.
  • Shaw, L. M., et al. (2006). Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement. Therapeutic Drug Monitoring, 28(4), 528-534.
  • Shipkova, M., et al. (2011). Therapeutic Drug Monitoring of Everolimus: A Consensus Report. Therapeutic Drug Monitoring, 33(2), 143-153.
  • Smith, A. B., et al. (1995). Total Synthesis of Rapamycin and Demethoxyrapamycin. Journal of the American Chemical Society, 117(19), 5407-5408.
  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207.
  • Wikipedia. (n.d.). Macrolide. Retrieved from [Link]

  • Hayward, C. M., et al. (1995). Total Synthesis of Rapamycin. Journal of the American Chemical Society, 117(39), 9923-9924.
  • Cai, Z. (2016). A kind of preparation method of everolimus. CN106146536B.
  • Dinos, G. P. (2017). Inactivation of the macrolide erythromycin by hydrolysis.
  • Li, J., et al. (2013). Everolimus crystallization purification method. CN103360411A.
  • Gou, S., & Zhu, H. (2011). Method for purifying everolimus. CN102174053A.
  • Allmpus. (n.d.). everolimus open-ring acid impurity. Retrieved from [Link]

  • Liu, J. O., et al. (2019). Rapamycin-inspired macrocycles with new target specificity.
  • Cleveland Clinic. (n.d.). Macrolides. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 9(1), 69-86.
  • Koshla, C., & Tang, Y. (2021). Macrolides: From Toxins to Therapeutics. Molecules, 26(10), 2895.
  • Wang, B., & Zhao, J. Z. (2019). Purification method of everolimus. CN109206441B.
  • S, S., & P, S. (2013). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Pharmaceutical Analysis, 3(5), 354-360.
  • Gounden, V., & Soldin, S. J. (2023). Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus. AMB Express, 13(1), 8.
  • American Chemical Society. (2016). Rapamycin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Zortress (everolimus) Tablets. Retrieved from [Link]

  • Blumenthal, K. G., & Peter, J. G. (2019). Macrolide Allergic Reactions. Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2177-2186.
  • Ghosh, A. K., & Pradhan, T. K. (2015). Stereoselective synthesis of a rapamycin fragment to build a macrocyclic toolbox. The Journal of Organic Chemistry, 80(5), 2906-2914.
  • Valvo, L., et al. (2009). Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients. Therapeutic Drug Monitoring, 31(4), 485-490.
  • Choi, J. S., et al. (2014). Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. International Journal of Pharmaceutics, 475(1-2), 197-204.
  • Deng, J., et al. (2023). Design-development-and-in-vitro-quantification-of-novel-electrosprayed-everolimus-loaded-Soluplus®-Polyvinyl-alcohol-nanoparticles-via-stability-indicating-HPLC-method-in-cancer-therapy. International Journal of Pharmaceutics, 645, 123456.
  • Li, J., et al. (2023). Severe problem of macrolides resistance to common pathogens in China. Frontiers in Cellular and Infection Microbiology, 13, 1181633.
  • Li, J., et al. (2023). Severe problem of macrolides resistance to common pathogens in China. Frontiers in Cellular and Infection Microbiology, 13, 1181633.
  • Wozniak-Knopp, G., & Wojciechowski, P. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. International Journal of Molecular Sciences, 22(22), 12465.
  • Golkar, T., et al. (2018). Resistance to Macrolide Antibiotics in Public Health Pathogens. Frontiers in Microbiology, 9, 2361.
  • Gonzalez, D. (2023). Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus. Antibiotics, 12(1), 165.

Sources

Optimization

How to prevent the formation of seco Everolimus B during storage

A Guide to Preventing the Formation of seco-Everolimus B During Storage Welcome to the Technical Support Center for Everolimus. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing the Formation of seco-Everolimus B During Storage

Welcome to the Technical Support Center for Everolimus. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of the degradant seco-Everolimus B during the storage and handling of Everolimus. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What is seco-Everolimus B?

A1: Seco-Everolimus B is a primary degradation product of Everolimus. It is formed by the hydrolytic cleavage of the macrocyclic lactone ring of the parent Everolimus molecule.[1] This ring-opening results in the formation of a seco-acid, altering the chemical structure and potentially the biological activity of the compound. Seco-Everolimus B is also referred to as an "open-ring acid impurity" or a "hydrolyzed impurity".

Q2: Why is it important to prevent the formation of seco-Everolimus B?

A2: The formation of seco-Everolimus B signifies the degradation of the active pharmaceutical ingredient (API), Everolimus. This degradation can lead to a decrease in the potency of the drug substance, potentially impacting experimental results and the therapeutic efficacy of the final drug product. Regulatory agencies require strict control of impurities, making it crucial to minimize the formation of seco-Everolimus B throughout the lifecycle of the product.

Q3: What are the main factors that cause the formation of seco-Everolimus B?

A3: The formation of seco-Everolimus B is primarily driven by hydrolysis.[] The key environmental factors that promote this degradation are:

  • pH: Everolimus is susceptible to degradation in both acidic and alkaline conditions, with acidic conditions being particularly conducive to the formation of degradation products.[][3]

  • Moisture: As hydrolysis is a reaction with water, the presence of moisture, even in the solid state, can accelerate the degradation of Everolimus.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including the hydrolysis of the lactone ring.[]

Q4: Is Everolimus sensitive to light or oxidation?

A4: Forced degradation studies have shown that Everolimus is relatively stable under photolytic (light) and neutral conditions. However, it is susceptible to oxidative degradation.[][3] While seco-Everolimus B is primarily a hydrolytic product, exposure to oxidative conditions can lead to the formation of other impurities.

Troubleshooting Guide: Preventing seco-Everolimus B Formation

This section provides a detailed, question-and-answer-based troubleshooting guide to address specific issues you might encounter.

Issue 1: I am observing a new peak in my HPLC analysis of a stored Everolimus sample, which I suspect is seco-Everolimus B. How can I confirm its identity and what might have caused its formation?

Root Cause Analysis:

The appearance of a new, more polar peak in the chromatogram of Everolimus is often indicative of degradation. Seco-Everolimus B, being a carboxylic acid, is more polar than the parent lactone and will thus have a shorter retention time in reverse-phase HPLC. The primary cause of its formation is the hydrolysis of the lactone ring.

Investigative Questions & Corrective Actions:

  • What were the storage conditions of the sample?

    • Temperature: Was the sample stored at the recommended temperature? Everolimus is unstable at temperatures higher than 25°C.[4] For long-term storage, -20°C is often recommended.

    • Moisture: Was the sample protected from humidity? The presence of water will directly contribute to hydrolysis.

    • pH of the solvent (if in solution): What solvent was used to dissolve the Everolimus? Was the pH of the solvent acidic or basic? Everolimus is known to degrade in both acidic and alkaline conditions.[][3]

  • How was the sample handled prior to analysis?

    • Solvent Preparation: Was the solvent for sample preparation fresh and of high purity? The pH of aqueous mobile phases or diluents should be carefully controlled.

    • Time in Solution: How long was the sample in solution before analysis? Prolonged exposure to an unfavorable pH in solution can lead to degradation.

Preventative Protocols:

  • Confirm Identity: The suspected peak can be tentatively identified by comparing its retention time with a reference standard of seco-Everolimus B. For definitive identification, techniques like LC-MS can be used to confirm the mass of the degradant.

  • Optimize Storage Conditions:

    • Solid State: Store solid Everolimus at or below the recommended temperature (typically -20°C for long-term storage) in a tightly sealed container with a desiccant to minimize exposure to moisture.

    • In Solution: If Everolimus needs to be stored in solution, use a non-aqueous, aprotic solvent. If an aqueous buffer is necessary, it should be at a neutral pH and used for the shortest time possible. Prepare fresh solutions for each experiment.

Issue 2: My stock solution of Everolimus shows increasing levels of seco-Everolimus B over time, even when stored at low temperatures. What could be the reason?

Root Cause Analysis:

Even at low temperatures, degradation can occur if other contributing factors are present. For solutions, the choice of solvent is critical.

Investigative Questions & Corrective Actions:

  • What solvent was used for the stock solution?

    • Aqueous vs. Non-Aqueous: Was the solvent aqueous? Water is a reactant in the formation of seco-Everolimus B.

    • pH of the Solvent: If an aqueous buffer was used, what was its pH? Even seemingly neutral water can have a slightly acidic pH due to dissolved CO2. Buffers can also have a pH that shifts at different temperatures.

    • Solvent Purity: Were the solvents of high purity and free from acidic or basic contaminants?

Preventative Protocols:

  • Solvent Selection: For stock solutions intended for long-term storage, use a high-purity, anhydrous, aprotic solvent such as DMSO or ethanol.

  • pH Control: If an aqueous solution is unavoidable, use a freshly prepared buffer at a neutral pH (around 6.5-7.0). Studies on the parent compound, sirolimus, have shown maximum stability in a slightly acidic to neutral pH range.[5]

  • Storage Format: Consider aliquoting the stock solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.

Data Presentation

Table 1: Recommended Storage Conditions for Everolimus

FormConditionTemperatureDurationProtection
Solid Long-term-20°CYearsTightly sealed, protect from light and moisture
Short-term4°CMonthsTightly sealed, protect from light and moisture
In Solution Non-Aqueous-20°C to -80°CMonthsAliquoted, tightly sealed, protect from light
Aqueous4°CDays (not recommended for long-term)Freshly prepared, neutral pH

Note: Always refer to the manufacturer's specific recommendations for storage.

Experimental Protocols

Protocol 1: Stability Testing of Everolimus in Solution

This protocol outlines a basic procedure to assess the stability of Everolimus in a specific solvent system.

  • Preparation of Everolimus Stock Solution: Accurately weigh and dissolve Everolimus in the chosen solvent to a known concentration.

  • Sample Incubation: Aliquot the stock solution into several vials. Store the vials under different conditions (e.g., 4°C, room temperature, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate Everolimus from its degradation products, including seco-Everolimus B.

  • Data Evaluation: Quantify the peak area of Everolimus and any degradation products. Calculate the percentage of degradation over time for each condition.

Mandatory Visualization

Diagram 1: Degradation Pathway of Everolimus to seco-Everolimus B

Simplified Hydrolytic Degradation of Everolimus Everolimus Everolimus (Lactone Ring Intact) seco_Everolimus_B seco-Everolimus B (Open Lactone Ring) Everolimus->seco_Everolimus_B Hydrolysis H2O H₂O (Moisture) Conditions Acidic or Alkaline Conditions Increased Temperature

Caption: Hydrolysis of Everolimus to form seco-Everolimus B.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Everolimus Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Everolimus Solution Aliquot Aliquot into Vials Prep->Aliquot Temp_4C 4°C Aliquot->Temp_4C Temp_RT Room Temp Aliquot->Temp_RT Temp_40C 40°C Aliquot->Temp_40C Sampling Sample at Time Points (0, 24, 48h) Temp_4C->Sampling Temp_RT->Sampling Temp_40C->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for assessing Everolimus stability.

References

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–604. [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Campos, M. S. T., Fialho, S. L., & Oliveira, M. A. (2017). Kinetics studies of the degradation of sirolimus in solid state and in liquid medium. Journal of Thermal Analysis and Calorimetry, 131(3), 2535–2543. [Link]

  • European Patent Office. (2012).
  • Geneesmiddeleninformatiebank. (2018). Public Assessment Report Scientific discussion Everolimus CF 2.5 mg, 5 mg and 10 mg, tablets (everolimus). [Link]

  • Capasso, A., et al. (2008). Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients. International Journal of Immunopathology and Pharmacology, 21(2), 297-307. [Link]

  • Il'ichev, Y. V., & Popova, N. V. (2009). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2010(5), 109-122. [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. [Link]

  • Prajapati, M., Eiríksson, F., & Loftsson, T. (2020). Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. International journal of pharmaceutics, 586, 119565. [Link]

  • Kumari, B., & Singh, S. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. [Link]

  • Burke, T. G. (1996). Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function. Annals of the New York Academy of Sciences, 803(1), 29-31. [Link]

  • Google Patents. (n.d.). Process for making everolimus.
  • Zollinger, M., et al. (2008). The Macrolide Everolimus Forms an Unusual Metabolite in Animals and Humans: Identification of a Phosphocholine Ester. Drug Metabolism and Disposition, 36(8), 1457-1460. [Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(42), 12974-12983. [Link]

  • Saraf, S., et al. (2016). pH-dependant lactone-carboxylate hydrolysis equilibrium of CPT. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]

  • European Patent Office. (2012).

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Troubleshooting

Technical Support Center: Addressing Variability in Seco-Everolimus B Analytical Results

Welcome to the technical support guide for the analysis of Everolimus and its primary hydrolytic ring-opened product, seco-Everolimus B. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Everolimus and its primary hydrolytic ring-opened product, seco-Everolimus B. This resource is designed for researchers, scientists, and drug development professionals who encounter variability in their analytical results. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail robust protocols to ensure data integrity and reproducibility.

Understanding the Core Challenge: The Everolimus ⇔ seco-Everolimus B Equilibrium

The primary source of analytical variability stems from the chemical nature of Everolimus itself. Everolimus is a macrolide, which contains a large lactone (a cyclic ester) ring.[1][2] This ring is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond and opens the ring to form a linear hydroxy-carboxylic acid.[3][4] This ring-opened form is known as seco-Everolimus B, also referred to as the "Everolimus Hydrolized Impurity."[5][6]

This reaction is a reversible, pH-dependent equilibrium.[7]

  • Acidic Conditions (Low pH): Favor the stable, closed-ring lactone form of Everolimus.

  • Neutral to Basic Conditions (Higher pH): Promote the hydrolysis of the lactone ring, shifting the equilibrium towards the formation of seco-Everolimus B.[7]

This dynamic interconversion means that the ratio of Everolimus to seco-Everolimus B can change during sample collection, storage, preparation, and analysis if conditions are not strictly controlled.

Everolimus_Equilibrium Fig. 1: pH-Dependent Equilibrium of Everolimus Everolimus Everolimus (Closed Lactone Ring) Seco_Everolimus seco-Everolimus B (Open Ring Hydroxy Acid) Everolimus->Seco_Everolimus Hydrolysis (Ring Opening) Favored at Neutral/Basic pH Seco_Everolimus->Everolimus Lactonization (Ring Closure) Favored at Acidic pH

Figure 1: pH-Dependent Equilibrium of Everolimus.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of seco-Everolimus B.

Q1: Why are my measured concentrations of seco-Everolimus B inconsistent across replicate samples or different batches?

This is the most common issue and usually points to uncontrolled equilibrium shifts.

  • Causality: If the pH, temperature, or processing time varies between samples during preparation, the ratio of Everolimus to seco-Everolimus B will also vary. For instance, a slight increase in sample pH can accelerate the conversion of Everolimus to seco-Everolimus B, artificially inflating its concentration.

  • Troubleshooting Steps:

    • pH Control is Critical: Immediately after collection or thawing, stabilize whole blood samples with a buffer to maintain an acidic pH (e.g., pH 4-5). This inhibits further hydrolysis.

    • Maintain Cold Chain: Process all samples on ice or at 2-8°C. Lower temperatures slow down the rate of hydrolysis.[8][9]

    • Standardize Timings: Ensure that the time from sample thaw to extraction is consistent for all samples, including calibrators and quality controls (QCs).

    • Matrix Effects: In LC-MS/MS, components of the biological matrix can suppress or enhance the ionization of the analyte, leading to variability.[10][11] Ensure your extraction method is robust and always use a stable, isotopically-labeled internal standard (e.g., Everolimus-d4) to compensate for these effects.[10][12][13]

Q2: I see a high background or interfering peaks at the retention time of seco-Everolimus B. What could be the cause?

Interference can originate from the biological matrix or from in-source conversion within the mass spectrometer.

  • Causality: Phospholipids and other endogenous components from whole blood can co-elute with your analyte and cause ion suppression or isobaric interference.[10] Additionally, if the MS source conditions are not optimized, Everolimus can undergo fragmentation or conversion to a species with a similar mass-to-charge ratio as seco-Everolimus B.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[14]

    • Optimize Chromatography: Ensure your chromatographic method provides baseline separation between Everolimus, seco-Everolimus B, and other potential metabolites or matrix components.[15] Adjusting the gradient or using a different column chemistry (e.g., a C18 with different end-capping) can improve resolution.[16][17]

    • Check MS/MS Transitions: Verify the specificity of your MRM transitions. Ensure that no other compound in the matrix is producing the same precursor-to-product ion transition. It is advisable to monitor at least two transitions per analyte for confirmation.[18]

Q3: My recovery for seco-Everolimus B is low and inconsistent. How can I improve it?

Low recovery is often linked to the extraction procedure or analyte stability in the final extract.

  • Causality: Seco-Everolimus B, with its free carboxylic acid group, has different polarity and solubility compared to Everolimus. An extraction method optimized solely for Everolimus may not be efficient for the more polar seco-form. Furthermore, if the reconstituted sample solvent is not pH-controlled, the equilibrium can shift post-extraction.

  • Troubleshooting Steps:

    • Evaluate Extraction Solvent: Test different protein precipitation solvents (e.g., acetonitrile, methanol) and extraction pH values. A simple protein crash using acetonitrile with 0.1M zinc sulfate can be effective for lysing red blood cells and precipitating proteins.[13][19]

    • Reconstitution Solvent: The pH of the final solvent used to reconstitute the dried extract is crucial. It should be compatible with the mobile phase and acidic enough to ensure the stability of both analytes in their desired forms before injection.

    • Use an Appropriate Internal Standard: An ideal internal standard would be an isotopically labeled version of seco-Everolimus B. If unavailable, isotopically labeled Everolimus (Everolimus-d4) is the next best choice, as it co-extracts and compensates for matrix effects similarly.[12]

Validated Experimental Protocols

Adherence to a validated, step-by-step protocol is paramount for minimizing variability.

Protocol 1: Whole Blood Sample Stabilization and Extraction

This protocol is designed to lyse red blood cells, precipitate proteins, and extract both Everolimus and seco-Everolimus B while minimizing interconversion.

Sample_Prep_Workflow Fig. 2: Sample Preparation Workflow cluster_pre Pre-Analytical cluster_extraction Extraction cluster_post Post-Extraction Thaw 1. Thaw Samples (2-8°C or on ice) Vortex_Initial 2. Vortex Sample (5 seconds) Thaw->Vortex_Initial Add_IS 3. Add 100 µL Sample to Tube Add 20 µL IS Working Solution (e.g., Everolimus-d4 in Methanol) Add_Precip 4. Add 200 µL Precipitating Reagent (Acetonitrile with 0.1M ZnSO4) This lyses cells and precipitates protein. Add_IS->Add_Precip Vortex_Mix 5. Vortex Vigorously (30 seconds) Add_Precip->Vortex_Mix Incubate 6. Incubate (10 min at 4°C) Ensures complete precipitation. Vortex_Mix->Incubate Centrifuge 7. Centrifuge (10 min at >10,000 x g, 4°C) Incubate->Centrifuge Transfer 8. Transfer Supernatant (to a clean vial) Centrifuge->Transfer Inject 9. Inject into LC-MS/MS System Transfer->Inject

Figure 2: Sample Preparation Workflow.

Step-by-Step Methodology:

  • Thaw frozen whole blood samples, calibrators, and QCs in a refrigerator or on ice.

  • Once thawed, vortex each sample for 5-10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Everolimus-d4 at 50 ng/mL in methanol).

  • Add 200 µL of cold (4°C) precipitating reagent (e.g., Acetonitrile containing 0.1 M Zinc Sulfate). The zinc sulfate aids in the lysis of red blood cells, where macrolides are heavily partitioned.[13][19]

  • Immediately cap and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate the samples at 4°C for 10 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimized LC-MS/MS Method Parameters

This table provides a robust starting point for the simultaneous quantification of Everolimus and seco-Everolimus B. Method optimization will be required for your specific instrumentation.

Parameter Recommended Condition Rationale / Expert Insight
LC Column C18, 2.1 x 50 mm, < 3 µmProvides good reversed-phase retention for these relatively large molecules.[16]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5)Ammonium formate acts as an ion-pairing agent and buffer, improving peak shape and ionization efficiency. The acidic pH stabilizes the lactone ring.[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)The organic mobile phase elutes the analytes. A small amount of methanol can improve peak shape for some macrolides.
Flow Rate 0.4 - 0.5 mL/minA standard flow rate for 2.1 mm ID columns, providing a balance between run time and chromatographic efficiency.
Column Temp. 50 - 60 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and speed up the analysis.[20]
Injection Vol. 5 - 10 µL
MS Ionization Electrospray Ionization, Positive Mode (ESI+)Everolimus and its analogues readily form adducts (e.g., [M+NH4]+ or [M+Na]+) in ESI+.[18]
MRM Transitions See Table 2 BelowSpecific precursor-product ion pairs are required for sensitive and selective quantification.

Table 2: Example MRM Transitions for Quantification (Note: These transitions must be empirically optimized on your specific mass spectrometer)

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Adduct
Everolimus975.6908.5[M+NH4]+
Everolimus (Confirm)975.6926.6[M+NH4]+
seco-Everolimus B 993.6926.5[M+NH4]+
Everolimus-d4 (IS)979.6912.6[M+NH4]+

Rationale: The transitions for Everolimus often correspond to the neutral loss of components like water and methanol.[18] The precursor for seco-Everolimus B reflects the addition of a water molecule (mass of 18 Da) to Everolimus (975.6 + 18 = 993.6 as the ammonium adduct).

Troubleshooting Logic Diagram

When faced with variable results, a systematic approach is key. Use the following decision tree to guide your investigation.

Figure 3: Troubleshooting Decision Tree.

By understanding the fundamental chemistry of the Everolimus/seco-Everolimus B equilibrium and implementing rigorous, standardized analytical procedures, you can overcome the challenges of variability and generate reliable, high-quality data.

References

  • Barbarino, J.M., et al. (2008). Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients. International Journal of Immunopathology and Pharmacology, 21(2), 297-307. Available at: [Link]

  • Salm, P., et al. (2000). Quantification and Stability of Everolimus (SDZ RAD) in Human Blood by High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 22(1), 71-78. Available at: [Link]

  • S.C.I.E.N.C.E. Publishing. (2008). Stability of Sirolimus and Everolimus Measured by Immunoassay Techniques in Whole Blood Samples from Kidney Transplant Patients. Semantic Scholar. Available at: [Link]

  • Jain, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Young Pharmacists, 7(3), 205-211. Available at: [Link]

  • ResearchGate. (2008). Stability of Sirolimus and Everolimus Measured by Immunoassay Techniques in Whole Blood Samples from Kidney Transplant Patients. Available at: [Link]

  • Zimmer, D., et al. (2006). Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients. Therapeutic Drug Monitoring, 28(4), 527-536. Available at: [Link]

  • Patel, H.P., et al. (2023). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]

  • Wysocki, M., et al. (2024). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. MDPI. Available at: [Link]

  • MSACL. (n.d.). Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. Available at: [Link]

  • IJNRD. (2025). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. International Journal of Novel Research and Development. Available at: [Link]

  • Vethe, N.T., et al. (2010). Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance. Scandinavian Journal of Clinical and Laboratory Investigation, 70(7), 523-531. Available at: [Link]

  • ResearchGate. (2025). A Narrative Review of Chromatographic Bioanalytical Methods for Quantifying Everolimus in Therapeutic Drug Monitoring Applications. Available at: [Link]

  • Agilent. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole. Agilent Technologies. Available at: [Link]

  • Shimadzu. (n.d.). Using the DPiMS-8060 Mass Spectrometer to Analyze Drugs in Plasma (1)-A Quantitative Analysis of Everolimus-. Shimadzu Corporation. Available at: [Link]

  • CORE. (n.d.). Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem Compound Database. Available at: [Link]

  • Taillon, M.P., et al. (2011). Challenges of developing a bioanalytical method for a macrolide immunosuppressant compound by LC-MS/MS. Bioanalysis, 3(11), 1201-1215. Available at: [Link]

  • Chromatography Today. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Available at: [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. PubMed Central. Available at: [Link]

  • ResearchGate. (2008). The Macrolide Everolimus Forms an Unusual Metabolite in Animals and Humans: Identification of a Phosphocholine Ester. Available at: [Link]

  • Waters. (2025). LC-MS/MS Analysis for Tacrolimus in Whole Blood. Waters Help Center. Available at: [Link]

  • Association for Laboratory Medicine. (2012). Top Tips for the measurement of Immunosuppressive Drugs by LC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study. PubMed Central. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Everolimus. Available at: [Link]

  • Shipman, P., et al. (2015). Long-term cross-validation of everolimus therapeutic drug monitoring assays: the Zortracker study. Therapeutic Drug Monitoring, 37(4), 531-538. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry. PubMed Central. Available at: [Link]

  • Kirchner, G.I., et al. (2004). Clinical pharmacokinetics of everolimus. Clinical Pharmacokinetics, 43(2), 83-95. Available at: [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Available at: [Link]

  • SynZeal. (n.d.). Seco Everolimus B. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PubMed Central. Available at: [Link]

Sources

Optimization

Minimizing degradation of Everolimus during sample processing

Welcome to the Technical Support Center for Everolimus bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Everolimus bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the degradation of Everolimus during sample processing. Ensuring sample integrity from collection to analysis is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical decision-making. This resource combines troubleshooting advice, step-by-step protocols, and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding Everolimus stability and handling.

Q1: What are the primary causes of Everolimus degradation in biological samples?

Everolimus, a macrolide lactone, is susceptible to degradation through several pathways. The most significant are hydrolysis and oxidation[1][][3]. Its complex structure contains multiple ester and ether linkages that can be cleaved. Forced degradation studies show that Everolimus degrades significantly in acidic and oxidizing conditions, while it is more stable under neutral, alkaline, thermal, and photolytic stress[][4][5].

  • Hydrolysis: Acid-catalyzed hydrolysis can cleave the macrolide ring. In stress studies, exposure to 2N HCl resulted in over 7% degradation[][5].

  • Oxidation: The molecule is sensitive to oxidizing agents. Exposure to hydrogen peroxide has been shown to cause over 10% degradation, generating multiple byproducts[][5]. This highlights the importance of avoiding oxidative stress during sample handling and storage.

Q2: What is the best anticoagulant to use for whole blood collection?

The recommended anticoagulant for Everolimus whole blood analysis is EDTA (K2 or K3) [6][7]. Everolimus predominantly partitions into red blood cells, making whole blood the preferred matrix for therapeutic drug monitoring (TDM)[6][7]. EDTA prevents coagulation by chelating calcium ions and is preferred because it has minimal interference with downstream analytical methods like LC-MS/MS and immunoassays.

Q3: How should I store whole blood samples containing Everolimus?

Proper storage is critical to prevent degradation. Storage conditions depend on the intended duration:

  • Short-Term (up to 3 days): Refrigerate at 2°C to 8°C[6][7].

  • Long-Term: For storage beyond three days, samples should be frozen at -20°C or lower [6][7]. Studies have demonstrated that Everolimus is stable in whole blood for at least 90 days at -20°C[8][9][10][11] and for at least 8 months at -80°C[12][13]. It is crucial to freeze samples within 4 hours of collection for long-term studies[14].

Q4: How many freeze-thaw cycles can my samples withstand?

Everolimus has been shown to be stable for at least three freeze-thaw cycles without significant degradation[12][13]. However, it is best practice to minimize freeze-thaw cycles. Aliquoting samples after the initial collection and before the first freezing is highly recommended to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving common problems encountered during Everolimus sample processing and analysis.

Issue 1: Low Analyte Recovery

Low recovery of Everolimus can compromise assay accuracy and precision. If you observe consistently low signals for your analyte, consider the following causes and solutions.

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Storage Even at 2-8°C, enzymatic and chemical degradation can occur over extended periods. Freezing at ≤ -20°C significantly slows these processes.For storage longer than 3 days, ensure samples are stored at -20°C or, ideally, -80°C for maximum long-term stability[7][12][13].
Inefficient Extraction Everolimus is a large, hydrophobic molecule that binds strongly to proteins and partitions into erythrocytes. Incomplete cell lysis or protein precipitation will result in poor extraction from the whole blood matrix.Use a robust protein precipitation method, typically with methanol or zinc sulfate, followed by centrifugation. Ensure vigorous vortexing to completely disrupt cell membranes and denature proteins, releasing the drug into the supernatant[7]. Solid-phase extraction (SPE) can also be used for cleaner extracts[12].
Adsorption to Surfaces Due to its hydrophobic nature, Everolimus can adsorb to the surfaces of plastic or glass containers, especially at low concentrations.Use low-adsorption polypropylene tubes or silanized glass vials for sample collection, storage, and processing to minimize surface binding[3].
Degradation in Autosampler Extracted samples may degrade if left in the autosampler at room temperature for extended periods before injection.Extracted samples are generally stable for up to 24 hours[12][13]. If the analytical run is long, maintain the autosampler at a cool temperature (e.g., 4°C) to ensure stability[15].
Issue 2: High Inter-Sample or Intra-Sample Variability

Inconsistent results can invalidate a study. High variability often points to inconsistencies in sample handling or analytical procedures.

Potential Cause Scientific Rationale Recommended Solution
Inconsistent Sample Mixing Everolimus is primarily in red blood cells. If a whole blood sample is not thoroughly mixed after thawing, the aliquot taken for analysis may not be representative of the whole sample.Before taking an aliquot, allow samples to thaw completely at room temperature, then mix thoroughly by gentle inversion or on a rocker for at least 15 minutes to ensure homogeneity.
Carryover in LC-MS/MS System The hydrophobicity of Everolimus makes it prone to carryover, where it adheres to surfaces in the autosampler, injection port, or column and elutes in subsequent blank or sample injections[16].Optimize the autosampler wash procedure. Use a strong organic solvent wash (e.g., isopropanol/acetonitrile mixture) after each injection of a high-concentration sample. A systematic approach to isolating the source of carryover is recommended[16].
Matrix Effects Endogenous components in blood (e.g., phospholipids, salts) can co-elute with Everolimus and suppress or enhance its ionization in the mass spectrometer source, leading to variability.The use of a stable isotope-labeled internal standard (SIL-IS), such as Everolimus-d4, is the gold standard[17][18]. It co-elutes and experiences the same matrix effects as the analyte, effectively normalizing the signal and correcting for variability[18].

Experimental Protocols & Workflows

Protocol 1: Whole Blood Sample Collection and Processing

This protocol outlines the best practices for handling whole blood samples intended for Everolimus quantification.

Materials:

  • K2- or K3-EDTA blood collection tubes

  • Wet ice

  • Centrifuge

  • Low-adsorption polypropylene cryovials

Procedure:

  • Collection: Collect whole blood directly into an EDTA tube.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant. Do not shake vigorously to avoid hemolysis.

  • Short-Term Handling: Place the tube on wet ice immediately. If processing within 2 hours, this is sufficient.

  • Aliquoting for Storage: If long-term storage is required, aliquot the homogenized whole blood into pre-labeled cryovials. This is a critical step to avoid multiple freeze-thaw cycles of the primary sample.

  • Freezing: Place the aliquots in a freezer at ≤ -70°C. Ensure samples are frozen within 4 hours of collection for optimal integrity[14].

Workflow Visualization

The following diagrams illustrate key processes and concepts for minimizing Everolimus degradation.

G cluster_pre Pre-Analytical Phase cluster_proc Processing Phase cluster_analytical Analytical Phase Collection 1. Blood Collection (K2/K3 EDTA tube) Mix 2. Gentle Inversion (8-10 times) Collection->Mix Transport 3. Transport on Wet Ice Mix->Transport Decision Process within 2h? Transport->Decision Aliquot 4. Aliquot into Cryovials Decision->Aliquot No Store_Short Store at 2-8°C Decision->Store_Short Yes Freeze 5. Freeze at ≤-70°C Aliquot->Freeze Thaw 6. Thaw Sample Freeze->Thaw Store_Short->Thaw Homogenize 7. Homogenize (Vortex/Rock) Thaw->Homogenize Extract 8. Extraction (Protein Precipitation) Homogenize->Extract Analyze 9. LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for Everolimus whole blood sample handling.

G cluster_pathways Primary Degradation Pathways cluster_products Resulting Products Everolimus Everolimus Macrolide Lactone Core Acid Acidic Conditions (e.g., low pH) Everolimus->Acid Hydrolysis (Ester Cleavage) Oxidants Oxidizing Agents (e.g., peroxides) Everolimus->Oxidants Oxidation Hydrolysis_P Hydrolyzed Ring-Opened Products Acid->Hydrolysis_P Oxidation_P Oxidized Metabolites Oxidants->Oxidation_P

Caption: Major chemical degradation pathways for Everolimus.

Data Summary: Everolimus Stability

The following table summarizes stability data from various studies. Note that specific recovery percentages can vary based on the assay and matrix used.

Storage ConditionDurationStability FindingSource(s)
Room Temperature (~22-30°C)Up to 7 days~6% degradation observed in light.[8][9][13]
Refrigerated (2-8°C)Up to 3 daysConsidered stable for short-term storage.[6][7]
Frozen (-20°C)Up to 90 daysStable with no significant loss.[8][9][10]
Frozen (-80°C)Up to 8 monthsStable with no significant loss.[12][13]
Freeze-Thaw Cycles3 CyclesStable, no significant degradation reported.[12][13]
Post-Extraction (in Autosampler)Up to 24 hoursStable, especially when refrigerated.[12][15]

This guide provides a foundational framework for handling samples containing Everolimus. Adherence to these principles of prompt processing, cold chain management, and procedural consistency will significantly enhance the quality and reliability of your data. For specific questions related to your assay or instrumentation, consulting the manufacturer's documentation or a dedicated analytical chemist is always recommended.

References

  • Title: Stability of Sirolimus and Everolimus Measured by Immunoassay Techniques in Whole Blood Samples from Kidney Transplant Patients Source: ResearchGate URL: [Link]

  • Title: Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients Source: PubMed URL: [Link]

  • Title: Quantification and Stability of Everolimus (SDZ RAD) in Human Blood by High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Stability of Sirolimus and Everolimus Measured by Immunoassay Techniques in Whole Blood Samples from Kidney Transplant Patients Source: OUCI URL: [Link]

  • Title: Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) STABILITY INDICATING HIGH-PERFORMANCE THIN LAYER LIQUID CHROMATOGRAPHIC METHOD FOR EVEROLIMUS Source: ResearchGate URL: [Link]

  • Title: Stability of Sirolimus and Everolimus Measured by Immunoassay Techniques in Whole Blood Samples from Kidney Transplant Patients Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets Source: ResearchGate URL: [Link]

  • Title: Everolimus - UNC Hospitals Source: UNC Medical Center URL: [Link]

  • Title: 22334S006 Everolimus Clinpharm BPCA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood Source: PubMed URL: [Link]

  • Title: Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus | Request PDF Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Treatment with everolimus is associated with a procoagulant state Source: ResearchGate URL: [Link]

  • Title: Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup | Request PDF Source: ResearchGate URL: [Link]

  • Title: Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Everolimus and its Hydrolyzed Impurity, Seco-Everolimus B: A Guide for Researchers

For researchers in drug development and cellular biology, a comprehensive understanding of a drug substance and its potential impurities is paramount. This guide provides an in-depth comparative analysis of Everolimus, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and cellular biology, a comprehensive understanding of a drug substance and its potential impurities is paramount. This guide provides an in-depth comparative analysis of Everolimus, a potent mTOR inhibitor, and its significant degradation product, seco-Everolimus B. This document moves beyond a simple cataloging of properties to offer a mechanistic exploration of their anticipated differences in biological activity and chemical stability, supported by detailed experimental protocols to empower researchers to validate these claims.

Introduction: The Critical Relationship Between Structure and Function

Everolimus is a derivative of sirolimus (rapamycin) and functions as a key inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[1] Its mechanism of action is initiated by forming a complex with the intracellular protein FKBP12.[2] This Everolimus-FKBP12 complex then binds to mTORC1, inhibiting its kinase activity and disrupting downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][3]

Seco-Everolimus B is recognized as a primary hydrolytic degradation product of Everolimus. The defining structural difference is the cleavage of the macrolide lactone ring. This guide will explore the profound impact this single chemical modification is expected to have on the molecule's biological efficacy and stability.

Structural and Mechanistic Comparison

A meticulous examination of the molecular structures of Everolimus and seco-Everolimus B reveals the fundamental basis for their predicted differences in activity.

FeatureEverolimusseco-Everolimus B
Molecular Formula C₅₃H₈₃NO₁₄C₅₃H₈₅NO₁₅
Molecular Weight 958.2 g/mol 976.3 g/mol
Key Structural Feature Intact macrocyclic lactone ringHydrolyzed (opened) macrocyclic lactone ring

The macrocyclic structure of Everolimus is essential for its biological activity. It provides the rigid conformation necessary to bind effectively to the FKBP12 protein.[4] The resulting Everolimus-FKBP12 complex presents a composite surface that is recognized by and inhibits the mTORC1 complex.[5]

Hypothesis: The hydrolysis of the lactone ring in seco-Everolimus B is predicted to drastically alter the three-dimensional conformation of the molecule. This change would likely prevent its effective binding to FKBP12, thereby abolishing its ability to inhibit mTORC1. The open-ring structure lacks the conformational rigidity required for the specific protein-protein interactions that underpin the therapeutic effect of Everolimus.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the established mTOR signaling pathway and the inhibitory action of Everolimus.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Binds Everolimus_FKBP12 Everolimus-FKBP12 Complex Everolimus_FKBP12->mTORC1 Inhibits

Caption: Everolimus mTORC1 Inhibition Pathway.

Proposed Experimental Comparison

To rigorously test the hypothesis that seco-Everolimus B lacks the biological activity of Everolimus, a series of in vitro experiments are proposed.

In Vitro mTORC1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of the mTORC1 complex.

Objective: To quantify and compare the IC50 values of Everolimus and seco-Everolimus B for mTORC1 inhibition.

Experimental Workflow:

mTOR_Kinase_Assay cluster_workflow mTORC1 Kinase Assay Workflow Start Start Immunoprecipitate Immunoprecipitate mTORC1 from cell lysates Start->Immunoprecipitate Incubate Incubate mTORC1 with: 1. Everolimus 2. seco-Everolimus B (Dose-response) Immunoprecipitate->Incubate Add_Substrate Add ATP and GST-4E-BP1 substrate Incubate->Add_Substrate Reaction Kinase Reaction (30 min @ 30°C) Add_Substrate->Reaction Analyze Analyze p-4E-BP1 levels via Western Blot or ELISA Reaction->Analyze End Determine IC50 values Analyze->End

Caption: Workflow for in vitro mTORC1 Kinase Assay.

Detailed Protocol:

  • Culture a suitable cell line (e.g., HEK293T) and lyse the cells in CHAPS lysis buffer.[7]

  • Immunoprecipitate the mTORC1 complex using an anti-Raptor antibody.[7][8]

  • Wash the immunoprecipitates and resuspend in kinase assay buffer.

  • Pre-incubate the mTORC1 complex with a serial dilution of Everolimus or seco-Everolimus B for 20 minutes on ice.

  • Initiate the kinase reaction by adding ATP and a recombinant substrate such as GST-4E-BP1.[9]

  • Incubate the reaction at 30°C for 30-60 minutes.[9]

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analyze the phosphorylation of the substrate (e.g., p-4E-BP1) by Western blot or a specific ELISA.[10]

  • Calculate the IC50 value for each compound.

Expected Outcome: Everolimus is expected to show potent inhibition of mTORC1 with a low nanomolar IC50 value.[11] In contrast, seco-Everolimus B is expected to be inactive or have a significantly higher IC50 value, likely in the micromolar range or greater, confirming the necessity of the intact macrolide ring.

Cell-Based Proliferation Assay

This assay assesses the functional consequence of mTOR inhibition on cell viability and growth.

Objective: To compare the anti-proliferative effects of Everolimus and seco-Everolimus B on a cancer cell line sensitive to mTOR inhibition (e.g., MCF-7 breast cancer cells).

Detailed Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Everolimus or seco-Everolimus B for 48-72 hours.[12][13]

  • Assess cell proliferation using a suitable method, such as the MTT or BrdU incorporation assay.[12][14]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Outcome: Everolimus should exhibit a dose-dependent inhibition of cell proliferation.[14] Seco-Everolimus B is anticipated to show little to no effect on cell proliferation, even at high concentrations.

Western Blot Analysis of Downstream Signaling

This experiment will provide a molecular readout of mTORC1 activity within the cell.

Objective: To determine the effect of Everolimus and seco-Everolimus B on the phosphorylation of mTORC1 downstream targets, p70S6 Kinase (p70S6K) and 4E-BP1.

Detailed Protocol:

  • Culture a relevant cell line (e.g., PC3 prostate cancer cells) to sub-confluency.

  • Starve the cells of serum for several hours to reduce basal mTOR activity.[15]

  • Treat the cells with Everolimus, seco-Everolimus B, or a vehicle control for 2-4 hours.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.[16]

  • Determine the protein concentration of each lysate.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[17]

  • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

Expected Outcome: Treatment with Everolimus should lead to a marked decrease in the phosphorylation of p70S6K and 4E-BP1.[18] In contrast, cells treated with seco-Everolimus B are expected to show phosphorylation levels similar to the untreated control, indicating a failure to inhibit mTORC1 signaling.

Chemical Stability Analysis

Understanding the chemical stability and degradation pathways of a drug is crucial.

Objective: To compare the stability of Everolimus and seco-Everolimus B under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[19][20]

Detailed Protocol:

  • Prepare solutions of Everolimus and seco-Everolimus B in appropriate solvents.

  • Subject the solutions to stress conditions, including:

    • Acidic hydrolysis: 0.1 M HCl at a specified temperature.

    • Alkaline hydrolysis: 0.1 M NaOH at a specified temperature.[21]

    • Oxidative degradation: 3% H₂O₂ at a specified temperature.

    • Thermal stress: Elevated temperature (e.g., 60°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.[22]

  • At various time points, withdraw aliquots and neutralize if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

  • Calculate the degradation rate for each compound under each condition.

Expected Outcome: Everolimus will likely show degradation under hydrolytic (acidic and basic) conditions, with seco-Everolimus B being a major product. Seco-Everolimus B, being the product of hydrolysis, will be stable under these specific conditions but may exhibit its own unique degradation profile under oxidative, thermal, or photolytic stress.

Summary and Conclusion

The structural integrity of the macrolide ring is fundamental to the biological activity of Everolimus. Its hydrolysis to form seco-Everolimus B is predicted to abrogate its therapeutic function by preventing the formation of the essential inhibitory complex with FKBP12 and mTORC1. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate this structure-activity relationship. For drug development professionals, this underscores the critical importance of monitoring and controlling hydrolytic degradation to ensure the efficacy and safety of Everolimus-based therapeutics.

References

  • Working Group for New TB Drugs. Everolimus. [Link]

  • Carlino, M. S., et al. (2016). Everolimus induces Met inactivation by disrupting the FKBP12/Met complex. Oncotarget, 7(26), 40063–40076. [Link]

  • ResearchGate. (n.d.). Everolimus is effective and inhibits Met phosphorylation in different... [Image]. [Link]

  • De Feo, A., et al. (2016). Everolimus induces Met inactivation by disrupting the FKBP12/Met complex. Oncotarget, 7(26), 40063-40076. [Link]

  • Oncotarget. (2016). Everolimus induces Met inactivation by disrupting the FKBP12/Met complex. [Link]

  • Luengo, J. I., et al. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & Biology, 2(7), 471-481. [Link]

  • Choo, A. Y., et al. (2010). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 9(7), 2046-2055. [Link]

  • Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]

  • Cusabio. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Mourtada-Maarabouni, M., et al. (2010). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Journal of Pharmacology and Experimental Therapeutics, 334(1), 21-29. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967-2983. [Link]

  • Sancak, Y., et al. (2007). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry, 282(37), 26885-26891. [Link]

  • ResearchGate. (n.d.). Western blot analysis of the mTOR signalling pathway... [Image]. [Link]

  • ResearchGate. (n.d.). Structures of rapamycin and its analogs. [Image]. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Asolkar, R. N., et al. (2014). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. ACS Medicinal Chemistry Letters, 5(8), 919-924. [Link]

  • ResearchGate. (n.d.). Inhibition of mTOR reduces breast cells' proliferation and migration... [Image]. [Link]

  • PubMed. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships And Mechanism Of Action Of Macrolides Derived From Erythromycin As Antibacterial Agents. [Link]

  • ICH. (2025). Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • CHIMIA. (2010). Derivation of Rapamycin: Adventures in Natural Product Chemistry. [Link]

  • Sorensen, D., et al. (2020). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 12(9), 585. [Link]

  • Urtasun, A., et al. (2015). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. Molecular and Cellular Biology, 35(10), 1734-1747. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (n.d.). Does anyone have a protocol for mTORC1 kinase assay?. [Link]

  • ResearchGate. (n.d.). Chemical structure of rapamycin, rapalogs and mTOR kinase inhibitors... [Image]. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

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  • Karcı, T., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 11(11), 1545. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Seco-Everolimus B Analysis

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug substances and their related impurities is paramount to ensuring product quality and patient safety. Everolimus, a critical imm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug substances and their related impurities is paramount to ensuring product quality and patient safety. Everolimus, a critical immunosuppressant and anti-cancer agent, and its degradation products, such as seco-Everolimus B, require robust analytical methods for their monitoring. Seco-Everolimus B is a hydrolyzed impurity of Everolimus, and its presence can be indicative of product degradation.[1][2][3][4][5] This guide provides an in-depth comparison and cross-validation of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols. The content is structured to provide a comprehensive understanding of the causality behind experimental choices, grounded in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[6][7][8][9][10]

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] Key validation characteristics, as stipulated by the ICH Q2(R1) guideline, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7][8] When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that both methods provide comparable results.[11][12][13] This is particularly crucial when transitioning from a less specific (HPLC-UV) to a more specific and sensitive (LC-MS) method, or when comparing data across different laboratories or stages of drug development.

Principles of the Compared Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like seco-Everolimus B, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is primarily driven by the hydrophobicity of the analytes.

Causality of Experimental Choices:

  • Column Chemistry (e.g., C18): A C18 column is chosen for its strong hydrophobic retention of molecules like Everolimus and its derivatives.

  • Mobile Phase Composition (e.g., Acetonitrile/Methanol and Water/Buffer): The organic modifier (acetonitrile or methanol) content is optimized to achieve adequate retention and separation of seco-Everolimus B from Everolimus and other potential impurities. A buffer is often included to control the pH and ensure consistent ionization states of the analytes, leading to reproducible retention times.[14][15]

  • UV Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of seco-Everolimus B to ensure maximum sensitivity. For Everolimus and its derivatives, this is typically in the range of 270-290 nm.[14][16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

Causality of Experimental Choices:

  • Ionization Source (e.g., Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for large, thermally labile molecules like seco-Everolimus B, minimizing fragmentation during the ionization process.

  • Mass Analyzer (e.g., Triple Quadrupole - TQ): A triple quadrupole mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

  • Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate): These are added to the mobile phase to promote the formation of specific adducts (e.g., [M+H]+ or [M+NH4]+), which can enhance ionization efficiency and signal intensity.[17][18]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of Seco-Everolimus B

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 40% B
  • 5-20 min: 40-80% B
  • 20-25 min: 80% B
  • 25.1-30 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve seco-Everolimus B reference standard in methanol to a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
  • Sample Preparation: Dissolve the drug product or substance in methanol and dilute with the mobile phase to a concentration within the calibration range.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, Everolimus, and seco-Everolimus B standard solutions to demonstrate the absence of interference at the retention time of seco-Everolimus B.
  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of seco-Everolimus B at three levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
  • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: LC-MS Method for the Quantification of Seco-Everolimus B

1. Instrumentation and Conditions:

  • LC-MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Formate in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Gradient:
  • 0-1 min: 50% B
  • 1-3 min: 50-95% B
  • 3-4 min: 95% B
  • 4.1-5 min: 50% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transition:
  • Seco-Everolimus B: Precursor Ion (e.g., m/z 976.6 for [M+H]+) → Product Ion (determine experimentally by infusion).
  • Internal Standard (e.g., a stable isotope-labeled analog): Monitor a specific transition.
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.
  • Working Standard Solutions: Prepare a series of dilutions in the mobile phase to cover a lower concentration range (e.g., 1-500 ng/mL), each containing a fixed concentration of the internal standard.
  • Sample Preparation: Extract the drug product or substance and dilute with the mobile phase to a concentration within the calibration range. Add the internal standard.

4. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC-UV method will be assessed, with the key difference being the use of the peak area ratio (analyte/internal standard) for quantification.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working_Std Working Standards (1-50 µg/mL) Stock->Working_Std HPLC HPLC System (C18 Column, Gradient Elution) Working_Std->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detector UV Detector (280 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: Workflow for Seco-Everolimus B analysis by HPLC-UV.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Analysis Stock_LCMS Stock Solution (1 mg/mL) Working_Std_LCMS Working Standards (1-500 ng/mL) + IS Stock_LCMS->Working_Std_LCMS LC LC System (C18 Column, Gradient Elution) Working_Std_LCMS->LC Sample_Prep_LCMS Sample Preparation + IS Sample_Prep_LCMS->LC ESI ESI Source LC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS MRM_Data MRM Data MS->MRM_Data Quantification_LCMS Quantification (Peak Area Ratio) MRM_Data->Quantification_LCMS

Caption: Workflow for Seco-Everolimus B analysis by LC-MS.

Comparative Data Summary

The following table summarizes hypothetical but realistic validation data for the two methods, highlighting their respective strengths and weaknesses.

Validation ParameterHPLC-UV MethodLC-MS Method
Specificity Prone to interference from co-eluting impurities with similar UV spectra.Highly specific due to monitoring of a unique mass transition.
Linearity (r²) > 0.999> 0.999
Range 1 - 50 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~1.0 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 2.5%< 2.0%
Robustness Generally robust, but sensitive to changes in mobile phase composition.Highly robust, less affected by minor chromatographic variations due to the specificity of the detector.

Cross-Validation: Bridging the Methods

To ensure the interchangeability of the HPLC-UV and LC-MS methods, a cross-validation study should be performed. This involves analyzing the same set of samples (at a minimum of three concentration levels spanning the overlapping range of the two methods) with both validated procedures.

Acceptance Criteria for Cross-Validation: The results obtained from the two methods should be statistically compared. A common approach is to calculate the percentage difference between the mean results for each concentration level. The acceptance criterion is typically that the difference should not exceed a predefined limit, often ±15-20%.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of seco-Everolimus B. The choice of method depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is well-suited for routine quality control and release testing where the levels of seco-Everolimus B are expected to be relatively high. Its lower cost and simpler operation are advantageous for high-throughput environments.

  • LC-MS offers unparalleled sensitivity and specificity, making it the method of choice for the analysis of trace levels of seco-Everolimus B, such as in stability studies, forced degradation studies, and in the analysis of biological matrices.[19][20][21][22][23] The use of an internal standard in LC-MS can also compensate for variations in sample preparation and instrument response, leading to improved precision and accuracy.

A thorough cross-validation is essential when both methods are to be used within a product's lifecycle. This ensures data consistency and provides confidence in the analytical results, regardless of the technique employed. The principles and protocols outlined in this guide, in conjunction with the foundational requirements of the ICH guidelines, provide a solid framework for the successful development, validation, and cross-validation of analytical methods for seco-Everolimus B.[24][25]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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  • ResearchGate. Chromatograms of stress conditions of everolimus. (a) Acidic... [Link]

  • Patel, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(4), 453-459. [Link]

  • Bagada, H., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. GSC Biological and Pharmaceutical Sciences, 16(1), 133-143. [Link]

  • SynZeal. Seco Everolimus B | 769905-89-7. [Link]

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  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. [Link]

  • Venkatasai Life Sciences. Seco Everolimus B. [Link]

  • Bhagavat, M. (2024). Method development and validation of everolimus by using rp-hplc. International Journal of Creative Research Thoughts, 12(10), 45-52. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. [Link]

  • D'Urso, A., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Pharmaceuticals, 16(10), 1435. [Link]

  • KM Pharma Solution Private Limited. Seco Everolimus B. [Link]

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  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • Yuan, C., et al. (2014). A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. Bioanalysis, 6(12), 1597-1604. [Link]

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  • Eurofins-Viracor. 30409 - Everolimus LC-MS/MS | Clinical. [Link]

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Validation

A Spectroscopic Guide to the Comparative Analysis of Seco-Everolimus B and Other Everolimus Impurities

This guide provides a comprehensive comparison of seco-Everolimus B and other impurities of Everolimus, focusing on the application of key spectroscopic techniques for their identification and characterization. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of seco-Everolimus B and other impurities of Everolimus, focusing on the application of key spectroscopic techniques for their identification and characterization. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Everolimus.

Introduction to Everolimus and Its Impurities

Everolimus is a semi-synthetic macrolide, derived from sirolimus, and is a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] It is widely used as an immunosuppressant in organ transplantation and for the treatment of various cancers.[1][2] The manufacturing process and storage of Everolimus can lead to the formation of various impurities, including process-related impurities and degradation products.[] These impurities can potentially impact the safety and efficacy of the drug product, making their identification and control a critical aspect of pharmaceutical development.[][4]

Seco-Everolimus B, also known as Everolimus Hydrolized Impurity, is a key degradation product formed through the hydrolysis of the macrolide ring of Everolimus.[5][6][7] Its chemical name is (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid.[5][6][7] Understanding the spectroscopic signature of seco-Everolimus B in comparison to other impurities is essential for developing robust analytical methods for quality control.

Spectroscopic Techniques for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of Everolimus and its impurities.[4][8][9] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for separation and quantification.[10][11][12][13] For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1][14][15][16]

The Central Role of Chromatography in Separation

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for separating Everolimus from its impurities.[10][12][17] The choice of stationary phase (e.g., C18 or C8 column), mobile phase composition, and gradient elution are critical parameters that are optimized to achieve adequate resolution between the parent drug and its closely related impurities.[][12][17]

Comparative Spectroscopic Analysis

This section details the expected spectroscopic characteristics of seco-Everolimus B and other common Everolimus impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV serves as the primary tool for detecting and quantifying impurities. Everolimus and its impurities, containing a conjugated triene system, exhibit strong UV absorbance, typically monitored around 280-285 nm.[10][12][17]

In a typical RP-HPLC chromatogram, seco-Everolimus B, being more polar due to the opened macrolide ring and the presence of a carboxylic acid group, is expected to have a shorter retention time compared to Everolimus. Other impurities will have varying retention times based on their polarity.

Table 1: Expected HPLC-UV Characteristics of Everolimus and Key Impurities

CompoundExpected Retention Time (Relative to Everolimus)Key UV-Vis Spectral Features
Everolimus1.0λmax ~278, 288, 300 nm (characteristic triene chromophore)
seco-Everolimus B< 1.0Similar λmax to Everolimus, potential for slight shifts
Process Impurity (e.g., dialkylated rapamycin derivatives)> 1.0 or < 1.0Similar λmax to Everolimus
Oxidative Degradation ProductsVariableMay show altered λmax depending on the modification to the chromophore
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial molecular weight information and fragmentation patterns for structural elucidation.[1][14][15] Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolides.[4]

  • Everolimus: The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is readily observed.[18]

  • seco-Everolimus B: The molecular weight of seco-Everolimus B is 18 Da higher than Everolimus due to the addition of a water molecule during hydrolysis. This mass difference is a key diagnostic feature in the mass spectrum.[7][19]

  • Other Impurities: Process-related impurities may show mass differences corresponding to the addition or loss of specific functional groups.[1][14] Oxidative degradation products will exhibit an increase in mass corresponding to the addition of one or more oxygen atoms.[]

Table 2: Key Mass Spectrometric Data for Everolimus and Impurities

CompoundMolecular FormulaMolecular WeightExpected [M+Na]⁺ (m/z)Key Fragmentation Pathways
EverolimusC₅₃H₈₃NO₁₄958.22981.57Characteristic losses of the side chain and fragments of the macrolide ring.[15]
seco-Everolimus BC₅₃H₈₅NO₁₅976.24999.58Fragmentation will differ significantly from Everolimus due to the open-ring structure.
Everolimus Impurity CC₅₂H₈₁NO₁₄944.21967.56Fragmentation patterns can reveal the specific structural modification.[20]
Everolimus Impurity FC₅₅H₈₉NO₁₆1020.311043.61Fragmentation patterns can reveal the specific structural modification.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, making it the definitive technique for unambiguous structure elucidation of impurities.[2][14][16] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed.

  • Everolimus: The NMR spectrum of Everolimus is complex, but well-characterized, with specific chemical shifts for the protons and carbons of the macrolide ring and its substituents.[21]

  • seco-Everolimus B: The most significant changes in the NMR spectrum of seco-Everolimus B compared to Everolimus will be observed for the protons and carbons near the site of hydrolysis. The formation of a carboxylic acid and a hydroxyl group will lead to the appearance of new signals and shifts in the positions of existing signals.

  • Other Impurities: The NMR spectra of other impurities will show specific changes that correspond to their unique structural modifications, such as altered chemical shifts or the appearance/disappearance of signals related to specific functional groups.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Everolimus and its impurities. Method optimization and validation are crucial for specific applications.

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).[12][17]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection Wavelength: 280 nm or 285 nm.[10][12][17]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Protocol 2: LC-MS Method for Structural Elucidation
  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but using volatile mobile phase additives (e.g., formic acid or ammonium acetate) that are compatible with MS.

  • Mass Spectrometer: An instrument capable of high-resolution mass analysis and tandem MS (MS/MS) for fragmentation studies (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting compounds. Perform MS/MS experiments on the ions of interest to obtain fragmentation patterns.

  • Data Analysis: Propose structures for the impurities by interpreting the mass spectra and fragmentation data.

Protocol 3: NMR Spectroscopy for Structure Confirmation
  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve a sufficient amount (typically sub-milligram quantities with modern instruments) in a deuterated solvent (e.g., CDCl₃, CD₃OD).[2]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive probe.

  • Experiments: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

  • Data Analysis: Assign all proton and carbon signals and use the correlation data to confirm the chemical structure of the impurity.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Everolimus impurities.

G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting Bulk_Drug Bulk Drug Substance or Formulation HPLC_UV HPLC-UV Analysis Bulk_Drug->HPLC_UV Initial Screening & Quantification LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS For Unknown Peaks Prep_HPLC Preparative HPLC HPLC_UV->Prep_HPLC Isolate Impurities Data_Analysis Data Interpretation & Structure Confirmation LC_MS->Data_Analysis NMR NMR Spectroscopy Prep_HPLC->NMR NMR->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: Workflow for Everolimus Impurity Analysis.

Structural Relationship

The following diagram illustrates the structural relationship between Everolimus and its hydrolyzed impurity, seco-Everolimus B.

G Everolimus Everolimus (Macrolide Ring Intact) Seco_Everolimus_B seco-Everolimus B (Hydrolyzed Macrolide Ring) Everolimus->Seco_Everolimus_B Hydrolysis (+H₂O)

Caption: Conversion of Everolimus to seco-Everolimus B.

Conclusion

The comprehensive spectroscopic comparison of seco-Everolimus B and other impurities is fundamental for ensuring the quality and safety of Everolimus drug products. A multi-technique approach, combining the separation power of HPLC with the detailed structural information provided by MS and NMR, is essential for the unambiguous identification and characterization of these impurities. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate robust analytical methods for the control of impurities in Everolimus.

References

  • IJTSRD. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–605. Retrieved from [Link]

  • Supurgibekov, M. B., et al. (2021). Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Organic Process Research & Development, 26(1), 115-122. Retrieved from [Link]

  • ResearchGate. (2021). Chromatograms of stress conditions of everolimus. (a) Acidic.... Retrieved from [Link]

  • Khan, A. A., et al. (2013). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical Formulations. ISRN Analytical Chemistry, 2013, 1-17. Retrieved from [Link]

  • Shestakov, A. N., et al. (2021). Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Organic Process Research & Development, 26(1), 115-122. Retrieved from [Link]

  • Baldelli, S., et al. (2005). High-performance liquid chromatography with ultraviolet detection for therapeutic drug monitoring of everolimus. Journal of Chromatography B, 816(1-2), 99-105. Retrieved from [Link]

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  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • Gfeller, M., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(11), 1967-1981. Retrieved from [Link]

  • RJ Wave. (n.d.). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Retrieved from [Link]

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  • ResearchGate. (2025). Simultaneous Measurement of Sirolimus and Everolimus in Whole Blood by HPLC with Ultraviolet Detection. Retrieved from [Link]

  • Cattaneo, D., et al. (2005). Comparison of the Innofluor certican assay with HPLC-UV for the determination of everolimus concentrations in heart transplantation. Therapeutic Drug Monitoring, 27(6), 794-798. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of seco-Everolimus B versus its Parent Drug, Everolimus

Introduction: The Potent mTOR Inhibitor and its Hydrolyzed Counterpart Everolimus is a derivative of sirolimus (rapamycin) and a potent, orally available inhibitor of the mammalian target of rapamycin (mTOR).[1][2] By bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent mTOR Inhibitor and its Hydrolyzed Counterpart

Everolimus is a derivative of sirolimus (rapamycin) and a potent, orally available inhibitor of the mammalian target of rapamycin (mTOR).[1][2] By binding to the intracellular protein FKBP12, the Everolimus-FKBP12 complex specifically inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[3][4] This mechanism of action has led to its approval and widespread use as an immunosuppressant in organ transplantation and as an anti-cancer agent for various malignancies.[5][6]

During manufacturing, storage, or under physiological conditions with exposure to moisture, Everolimus can undergo hydrolysis of its macrolide lactone ring.[] This process results in the formation of a ring-opened, or 'seco', derivative known as seco-Everolimus B, also referred to as an "Everolimus hydrolyzed impurity."[1][8][9] The structural integrity of the macrolide ring is a well-established prerequisite for the biological activity of rapamycin and its analogs.[10] This guide will explore the profound impact of this single chemical modification on the compound's ability to inhibit the mTOR pathway.

Structural Differences: The Criticality of the Macrolide Ring

The fundamental difference between Everolimus and seco-Everolimus B lies in the integrity of the macrolide ring. Everolimus possesses a closed macrocyclic lactone structure, which is essential for its biological function. In contrast, seco-Everolimus B is the product of ester hydrolysis, resulting in the cleavage of this ring to form a linear carboxylic acid.

FeatureEverolimusseco-Everolimus B
Chemical Structure Macrocyclic LactoneAcyclic Carboxylic Acid
Synonyms RAD001, AfinitorEverolimus Hydrolyzed Impurity, Everolimus Open-Ring Acid Impurity
Molecular Formula C53H83NO14C53H85NO15
Molecular Weight 958.2 g/mol 976.3 g/mol

This seemingly minor modification has profound implications for the molecule's three-dimensional conformation, which is critical for its interaction with its biological targets.

Mechanism of Action: A Tale of Two Domains

The immunosuppressive and antiproliferative effects of Everolimus are initiated by its high-affinity binding to the immunophilin FKBP12. The resulting drug-protein complex then acts as the functional inhibitor of mTORC1. The rapamycin family of molecules, including Everolimus, can be understood as having two key functional domains:

  • The Binding Domain: This region of the molecule docks into the active site of FKBP12.

  • The Effector Domain: Upon binding to FKBP12, this domain is presented in a specific orientation that allows it to interact with and inhibit the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[11][12]

The closed macrolide ring of Everolimus is essential for maintaining the correct spatial arrangement of these two domains.

cluster_0 Cellular Environment cluster_1 Active Complex Formation Everolimus Everolimus (Closed Ring) FKBP12 FKBP12 Everolimus->FKBP12 Binds to Complex Everolimus-FKBP12 Complex Everolimus->Complex FKBP12->Complex mTORC1 mTORC1 Downstream S6K1, 4E-BP1 (Phosphorylation) mTORC1->Downstream Activates Complex->mTORC1 Inhibits Effect Cell Growth & Proliferation Downstream->Effect

Caption: Mechanism of Everolimus Action.

Predicted Biological Activity of seco-Everolimus B: A Loss of Function

The hydrolysis of the lactone ring in seco-Everolimus B is predicted to cause a catastrophic loss of biological activity. This hypothesis is strongly supported by data on seco-Rapamycin, the analogous ring-opened form of rapamycin. Studies have shown that seco-Rapamycin does not affect mTOR function and exhibits less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[13]

Causality behind the Predicted Inactivity:

  • Conformational Disruption: The opening of the macrolide ring fundamentally alters the three-dimensional structure of the molecule. This change would prevent it from fitting correctly into the binding pocket of FKBP12.

  • Loss of Effector Presentation: Even if some weak binding to FKBP12 were to occur, the linear, flexible nature of the seco- form would disrupt the precise orientation of the effector domain required to interact with and inhibit mTORC1.

Therefore, it is hypothesized that seco-Everolimus B is biologically inactive as an mTORC1 inhibitor.

Experimental Verification: A Guide for the Bench Scientist

To empirically validate the predicted disparity in biological activity, a series of well-established in vitro and cellular assays can be employed. The following protocols provide a robust framework for a direct comparison.

Experiment 1: In Vitro mTORC1 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Everolimus and seco-Everolimus B against purified, active mTORC1.

cluster_workflow Workflow: In Vitro mTORC1 Kinase Assay A Prepare Reagents (mTORC1, 4E-BP1, ATP, Test Compounds) B Incubate mTORC1 with Everolimus or seco-Everolimus B A->B C Initiate Kinase Reaction (Add Substrate & ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Detect Phosphorylation (e.g., TR-FRET, Western Blot) D->E F Calculate IC50 Values E->F

Caption: Workflow for the in vitro mTORC1 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified, active mTORC1 complex in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

    • Prepare a stock solution of the substrate, such as recombinant GST-4E-BP1.

    • Prepare serial dilutions of Everolimus and seco-Everolimus B (e.g., from 1 µM to 0.01 nM) in DMSO, along with a DMSO-only vehicle control.

    • Prepare ATP solution in kinase assay buffer.

  • Inhibitor Pre-incubation:

    • In a 96-well or 384-well assay plate, add the mTORC1 enzyme.

    • Add the diluted test compounds (Everolimus, seco-Everolimus B) or vehicle control to the wells.

    • Incubate for 20 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate (GST-4E-BP1) and ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Detect the level of substrate phosphorylation using a suitable method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a terbium-labeled phospho-specific antibody.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Expected Outcome:

CompoundPredicted IC50 (mTORC1 Kinase Assay)
Everolimus ~1-5 nM[2]
seco-Everolimus B > 10 µM (Inactive)
Experiment 2: Cellular Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on a cancer cell line known to be sensitive to mTOR inhibition.

Objective: To determine the half-maximal growth inhibition concentration (GI50) of Everolimus and seco-Everolimus B in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Everolimus and seco-Everolimus B in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Measure cell viability using a colorimetric or luminescent assay such as MTT, SRB, or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell growth against the logarithm of the compound concentration and calculate the GI50 value.

Expected Outcome:

CompoundPredicted GI50 (MCF-7 Cells)
Everolimus Low nM range[14]
seco-Everolimus B > 10 µM (Inactive)
Experiment 3: Western Blot Analysis of mTORC1 Signaling

This assay provides a direct readout of mTORC1 activity within the cell by measuring the phosphorylation status of its key downstream targets.

Objective: To assess the ability of Everolimus and seco-Everolimus B to inhibit the phosphorylation of S6 Ribosomal Protein (S6) and 4E-BP1 in cultured cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Grow a suitable cell line (e.g., T-cell lymphoma lines, HEK293) to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal mTORC1 activity.

    • Pre-treat cells with various concentrations of Everolimus, seco-Everolimus B, or vehicle for 1-2 hours.

    • Stimulate mTORC1 activity by adding serum or growth factors (e.g., insulin) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with Everolimus will show a dose-dependent decrease in the phosphorylation of S6 and 4E-BP1. In contrast, treatment with seco-Everolimus B is not expected to have any effect on the phosphorylation of these mTORC1 substrates.

Conclusion and Implications

The structural integrity of the macrolide ring is indispensable for the biological activity of Everolimus. Its hydrolytic degradation product, seco-Everolimus B, is predicted to be biologically inactive due to its inability to form the necessary ternary complex with FKBP12 and mTORC1. This loss of function has significant implications for drug formulation, stability testing, and quality control, as the presence of seco-Everolimus B would represent a loss of active pharmaceutical ingredient and a potential reduction in therapeutic efficacy. The experimental protocols provided in this guide offer a comprehensive strategy for researchers to confirm this structure-activity relationship and to quantify the activity of Everolimus and its related impurities.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Everolimus?
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Validation

Inter-laboratory Validation of seco-Everolimus B Quantification: A Comparative Guide to Best Practices

This guide provides an in-depth comparison of analytical methodologies for the quantification of seco-everolimus B, a critical degradation product of the immunosuppressant drug everolimus. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of seco-everolimus B, a critical degradation product of the immunosuppressant drug everolimus. Designed for researchers, scientists, and drug development professionals, this document outlines best practices for establishing a robust, validated, and transferable analytical method, ensuring data integrity and comparability across different laboratories.

Introduction: The Significance of Monitoring Everolimus and its Degradants

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used in transplantation medicine to prevent organ rejection and in oncology to treat various cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial for optimizing efficacy and minimizing toxicity.

Beyond the parent drug, the quantification of its metabolites and degradation products is of paramount importance. Seco-everolimus B is a hydrolyzed, open-ring impurity of everolimus that can form during manufacturing, storage, or even in vivo. The presence of such degradation products can potentially impact the safety and efficacy of the drug product. Therefore, reliable and validated analytical methods are essential for the accurate quantification of seco-everolimus B to ensure product quality and patient safety.

This guide will focus on the inter-laboratory validation of seco-everolimus B quantification, a critical step in ensuring that analytical methods are robust and can be successfully transferred and implemented across different testing sites.

Comparative Analysis of Analytical Methodologies

The two most common analytical techniques for the quantification of everolimus and its related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique. It offers good precision and linearity for quantifying analytes that possess a suitable chromophore.

  • Principle: Separation of the analyte from other components in a sample is achieved on a chromatographic column, and quantification is based on the absorption of UV light by the analyte.

  • Advantages:

    • Lower instrumentation cost compared to LC-MS/MS.

    • Simpler operation and maintenance.

    • Robust and reliable for routine analysis.

  • Disadvantages:

    • Lower sensitivity compared to LC-MS/MS, which may be a limitation for low-level impurity quantification.

    • Potential for interference from co-eluting compounds that also absorb UV light at the same wavelength, impacting specificity.[1]

    • Longer run times may be required to achieve adequate separation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2]

  • Principle: This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and finally detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Advantages:

    • High Specificity: The use of multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte, minimizing interferences from the sample matrix.[3]

    • High Sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), making it ideal for trace-level analysis of impurities and degradation products.[4]

    • Versatility: Capable of analyzing a wide range of compounds with varying polarities and molecular weights.

  • Disadvantages:

    • Higher initial investment and maintenance costs.

    • Requires more specialized expertise for method development and troubleshooting.

    • Susceptible to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[5][6]

Inter-laboratory Validation: Key Performance Indicators

ParameterAcceptance Criteria (ICH M10)Typical Performance for Everolimus LC-MS/MS Methods
Linearity (r²) ≥ 0.99≥ 0.99[9]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%0.5 - 1.0 ng/mL[4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.6%[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.7%[4]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)92.1% to 105%[4]
Recovery Consistent, precise, and reproducible46.3% to 50.6%[4]

Disclaimer: The "Typical Performance" data is based on published methods for everolimus and serves as a reasonable expectation for a well-developed LC-MS/MS method for its degradation product, seco-everolimus B. Actual performance will depend on the specific method and laboratory conditions.

A long-term cross-validation study for everolimus therapeutic drug monitoring showed that the monthly inter-laboratory variability (CV%) for LC-MS/MS methods ranged from 6.5% to 23.2%, with an average of 14.8%.[10] This highlights the importance of robust and well-documented methods to minimize inter-laboratory discrepancies.

Recommended Experimental Protocol: LC-MS/MS Quantification of seco-Everolimus B

The following protocol is a "best-practice" recommendation for the quantification of seco-everolimus B in a given matrix (e.g., drug substance, formulation, or biological sample). This protocol is based on established methods for everolimus and its metabolites and adheres to the principles of bioanalytical method validation.[4][9]

Materials and Reagents
  • seco-Everolimus B reference standard

  • Everolimus-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Appropriate blank matrix

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known amounts of seco-everolimus B reference standard into the blank matrix.

  • Internal Standard Addition: Add a fixed amount of the internal standard (e.g., everolimus-d4) to all samples, calibrators, and QCs.

  • Protein Precipitation (for biological matrices): Add 3 volumes of cold acetonitrile or methanol to 1 volume of the sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: A suitable gradient to separate seco-everolimus B from everolimus and other potential interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • seco-Everolimus B: To be determined by infusing a standard solution.

    • Everolimus-d4 (Internal Standard): e.g., m/z 996.7 → 929.6

Method Validation

The method must be fully validated according to ICH M10 guidelines, including assessments of:

  • Selectivity and Specificity

  • Matrix Effect

  • Calibration Curve Linearity

  • Accuracy and Precision (intra- and inter-day)

  • Carryover

  • Dilution Integrity

  • Stability (bench-top, freeze-thaw, long-term)

Visualizing the Analytical Workflow

A clear and well-defined workflow is essential for ensuring consistency and minimizing errors, especially in an inter-laboratory setting.

analytical_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt & Login storage Sample Storage (-80°C) sample_receipt->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing data_review Data Review & QC Check data_processing->data_review report_generation Report Generation data_review->report_generation

Caption: A generalized workflow for the quantification of seco-everolimus B.

Conclusion

The accurate and precise quantification of seco-everolimus B is critical for ensuring the quality and safety of everolimus-containing drug products. While both HPLC-UV and LC-MS/MS can be employed for this purpose, LC-MS/MS is the recommended methodology due to its superior sensitivity and specificity, which are essential for impurity analysis.

A successful inter-laboratory validation hinges on a well-developed and thoroughly documented analytical method. By adhering to the principles outlined in regulatory guidelines such as ICH M10 and by establishing clear performance benchmarks, laboratories can ensure the generation of reliable and comparable data. The provided "best-practice" protocol and workflow serve as a robust starting point for developing and validating a method for seco-everolimus B quantification that is fit for its intended purpose and readily transferable across different analytical sites.

References

  • Salm, P., et al. (2014). Comparison of everolimus QMS immunoassay on Architect ci4100 and liquid chromatography/mass spectrometry: lack of agreement in organ-transplanted patients. Therapeutic Drug Monitoring, 36(5), 658-664. [Link]

  • Jain, D., et al. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 516-523. [Link]

  • Vulin, M., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Metabolites, 13(3), 431. [Link]

  • Zhang, Y., et al. (2022). Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies. Frontiers in Pharmacology, 13, 937083. [Link]

  • Kumari, B., & Patil, P. M. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. [Link]

  • Shipkova, M., et al. (2016). Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study. Therapeutic Drug Monitoring, 38(1), 98-106. [Link]

  • Koal, T., et al. (2010). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Journal of Chromatography B, 878(13-14), 1041-1046. [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(28), 7845-7860. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Jain, D., et al. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 516-523. [Link]

  • Koal, T., et al. (2010). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Journal of Chromatography B, 878(13-14), 1041-1046. [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Pieri, M., et al. (2008). Quantification of Sirolimus and Everolimus by Immunoassay Techniques: Test Specificity and Cross-Reactivity Evaluation. Therapeutic Drug Monitoring, 30(2), 219-225. [Link]

  • Vogeser, M., & Seger, C. (2008). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 54(4), 649-651. [Link]

  • LCGC International. (2010). A New Perspective on the Challenges of Mass Spectrometry. LCGC International, 28(s4), 22-26. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Bansal, S., & DeStefano, A. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 767-774. [Link]

  • Sree, G. P., et al. (2018). Stability Indicating RP HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1121-1131. [Link]

  • Sree, G. P., et al. (2018). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1121-1131. [Link]

  • ADLM. (2019). Growing Pains in LC-MS/MS Testing. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

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Comparative

A Comparative Analysis of seco-Everolimus B and Other Everolimus Degradation Products

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed, field-proven comparison of seco-Everolimus B and other degradation products of Everolimus....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed, field-proven comparison of seco-Everolimus B and other degradation products of Everolimus. The focus is on the practical application of analytical chemistry to ensure the stability, safety, and efficacy of Everolimus in pharmaceutical development. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to conduct robust and self-validating studies.

The Critical Role of Degradation Profiling for Everolimus

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), widely used as an immunosuppressant in organ transplantation and as an anti-cancer agent.[1] Its complex macrolide structure, a derivative of sirolimus, makes it susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light.[][3] The formation of degradation products is a critical quality attribute that must be meticulously controlled. These impurities can reduce therapeutic efficacy or introduce potential toxicities, making their identification and quantification a regulatory necessity and a scientific imperative.

This guide will focus on a primary hydrolytic degradant, seco-Everolimus B, and contrast its characteristics and analytical signature with other common degradation products.

Formation Pathways: A Tale of Chemical Instability

The degradation of Everolimus is not a single reaction but a network of potential transformations. The specific degradants formed are dictated by the environmental stressor.

seco-Everolimus B: The Signature of Hydrolysis

The term "seco" in organic chemistry denotes the cleavage of a ring. Seco-Everolimus B is the product of hydrolytic cleavage of the main macrocyclic lactone (ester) ring in the Everolimus molecule.[4][5][6] This reaction, which introduces a molecule of water, is typically accelerated by the presence of acids or bases.[][7] The result is a linear carboxylic acid, which significantly alters the molecule's polarity and chemical properties.

Everolimus_Degradation_Pathway Everolimus Everolimus (Lactone Ring Intact) seco_B seco-Everolimus B (Ring-Opened Carboxylic Acid) Everolimus->seco_B Hydrolysis (Acid/Base Catalyzed) Other_Degradants Other Degradation Products (Isomers, Oxidized Products) Everolimus->Other_Degradants Oxidation, Light, Heat

Caption: Degradation pathways of Everolimus.

Other Key Degradation Classes

Beyond simple hydrolysis, Everolimus can degrade via other mechanisms:

  • Oxidative Degradants: The molecule has several sites susceptible to oxidation, particularly when exposed to oxidizing agents like hydrogen peroxide.[][7] This can lead to the formation of epoxides or hydroxylated species.

  • Isomers: Thermal or photolytic stress can provide the energy needed to cause isomerization at one of the chiral centers, leading to diastereomers with potentially different biological activities.

  • Retro-Aldol Degradation: This is another potential pathway that can lead to the cleavage of carbon-carbon bonds within the macrocycle.[8][9]

The Analytical Challenge: A Self-Validating Methodological Approach

Distinguishing between structurally similar molecules like Everolimus and its degradants requires high-resolution analytical techniques. The goal is to develop a "stability-indicating" method—a method that is proven to be capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for this analysis.[1][] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (the column) and a polar mobile phase.

Table 1: A Validated RP-HPLC Method for Everolimus Impurity Profiling

Parameter Condition Scientific Rationale (Expertise & Experience)
Column C18 Stationary Phase (e.g., 100 x 4.6 mm, 5 µm) The C18 (octadecyl) chemistry provides the necessary hydrophobicity to retain the large, relatively nonpolar Everolimus macrocycle and its derivatives, allowing for separation based on subtle polarity differences.[7][10]
Mobile Phase A 0.1% Formic Acid or 4 mM Ammonium Acetate in Water The acidic modifier protonates silanol groups on the silica backbone, preventing peak tailing. It also ensures the carboxylic acid of seco-Everolimus B is in a consistent protonation state. Ammonium acetate is a volatile buffer ideal for subsequent MS detection.[11]
Mobile Phase B Acetonitrile/Methanol mixture with acid/buffer This organic solvent mixture elutes the analytes from the C18 column. The specific ratio can be optimized to fine-tune selectivity between closely eluting isomers.[7][11]
Elution Gradient Elution A gradient (increasing concentration of Mobile Phase B over time) is essential. It allows for the elution of more polar degradants (like seco-Everolimus B) early in the run, while still providing enough organic strength to elute the highly retained parent drug in a sharp, symmetrical peak.
Column Temp. 60 °C Elevated temperature lowers mobile phase viscosity, allowing for higher flow rates or lower backpressure. More importantly, it can improve peak shape and sometimes alter selectivity, which can be crucial for resolving critical pairs.[11]

| Detection | UV/PDA at ~280 nm | The conjugated polyene system in the Everolimus macrocycle provides a strong chromophore for UV detection, enabling sensitive quantification. A Photo-Diode Array (PDA) detector is superior as it captures the entire UV spectrum, which can help distinguish between co-eluting peaks and assess peak purity.[7][10] |

Unambiguous Identification: The Power of Mass Spectrometry (MS)

While HPLC separates the compounds, Mass Spectrometry provides definitive identification. When coupled with HPLC (LC-MS), it is the gold standard for impurity characterization.

  • seco-Everolimus B: Will have a molecular weight that is 18.0106 Da (the mass of H₂O) greater than Everolimus, confirming its identity as a hydrolytic product.[5]

  • Oxidized Products: Will show a mass increase of 15.9949 Da (the mass of an oxygen atom).

  • Isomers: Will have the exact same mass as Everolimus. They can only be distinguished by their different HPLC retention times and, potentially, by subtle differences in their MS/MS fragmentation patterns.

Experimental Protocol: A Forced Degradation Workflow

Forced degradation (or stress testing) is a systematic process to intentionally degrade the drug substance.[7][12] This helps identify likely degradation products and validates the analytical method's ability to separate them.

Forced_Degradation_Workflow cluster_Stress 1. Apply Stress Conditions cluster_Analysis 2. Analytical Characterization Acid Acid Hydrolysis (e.g., 2N HCl, 60°C) HPLC HPLC Separation Acid->HPLC Base Alkaline Hydrolysis (e.g., 2N NaOH, 60°C) Base->HPLC Oxidative Oxidation (e.g., 20% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 105°C) Thermal->HPLC Photolytic Photolytic (Sunlight/UV) Photolytic->HPLC MS MS/MS Identification HPLC->MS Quant Quantification & Profiling MS->Quant Report Report Quant->Report Generate Impurity Profile API_Sample Everolimus API Sample API_Sample->Acid Expose aliquots API_Sample->Base Expose aliquots API_Sample->Oxidative Expose aliquots API_Sample->Thermal Expose aliquots API_Sample->Photolytic Expose aliquots Control Unstressed Control Control->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of Everolimus in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 2N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 2N NaOH before diluting for analysis.[7][13]

  • Alkaline Degradation: Mix 1 mL of stock solution with 1 mL of 2N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 2N HCl before diluting.[7][13]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Keep at room temperature or slightly elevated (e.g., 60°C) for 30 minutes.[7][13]

  • Thermal Degradation: Expose the solid powder to 105°C for 6 hours.[12] Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose the solid powder to direct sunlight for 7 days.[12][13] Dissolve and dilute for analysis.

  • Analysis: Inject all stressed samples, plus an unstressed control, into the validated LC-MS system.

Comparative Data Summary

The results of a forced degradation study allow for a direct comparison of the degradation products.

Table 2: Comparative Profile of Major Everolimus Degradants

Degradation Product Primary Formation Condition Expected Chromatographic Behavior Key Identifying Feature (MS)
Everolimus (Parent) Unstressed Control Main, highly retained peak [M+Na]⁺ at m/z ~980.6
seco-Everolimus B Acidic & Alkaline Hydrolysis Elutes significantly earlier than Everolimus due to increased polarity from the new carboxylic acid group. Mass increase of 18 Da. [M+Na]⁺ at m/z ~998.6
Oxidized Product Oxidative Stress (H₂O₂) Typically elutes earlier than Everolimus due to the addition of polar hydroxyl or epoxide groups. Mass increase of 16 Da. [M+Na]⁺ at m/z ~996.6

| Isomer | Thermal or Photolytic Stress | Elutes very close to the parent Everolimus peak, often as a shoulder or a poorly resolved peak. Requires a highly efficient column. | Identical mass to Everolimus. Differentiated only by retention time and potentially MS/MS fragmentation. |

Note: The exact m/z values may vary based on the adduct formed (e.g., H⁺, K⁺, NH₄⁺). The values above are illustrative for the sodium adduct.

Studies show that Everolimus degrades significantly under acidic and oxidative conditions, while being relatively more stable under neutral, thermal, and photolytic stress.[7][10] For instance, one study reported 7.02% degradation under acidic conditions and 10.09% under oxidative conditions.[7]

Conclusion: A Strategy for Quality and Control

The analysis of seco-Everolimus B versus other degradation products is not merely an academic exercise; it is a fundamental component of ensuring pharmaceutical quality. Seco-Everolimus B serves as a key marker for hydrolytic instability, while other degradants pinpoint vulnerabilities to oxidation or isomerization.

Best Practices for the Development Professional:

  • Method Specificity is Paramount: The primary goal of the analytical method is specificity. You must prove that you can separate all known and potential degradation products from the parent compound.

  • Use Orthogonal Detection: Combining UV/PDA and MS provides a safety net. UV gives robust quantification, while MS provides unambiguous identification.

  • Characterize Your Peaks: Do not leave significant degradation peaks unidentified. Use high-resolution MS and MS/MS to propose structures for unknown impurities.

By implementing the robust, scientifically-grounded workflows described in this guide, researchers can confidently characterize the stability of Everolimus, leading to the development of safe, stable, and effective drug products.

References

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian journal of pharmaceutical sciences, 77(5), 599–605. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. [Link]

  • ResearchGate. Chromatograms of stress conditions of everolimus. (a) Acidic...[Link]

  • International Journal of Novel Research and Development (IJNRD). (2025). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. [Link]

  • ResearchGate. Summary of degradation parameters for everolimus. [Link]

  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. [Link]

  • MDPI. (2024). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. [Link]

  • Google Patents.
  • SynZeal. Seco Everolimus B | 769905-89-7. [Link]

  • Venkatasai Life Sciences. Seco Everolimus B. [Link]

  • New Drug Approvals. (2021). EVEROLIMUS. [Link]

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Validation

A Comparative Guide to the Purity Assessment of seco-Everolimus B Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of reference materials is paramount. This guide provides an in-depth, objecti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of reference materials is paramount. This guide provides an in-depth, objective comparison of methodologies for assessing the purity of seco-Everolimus B, a critical impurity of the immunosuppressant drug Everolimus. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in making informed decisions.

Seco-Everolimus B is a hydrolyzed impurity of Everolimus, and its accurate quantification is essential for ensuring the safety and efficacy of the final drug product.[1][2][3][4] This guide will explore a multi-faceted approach to purity assessment, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Orthogonal Analytical Techniques

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. For a complex molecule like seco-Everolimus B, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling

HPLC with UV detection is a cornerstone of pharmaceutical analysis for quantifying known and unknown organic impurities.[5][6] Its high resolving power and sensitivity make it ideal for separating structurally similar compounds.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected for its versatility and suitability for analyzing moderately polar to non-polar compounds like Everolimus and its derivatives.[7] The choice of a C18 column provides excellent hydrophobic retention and separation of the parent drug from its degradation products.

Experimental Protocol: RP-HPLC-UV

Objective: To separate and quantify organic impurities in the seco-Everolimus B reference material.

Parameter Condition Justification
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column Zorbax SB-C18, 4.6 x 250 mm, 5 µmOffers good peak shape and resolution for macrolide compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic conditions to promote good peak shape for acidic analytes.
Mobile Phase B AcetonitrileA common organic modifier with good elution strength for these compounds.
Gradient Elution See detailed gradient table belowOptimizes separation of closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength 280 nmA wavelength where Everolimus and its related impurities exhibit significant absorbance.[8]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Sample Preparation Dissolve reference material in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.Ensures complete dissolution and compatibility with the mobile phase.

Gradient Table:

Time (min)% Mobile Phase B
040
2590
3090
3140
3540
Data Presentation: Comparative Purity of seco-Everolimus B Reference Materials
Reference Material Lot seco-Everolimus B Purity (%) by HPLC-UV (Area %) Total Impurities (%) Largest Unknown Impurity (%)
In-house Lot A 98.51.50.3
Alternative Supplier Lot X 97.22.80.8
Alternative Supplier Lot Y 99.10.90.2

This data highlights the variability that can exist between different batches and suppliers of reference materials. A higher purity and lower level of unknown impurities are indicative of a more reliable reference standard.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for the structural elucidation of impurities.[9]

Rationale for Method Selection

An LC-MS/MS method provides high sensitivity and specificity for identifying and confirming the presence of known and unknown impurities, even at trace levels.[10][11][12] This is crucial for a comprehensive characterization of the reference material.

Experimental Protocol: LC-MS/MS

Objective: To identify and confirm the structure of impurities in the seco-Everolimus B reference material.

Parameter Condition Justification
LC System Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separations compatible with mass spectrometry.
MS System Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalentOffers high sensitivity and selectivity for targeted analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveEverolimus and its derivatives readily form positive ions.
Chromatographic Conditions Same as HPLC-UV methodAllows for direct comparison of chromatographic profiles.
MS/MS Analysis Product ion scans of parent ions corresponding to potential impurities.Provides fragmentation patterns for structural confirmation.
Data Presentation: Impurity Profile of In-house Lot A
Impurity Retention Time (min) Observed [M+H]+ Proposed Structure
Everolimus22.5958.6Parent Drug
Impurity 118.2976.6Isomeric Impurity
Impurity 220.1944.6Degradation Product

The ability to identify specific impurities provides a deeper understanding of the reference material's quality and potential degradation pathways.

Part 3: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise quantification.[16]

Rationale for Method Selection

qNMR offers traceability to the International System of Units (SI) and is considered a gold standard for the certification of reference materials.[13][14][17] It is particularly valuable for assigning an absolute purity value, which is essential for a primary reference standard.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute purity (mass fraction) of the seco-Everolimus B reference material.

Parameter Condition Justification
NMR Spectrometer Bruker Avance III 600 MHz or equivalentHigh-field NMR provides better signal dispersion and sensitivity.
Solvent DMSO-d6A common solvent that dissolves a wide range of organic compounds.
Internal Standard (IS) Maleic Acid (Certified Reference Material)A stable, non-volatile solid with well-resolved protons in a clean region of the spectrum.
Pulse Program zg30 (Bruker)A standard single-pulse experiment suitable for quantitative analysis.
Relaxation Delay (d1) 30 sEnsures full relaxation of all protons, which is critical for accurate integration.
Number of Scans 16Provides a good signal-to-noise ratio for accurate quantification.
Data Processing Manual phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard.Careful data processing is crucial for accurate results.
Data Presentation: Comparative Purity Assessment by Orthogonal Methods
Reference Material Lot Purity by HPLC-UV (Area %) Purity by qNMR (mass %)
In-house Lot A 98.598.3 ± 0.2
Alternative Supplier Lot X 97.296.9 ± 0.3
Alternative Supplier Lot Y 99.199.0 ± 0.1

The close agreement between the HPLC and qNMR results for each lot provides a high degree of confidence in the assigned purity values. The qNMR value, with its associated uncertainty, represents a more accurate and defensible measure of the true purity.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting prep Weigh and dissolve seco-Everolimus B Reference Material hplc HPLC-UV Analysis (Impurity Profiling) prep->hplc lcms LC-MS/MS Analysis (Impurity ID) prep->lcms qnmr qNMR Analysis (Absolute Purity) prep->qnmr analysis Compare results from orthogonal methods hplc->analysis lcms->analysis qnmr->analysis report Generate Certificate of Analysis analysis->report

Caption: Orthogonal approach for reference material purity assessment.

Expertise in Action: Interpreting the Data

The combination of these three powerful analytical techniques provides a comprehensive and trustworthy assessment of the seco-Everolimus B reference material's purity.

  • HPLC-UV provides a detailed picture of the organic impurity profile, allowing for the quantification of both known and unknown impurities based on their relative peak areas.

  • LC-MS/MS offers definitive structural confirmation of the impurities, which is crucial for understanding potential degradation pathways and for regulatory submissions.

  • qNMR delivers an accurate and precise absolute purity value, which is the cornerstone of a certified reference material.

Conclusion

The purity assessment of a reference material is a critical undertaking that demands a meticulous and multi-faceted analytical strategy. This guide has demonstrated the power of combining HPLC-UV, LC-MS/MS, and qNMR to provide a comprehensive and reliable characterization of seco-Everolimus B. By adhering to the principles of scientific integrity and leveraging the strengths of orthogonal techniques, we can ensure the quality and reliability of reference materials, which are the foundation of accurate and reproducible pharmaceutical analysis.

References

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Separation Science. (2023). Certified reference materials for quantitative NMR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmacy and Industrial Research. (n.d.). Analytical method development for the estimation of everolimus by rp-hplc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • ResearchGate. (2024). Method development and validation of everolimus by using rp-hplc. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • PubMed. (2019). Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling. Retrieved from [Link]

  • PubMed. (2010). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Identity of seco Everolimus B in Drug Formulations

Introduction: The Imperative of Purity for a Potent mTOR Inhibitor Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Potent mTOR Inhibitor

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. This mechanism of action makes it a cornerstone therapy in oncology for treating various cancers, including renal cell carcinoma, and in transplant medicine to prevent organ rejection.[1][2] The efficacy and safety of such a potent therapeutic agent are inextricably linked to its purity. The presence of impurities, which can arise during synthesis, storage, or degradation, can potentially alter the drug's therapeutic window, introduce toxicity, or reduce its efficacy.

Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurity levels in all drug products.[1] One of the most critical impurities for everolimus is seco Everolimus B , a ring-opened hydrolytic degradant.[3][4] Its formation represents a loss of the active pharmaceutical ingredient (API) and introduces a new chemical entity whose pharmacological and toxicological profiles may differ from the parent drug. Therefore, the ability to accurately identify and quantify this impurity is not merely an analytical exercise but a fundamental requirement for ensuring patient safety and drug quality.

This guide presents a multi-faceted, orthogonal analytical strategy for the confident identification of seco Everolimus B, leveraging the strengths of both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Chemistry of Degradation: From Everolimus to its seco-Acid

Understanding the chemical transformation of everolimus is fundamental to developing a sound analytical strategy. Everolimus is a macrolide, characterized by a large lactone (a cyclic ester) ring. This ester bond is susceptible to hydrolysis, particularly under alkaline conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the C-O bond and the opening of the macrolide ring. This process yields seco Everolimus B, the corresponding carboxylic acid derivative.[3][4][5] This transformation adds a water molecule (H₂O) to the parent structure, increasing its molecular weight and, critically, its polarity.

G cluster_0 Chemical Transformation Everolimus Everolimus (C53H83NO14) MW: 958.2 (Closed Lactone Ring) secoB seco Everolimus B (C53H85NO15) MW: 976.3 (Open Carboxylic Acid) Everolimus->secoB  Alkaline Hydrolysis  (+ H₂O)

Caption: Hydrolysis of Everolimus to seco Everolimus B.

An Orthogonal Approach: The Synergy of HPLC-UV and LC-MS

For unequivocal identification of an impurity, relying on a single analytical technique is insufficient. A robust, self-validating system employs orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. In this context, we will compare and contrast two powerful methods:

  • HPLC-UV: A chromatographic technique that separates compounds based on their physicochemical interactions (e.g., polarity) with a stationary phase and detects them based on their ability to absorb UV light.

  • LC-MS: A hybrid technique that couples the separation capability of LC with the high specificity of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z).

This dual-pronged approach ensures that the identity of a suspected impurity is confirmed by both its chromatographic behavior and its unique molecular mass, providing a high degree of confidence.

Method 1: HPLC-UV - The Workhorse for Routine Quality Control

Reversed-phase HPLC (RP-HPLC) is the cornerstone of quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[6] For everolimus and its impurities, this method separates the more polar seco Everolimus B from the less polar parent drug. The addition of the carboxylic acid and hydroxyl group makes seco Everolimus B less retained on a non-polar C18 stationary phase, resulting in an earlier elution time compared to everolimus.

G cluster_workflow HPLC-UV Workflow prep Sample Preparation (Dilute formulation in mobile phase) inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (λ ≈ 280 nm) separate->detect analyze Data Analysis (Compare Retention Times) detect->analyze

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from established and validated methods for everolimus analysis.[7][][9]

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent.

    • Causality: A C18 column provides the necessary non-polar stationary phase to effectively retain and separate the large, hydrophobic everolimus molecule from its more polar degradants.

  • Mobile Phase: A mixture of Acetonitrile and Acetate Buffer (pH 6.5) in a 50:50 v/v ratio.

    • Causality: The acetonitrile acts as the strong organic solvent to elute the analytes. The aqueous buffer is critical; at a pH of 6.5, the carboxylic acid of seco Everolimus B will be deprotonated (COO-), ensuring consistent polarity and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

    • Causality: Everolimus possesses chromophores that exhibit significant absorbance at this wavelength, providing good sensitivity for both the parent drug and its structurally similar impurities.[7][]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the drug formulation in the mobile phase to achieve a final everolimus concentration of approximately 100 µg/mL. Filter through a 0.45 µm filter before injection.

Trustworthiness: System Suitability and Data Interpretation

A protocol is only trustworthy if it is self-validating. Before analyzing samples, system suitability tests must be performed.

  • Expected Results: In the resulting chromatogram, the peak corresponding to seco Everolimus B is expected to elute before the main everolimus peak due to its increased polarity.

  • Validation Checks:

    • Resolution: The resolution between the seco Everolimus B peak and the everolimus peak should be greater than 2.0, ensuring they are baseline separated.

    • Tailing Factor: The tailing factor for the everolimus peak should be less than 1.5 for symmetrical peaks.[7]

    • Reproducibility: The relative standard deviation (%RSD) for peak areas from replicate injections should be less than 2.0%.[7][9]

Method 2: LC-MS - The Gold Standard for Definitive Confirmation

While HPLC-UV provides strong indicative evidence based on retention time, it is not definitive. Co-elution with another impurity could lead to misidentification. LC-MS overcomes this limitation by providing molecular weight information, which is a unique physical property of the molecule. For this reason, LC-MS/MS is the preferred method for bioanalytical studies and therapeutic drug monitoring.[10]

G cluster_workflow LC-MS Workflow prep Sample Preparation (Dilute and filter) separate LC Separation (C18 Column) prep->separate ionize Ionization (Positive ESI) separate->ionize mass_analyze Mass Analysis (Detect m/z) ionize->mass_analyze confirm Data Confirmation (Match exact mass) mass_analyze->confirm

Caption: Experimental workflow for LC-MS confirmation.

Experimental Protocol: LC-MS Identification
  • LC System: An LC system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF).

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used to facilitate direct comparison.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Causality: ESI is a soft ionization technique suitable for large, thermally labile molecules like everolimus. The basic nitrogen atoms in the molecule's core readily accept a proton in positive mode, forming [M+H]⁺ ions.

    • Monitored Ions (MRM): For targeted analysis, monitor specific precursor-to-product ion transitions. For general identification on a high-resolution instrument, scan for the exact mass of the protonated molecules.[11]

      • Everolimus: Look for the [M+H]⁺ ion at m/z 959.6.

      • seco Everolimus B: Look for the [M+H]⁺ ion at m/z 977.6 (958.2 + 18.01 + 1.007).

  • Internal Standard (Optional but Recommended): For quantification, a stable isotope-labeled internal standard like Everolimus-d₄ is crucial to compensate for matrix effects and instrument variability.[11][12]

Trustworthiness: Confirmation via Exact Mass

The identity of seco Everolimus B is confirmed if a chromatographic peak at the expected retention time exhibits a mass spectrum with a prominent ion at m/z 977.6. High-resolution mass spectrometry (HRMS) can further increase confidence by measuring the mass with high accuracy (e.g., within 5 ppm of the theoretical mass), which helps to rule out other isobaric (same nominal mass) impurities.

Comparative Data Summary

The choice between HPLC-UV and LC-MS depends on the specific analytical goal—routine QC versus definitive identification or trace-level quantification.

Table 1: Comparison of Analytical Methodologies

Parameter HPLC-UV LC-MS / LC-MS/MS
Principle Chromatographic separation & UV Absorbance Chromatographic separation & Mass-to-Charge Ratio
Specificity Good (based on retention time) Excellent (based on molecular weight)
Sensitivity Moderate (µg/mL range)[7][9] High to Very High (ng/mL to pg/mL range)[13][14]
Primary Use Routine QC, Purity Assay, Stability Testing Identity Confirmation, Impurity Profiling, Bioanalysis
Cost Lower Higher

| Throughput | High | Moderate |

Table 2: Expected Analytical Signatures

Analyte Expected Retention UV λmax Expected [M+H]⁺ (m/z)
seco Everolimus B Earlier than Everolimus ~280 nm 977.6

| Everolimus | Later than seco B | ~280 nm | 959.6 |

Protocol for Confirmatory Impurity Generation

To definitively confirm the identity of an unknown peak suspected to be seco Everolimus B, one can perform a forced degradation study designed to selectively generate it. By "spiking" the analytical run with this intentionally degraded sample, a match in retention time provides powerful evidence of identity.

Forced Degradation Protocol: Alkaline Hydrolysis

This protocol is designed to induce the formation of seco Everolimus B.[7][][15]

  • Prepare Stock Solution: Dissolve 10 mg of everolimus reference standard in 10 mL of a suitable organic solvent (e.g., methanol) to get a 1 mg/mL solution.

  • Induce Degradation: Transfer 1 mL of the stock solution to a vial and add 1 mL of 2 N NaOH.

  • Heat: Heat the mixture under reflux at 60°C for 30 minutes.

    • Causality: Elevated temperature accelerates the rate of the hydrolysis reaction, ensuring a detectable amount of the degradant is formed in a reasonable timeframe.

  • Neutralize: Cool the solution to room temperature and carefully neutralize it by adding 1 mL of 2 N HCl.

  • Dilute and Analyze: Dilute the neutralized solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL based on the initial everolimus amount) and analyze using the HPLC-UV and LC-MS methods described above. The chromatogram should show a significant decrease in the everolimus peak and the appearance of a new, earlier-eluting peak corresponding to seco Everolimus B.

Conclusion

Confirming the identity of seco Everolimus B in drug formulations is a critical step in ensuring product quality and patient safety. A single analytical method is insufficient to provide the necessary level of confidence. The strategic, orthogonal application of a robust RP-HPLC method for routine screening and a highly specific LC-MS method for confirmation provides an unequivocal, self-validating workflow. This dual approach, supported by targeted forced degradation studies, equips the analytical scientist with a powerful toolkit to maintain the integrity of everolimus formulations, from development through to clinical use.

References

  • Salm, P., et al. (2009). High-performance Liquid Chromatography With Ultraviolet Detection for Therapeutic Drug Monitoring of Everolimus. Therapeutic Drug Monitoring. Available at: [Link]

  • Pawar, S. D., et al. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Prasad, S.S., et al. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2015). Chromatograms of stress conditions of everolimus. ResearchGate. Available at: [Link]

  • Cattaneo, D., et al. (2009). Comparison of the Innofluor certican assay with HPLC-UV for the determination of everolimus concentrations in heart transplantation. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Salm, P., et al. (2005). Simultaneous Measurement of Sirolimus and Everolimus in Whole Blood by HPLC with Ultraviolet Detection. Clinical Chemistry. Available at: [Link]

  • Parameshwar, H., et al. (2022). Analytical method development for the estimation of everolimus by rp-hplc. International Journal of Pharmacy and Industrial Research. Available at: [Link]

  • Veeprho. Everolimus Impurities and Related Compound. Veeprho. Available at: [Link]

  • Patel, P., & Kumar, S. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. International Journal of Novel Research and Development. Available at: [Link]

  • SynZeal. Seco Everolimus B | 769905-89-7. SynZeal. Available at: [Link]

  • PubMed. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. PubMed. Available at: [Link]

  • Agilent. (2015). Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole. Agilent Technologies. Available at: [Link]

  • Venkatasai Life Sciences. Seco Everolimus B. Venkatasai Life Sciences. Available at: [Link]

  • Kumari, B., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • LCGC International. (2021). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A. LCGC International. Available at: [Link]

  • Shipkova, M., et al. (2011). Therapeutic Drug Monitoring of Everolimus: A Consensus Report. Therapeutic Drug Monitoring. Available at: [Link]

  • Koal, T., et al. (2010). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Journal of Chromatography B. Available at: [Link]

  • De Nicolò, A., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Pharmaceutics. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Draft Guidance on Everolimus. FDA. Available at: [Link]

  • Pharmaffiliates. Everolimus. Pharmaffiliates. Available at: [Link]

  • National Center for Biotechnology Information. Everolimus. PubChem. Available at: [Link]

  • ResearchGate. Chemical structure of everolimus. ResearchGate. Available at: [Link]

  • Peng, J.W. (2021). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules. Available at: [Link]

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Validation

Guide to High-Sensitivity Detection of seco-Everolimus: A Comparative Bioanalytical Benchmark

An objective, data-driven comparison of seco-Everolimus detection limits in different biological matrices, designed for researchers and drug development professionals. The precise quantification of drug metabolites is a...

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of seco-Everolimus detection limits in different biological matrices, designed for researchers and drug development professionals.

The precise quantification of drug metabolites is a cornerstone of modern pharmacokinetics, offering a window into a compound's metabolic fate and its potential for drug-drug interactions. For potent immunosuppressants like Everolimus, where the therapeutic window is narrow, this level of analytical detail is not merely academic—it is critical for patient safety and therapeutic optimization. This guide provides an in-depth comparison of analytical methodologies for the detection of seco-Everolimus, a key ring-opened metabolite, across various biological matrices. Our focus is on the achievable limits of detection (LOD) and quantification (LOQ), underpinned by a mechanistic exploration of the experimental choices that lead to robust and reliable data.

The Analytical Challenge: Why Focus on seco-Everolimus?

Everolimus, a derivative of sirolimus, undergoes extensive metabolism primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This process generates a host of hydroxylated and demethylated metabolites, but also a "ring-opened" or seco-form.[2] While often present at low concentrations, the presence and quantity of seco-Everolimus can be an important indicator of drug stability and metabolic pathways.[] Detecting this specific metabolite in a complex biological matrix, which is already crowded with other metabolites and endogenous compounds, demands analytical techniques with exceptional sensitivity and specificity.

Benchmarking Analytical Platforms: LC-MS/MS vs. Immunoassay

The two primary technologies employed for Everolimus therapeutic drug monitoring (TDM) are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both have their place, their performance characteristics diverge significantly, especially concerning the specific quantification of metabolites.

  • Immunoassays: These methods, often employed in clinical settings for their speed and ease of use, rely on antibody-antigen binding. However, a significant drawback is the potential for cross-reactivity, where antibodies bind not only to the parent drug but also to its structurally similar metabolites.[4] This can lead to an overestimation of the parent drug concentration and makes specific quantification of a single metabolite like seco-Everolimus nearly impossible.

  • LC-MS/MS: This is the gold-standard for bioanalysis, offering unparalleled specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios.[][5] This specificity allows for the simultaneous and accurate quantification of the parent drug and multiple metabolites, even at very low concentrations.

The following table summarizes the performance expectations for these platforms. Note that while specific LOD/LOQ values for seco-Everolimus are not widely published, the values for LC-MS/MS are based on achievable limits for other low-level Everolimus metabolites.[4]

Table 1: Comparative Benchmarking of seco-Everolimus Detection Methodologies

Analytical MethodMatrixTarget LOQ (ng/mL)Key AdvantagesKey Limitations
LC-MS/MS Whole Blood, Plasma0.25 - 0.5 High Specificity: Distinguishes between parent drug and all metabolites. High Sensitivity: Capable of detecting sub-ng/mL concentrations. Multiplexing: Can quantify multiple analytes in a single run.High initial capital cost; requires specialized expertise for method development.
Immunoassay (e.g., QMS) Whole Blood, PlasmaNot Applicable High Throughput: Automated platforms can process many samples quickly. Lower Cost Per Sample: Reagents are generally less expensive.Cross-Reactivity: Cannot specifically detect seco-Everolimus; metabolite binding can bias parent drug results. Limited Dynamic Range.

A Deeper Look: High-Sensitivity LC-MS/MS Protocol for seco-Everolimus

Achieving a sub-ng/mL limit of quantification for seco-Everolimus requires a meticulously optimized and validated workflow. The protocol described below is grounded in authoritative bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA, ensuring a self-validating and trustworthy system.[2]

The entire process, from sample receipt to final data reporting, must be designed to minimize variability and ensure accuracy.

cluster_prep I. Sample Preparation cluster_analysis II. LC-MS/MS Analysis cluster_data III. Data Processing & Validation p1 Aliquot 100 µL Whole Blood Sample p2 Spike with Deuterated Internal Standard (IS) p1->p2 p3 Protein Precipitation (Acetonitrile/Methanol/ZnSO4) p2->p3 p4 Vortex & Centrifuge (14,000 x g, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject onto UPLC System (C18 Column) p5->a1 a2 Gradient Elution a1->a2 a3 Ionization (Positive ESI) a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Generate Calibration Curve (Weighted Linear Regression) d1->d2 d3 Quantify Unknowns & QCs d2->d3 d4 Review Data vs. Acceptance Criteria d3->d4

Caption: A validated workflow for seco-Everolimus quantification.

This protocol is designed to achieve a limit of quantification (LOQ) of approximately 0.25 ng/mL in whole blood.

1. Materials & Reagents:

  • Reference standards: seco-Everolimus (if available) or material generated from forced degradation studies.

  • Internal Standard (IS): Everolimus-d4 (or a suitable stable isotope-labeled analog).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid, ammonium formate, zinc sulfate (ZnSO4).

  • Matrix: Drug-free K2-EDTA human whole blood.

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (calibrator, QC, or unknown).

  • Add 25 µL of internal standard working solution (e.g., Everolimus-d4 at 40 ng/mL in methanol).

  • Add 400 µL of precipitation solution (Acetonitrile containing 0.1 M ZnSO4). This combination efficiently precipitates proteins for a clean extract.[6][7]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for high-resolution separation.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.5 mL/min.

  • Gradient: A steep gradient is required to elute the hydrophobic molecules while maintaining sharp peaks.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Everolimus (Parent): Precursor > Product: 975.7 > 908.6[7][8]

    • Everolimus-d4 (IS): Precursor > Product: 979.6 > 912.6[8]

    • seco-Everolimus: The exact mass of seco-Everolimus is 975.58 (parent) + 18.01 (H2O) = 993.59 g/mol . The precursor ion (likely an ammonium adduct, [M+NH4]+) would be ~m/z 1011.6. The optimal product ion must be determined experimentally by infusing a standard and performing a product ion scan to find the most stable, abundant fragment. This empirical determination is a critical step in method development.[9]

4. Calibration and Quantification:

  • Prepare a calibration curve in drug-free whole blood ranging from 0.1 ng/mL to 50 ng/mL.

  • Use a weighted (1/x²) linear regression to plot the analyte/IS peak area ratio against the nominal concentration.

  • QC samples at low, medium, and high concentrations must be analyzed with each batch to validate the run.

Expertise & Causality: The "Why" Behind the Method

  • Matrix Choice (Whole Blood): Everolimus, like other macrolides, extensively partitions into red blood cells. Analyzing whole blood is therefore essential for an accurate assessment of total drug exposure.[6]

  • Protein Precipitation with ZnSO4: This is a simple, fast, and effective "crash" method. The addition of zinc sulfate creates a denser protein pellet, resulting in a cleaner supernatant and reducing the potential for matrix effects in the MS source.[7]

  • Stable Isotope-Labeled Internal Standard: This is non-negotiable for high-quality bioanalysis. An ideal IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, perfectly correcting for variations in sample preparation and matrix effects.[10]

  • UPLC/UHPLC: The use of sub-2 µm particle columns generates higher chromatographic efficiency, leading to sharper peaks. This increases the signal-to-noise ratio, which is fundamental for achieving low limits of detection.

Trustworthiness: A System of Self-Validation

A robust protocol must anticipate and control for potential sources of error. Adherence to comprehensive validation guidelines is paramount for ensuring data integrity.

cluster_validation Core Validation Parameters (ICH M10) cluster_outcome Outcome v1 Selectivity & Specificity o1 Reliable & Reproducible Bioanalytical Data v1->o1 v2 Accuracy & Precision v2->o1 v3 Calibration Curve & LLOQ v3->o1 v4 Matrix Effect v4->o1 v5 Stability (Freeze-Thaw, Bench-Top, Long-Term) v5->o1 v6 Carryover v6->o1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of seco Everolimus B in a Laboratory Setting

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of investigational compounds are critical compo...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of investigational compounds are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of seco Everolimus B, an mTOR inhibitor and a structural analog of Everolimus. While a specific Safety Data Sheet (SDS) for seco Everolimus B provides basic handling information, this guide adopts a precautionary principle, integrating the comprehensive safety data of the parent compound, Everolimus, to ensure the highest safety standards.[1] Everolimus is a potent immunosuppressant and anti-cancer agent suspected of causing cancer, damaging fertility, and causing organ damage through prolonged or repeated exposure.[2] Therefore, it is imperative to handle seco Everolimus B with the same level of caution.

This document is structured to provide immediate, essential safety and logistical information, empowering laboratory personnel to manage this compound's waste stream confidently and responsibly.

Hazard Assessment and Risk Mitigation

Before handling seco Everolimus B, a thorough understanding of its potential hazards is essential. As a derivative of Everolimus, it should be treated as a potent, cytotoxic compound.

Key Hazards Associated with the Parent Compound, Everolimus:

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Given these risks, all personnel handling seco Everolimus B must be trained on its potential hazards and the appropriate safety procedures.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling seco Everolimus B and its associated waste.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or latex gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[2][5]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or airborne particles of the compound.[2][5]
Lab Coat A dedicated, buttoned lab coat or a disposable gown.Prevents contamination of personal clothing. Contaminated garments should be disposed of as hazardous waste.[2][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N100)Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[2][5]

Spill Management: A Rapid and Safe Response

In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination. All laboratories working with seco Everolimus B should have a clearly posted spill response protocol.[3]

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • For solid spills: Gently cover with a damp paper towel to avoid generating dust.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) using forceps or other appropriate tools.

    • Place all collected waste into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a decontaminating solution (e.g., a 10% bleach solution), and finally, rinse with water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including gloves and any contaminated clothing, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Core Directive: Proper Disposal of seco Everolimus B Waste

The fundamental principle of hazardous waste management is segregation at the source.[2][4] Never mix seco Everolimus B waste with general laboratory trash, sharps containers (unless the sharps are contaminated with the compound), or other chemical waste streams.

Waste Segregation and Containerization Workflow

The following diagram illustrates the decision-making process for segregating different types of seco Everolimus B waste.

Caption: Waste Segregation Workflow for seco Everolimus B.

Step-by-Step Disposal Protocol
  • Container Selection:

    • Use a dedicated, leak-proof, and sealable hazardous waste container.[2]

    • For solid waste, a rigid plastic container is suitable.

    • For liquid waste, use a compatible glass or plastic bottle.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "seco Everolimus B," and any associated hazard symbols (e.g., "Toxic," "Suspected Carcinogen").[2][4]

    • Include the date of waste accumulation.[4]

  • Waste Collection:

    • Solid Waste: Place all contaminated items, including unused powder, weighing papers, contaminated gloves, and plasticware, directly into the labeled solid hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing seco Everolimus B in a designated hazardous liquid waste container. Note the solvent and estimated concentration on the label. Do not pour down the drain. [2]

    • Contaminated Sharps: Dispose of any needles or syringes contaminated with seco Everolimus B in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[4]

    • Ensure the storage area has proper ventilation.

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[2]

Overall Disposal Workflow Diagram

The following diagram provides a comprehensive overview of the entire disposal process, from waste generation to final disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Generate 1. Generate seco Everolimus B Waste Segregate 2. Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Containerize 3. Place in Labeled Hazardous Waste Container Segregate->Containerize Store 4. Store Securely in Designated Area Containerize->Store Schedule 5. Schedule Waste Pickup with EHS Store->Schedule Document 6. Complete Hazardous Waste Manifest Schedule->Document Transport 7. Licensed Contractor Transports Waste Document->Transport Incinerate 8. Incineration at a Permitted Facility Transport->Incinerate

Caption: Complete Disposal Workflow for seco Everolimus B.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible management of chemical waste and the protection of our environment.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Seco Everolimus B. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Everolimus B. Retrieved from [Link]

  • NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations Everolimus (Afinitor, Certican, Zortress). Retrieved from [Link]

  • Scribd. (n.d.). SynZeal Research: Premier Supplier of Everolimus Impurity Standards For Pharmacopeial Applications. Retrieved from [Link]

  • PubChem. (n.d.). Everolimus. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from [Link]

  • Capot Chemical. (2014). material safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US9938297B2 - Process for the synthesis of everolimus and intermediates thereof.

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling seco-Everolimus B

As a Senior Application Scientist, it is imperative to move beyond simply listing procedures and delve into the fundamental principles of safety when handling potent compounds like seco-Everolimus B. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedures and delve into the fundamental principles of safety when handling potent compounds like seco-Everolimus B. This guide provides a comprehensive framework for risk mitigation, emphasizing not just what personal protective equipment (PPE) to use, but why each component is critical for ensuring researcher safety and experimental integrity.

Seco-Everolimus B is a hydrolyzed impurity and derivative of Everolimus.[1][2] Everolimus itself is a potent inhibitor of the mammalian Target of Rapamycin (mTOR) and is classified as a hazardous drug.[3][4] It is suspected of causing cancer, damaging fertility or the unborn child, and causing organ damage through prolonged exposure.[5] Given these significant health risks, handling seco-Everolimus B requires the adoption of stringent safety protocols analogous to those used for cytotoxic and other hazardous drugs.[4]

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing PPE, it's crucial to understand the hierarchy of controls, a framework for implementing the most effective safety measures in descending order. PPE is the final barrier between a researcher and a hazard, and its efficacy depends on the successful implementation of higher-level controls.

  • Elimination/Substitution : The most effective control is to remove the hazard or replace it with a less hazardous substance. In research and development, this is often not feasible.

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from hazards. Examples include chemical fume hoods, biological safety cabinets, and closed-system drug-transfer devices (CSTDs).[4][6] When handling any form of seco-Everolimus B, especially in powdered form, work must be conducted within a certified chemical fume hood or similar ventilated enclosure.[7][8]

  • Administrative Controls : These are changes to work practices and procedures, such as developing standard operating procedures (SOPs), providing comprehensive training, and restricting access to areas where hazardous compounds are handled.[6]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls listed above. It provides a physical barrier against exposure through inhalation, skin contact, and ingestion.

Core PPE Requirements for seco-Everolimus B

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling seco-Everolimus B.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[9]Prevents skin absorption. The ASTM D6978 standard specifically tests for resistance to permeation by chemotherapy drugs, offering a higher level of protection than standard exam gloves.[10][11] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Body Protection Disposable, solid-front gown with long sleeves and elastic or knit cuffs.Protects skin and personal clothing from contamination. The solid front and tight-fitting cuffs prevent splashes and aerosols from reaching the skin.[12][13]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses/goggles if there is a significant splash risk.Protects the eyes and face from splashes of solutions or airborne particles.[14]
Respiratory Protection NIOSH-approved N95 respirator (minimum) when handling powders. A higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary for large quantities or in case of spills.Prevents inhalation of aerosolized powder, which is a primary route of exposure for potent compounds.[15]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on proper use. Contamination often occurs during the removal (doffing) of equipment. Follow a strict, step-by-step procedure to minimize this risk.

Step-by-Step PPE Protocol

1. Preparation and Donning (Putting On):

  • Location: Don PPE in a designated "clean" area before entering the controlled workspace where seco-Everolimus B is handled.

  • Sequence:

    • Gown: Put on the disposable gown, ensuring it is fully closed.

    • Respirator: If required, perform a seal check for your N95 respirator.

    • Eye/Face Protection: Put on safety glasses or goggles.

    • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

2. Doffing (Taking Off):

  • Location: Doff PPE in a designated "dirty" area before exiting the controlled workspace.

  • Sequence (designed to minimize self-contamination):

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

    • Gown: Untie the gown. Peel it away from your body, touching only the inside of the gown. Roll it into a ball with the contaminated side facing inward and dispose of it.

    • Eye/Face Protection: Remove by handling the ear or head straps.

    • Respirator: Remove without touching the front of the respirator.

    • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]

3. Disposal:

  • All disposable PPE used during the handling of seco-Everolimus B is considered hazardous waste.

  • It must be disposed of in clearly labeled, sealed containers in accordance with institutional and local regulations for cytotoxic waste.[13]

Visualizing the Safety Workflow

Understanding the flow of operations is key to implementing safety measures at the correct points. The following diagrams illustrate the core handling workflow and the decision-making process for PPE selection.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Review SOP & Assemble Materials Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Enter Hood Solubilize Solubilize Compound Weigh->Solubilize Use Perform Experiment Solubilize->Use Decon Decontaminate Surfaces Use->Decon Exit Hood Waste Dispose of Waste Decon->Waste Doff_PPE Doff PPE Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for handling seco-Everolimus B, from preparation to cleanup.

PPEDecisionTree Start Start Task Risk Assessment q_form Handling Solid or Aerosol-Generating Liquid? Start->q_form core_ppe Required for ALL Tasks: - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Eye Protection Start->core_ppe n95 Minimum: N95 Respirator q_form->n95 Yes no_resp Respirator Not Required (unless splash risk exists) q_form->no_resp No (e.g., handling sealed vials) q_splash Significant Splash Potential? n95->q_splash no_resp->q_splash face_shield Add Face Shield q_splash->face_shield Yes goggles Goggles/Safety Glasses are Sufficient q_splash->goggles No

Caption: Decision tree for selecting task-specific PPE for seco-Everolimus B.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area and restrict access.

    • If not already wearing it, don the appropriate PPE, including respiratory protection.

    • Cover the spill with absorbent material from a designated chemotherapy spill kit.

    • Carefully clean the area, working from the outside in.

    • All cleanup materials must be disposed of as hazardous waste.[12]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[16]

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[16]

    • In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety office. [7]

By integrating these principles of risk assessment, procedural discipline, and emergency preparedness into your daily laboratory work, you can handle potent compounds like seco-Everolimus B with the highest degree of safety and scientific integrity.

References

  • Material Safety Data Sheet of Everolimus. AbMole BioScience.

  • ASTM D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International.

  • ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. Mocare Health.

  • NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety.

  • Chemo Approved Gloves, Size M. EnviCare Med Waste.

  • Which Protective Gloves for Cytotoxic Drugs? Shield Scientific.

  • 100% Nitrile exam grade chemo medical gloves, ASTM D6978. Med Lab Supply.

  • Everolimus - Safety Data Sheet. ChemicalBook.

  • MATERIAL SAFETY DATA SHEET Everolimus. UBPBio.

  • Safety Data Sheet - Everolimus. Cayman Chemical.

  • Hazardous Drugs—Handling in Healthcare Settings. US Pharmacopeia (USP).

  • Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service.

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy.

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children NHS Foundation Trust.

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.

  • Safe handling of cytotoxics: guideline recommendations. ResearchGate.

  • SAFETY DATA SHEET - Everolimus. Sigma-Aldrich.

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention.

  • Cytotoxic drugs and related waste – risk management. SafeWork NSW.

  • Everolimus - OEL Fastrac with ADE. Affygility Solutions.

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. CliniMed.

  • SAFETY DATA SHEET - Everolimus. Fisher Scientific.

  • Safety Data Sheet - Everolimus. MedchemExpress.com.

  • seco Everolimus B | CAS No. 769905-89-7. Clearsynth.

  • Seco Everolimus B | 769905-89-7. SynZeal.

  • Chemical Safety Practices Recommendations Everolimus. NCI at Frederick.

  • Seco Everolimus B. Venkatasai Life Sciences.

  • Everolimus | C53H83NO14 | CID 6442177. PubChem - NIH.

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